Product packaging for VA5(Cat. No.:CAS No. 2088001-24-3)

VA5

Cat. No.: B611619
CAS No.: 2088001-24-3
M. Wt: 590.633
InChI Key: MWRKONWQKZWDTC-VWLOTQADSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

VA5 inhibits both transamidase and GTP-binding activities. Transamidase activity is inhibited by direct inhibitor binding at the transamidase site, and GTP binding is blocked because inhibitor interaction at the transamidase site locks the protein in the extended/open conformation to disorganize/inactivate the GTP binding/GTPase site.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H34N4O8 B611619 VA5 CAS No. 2088001-24-3

Properties

IUPAC Name

benzyl N-[(2S)-1-[4-(7-hydroxy-2-oxochromene-3-carbonyl)piperazin-1-yl]-1-oxo-6-(prop-2-enoylamino)hexan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H34N4O8/c1-2-27(37)32-13-7-6-10-25(33-31(41)42-20-21-8-4-3-5-9-21)29(39)35-16-14-34(15-17-35)28(38)24-18-22-11-12-23(36)19-26(22)43-30(24)40/h2-5,8-9,11-12,18-19,25,36H,1,6-7,10,13-17,20H2,(H,32,37)(H,33,41)/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWRKONWQKZWDTC-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCCCC(C(=O)N1CCN(CC1)C(=O)C2=CC3=C(C=C(C=C3)O)OC2=O)NC(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC(=O)NCCCC[C@@H](C(=O)N1CCN(CC1)C(=O)C2=CC3=C(C=C(C=C3)O)OC2=O)NC(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H34N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

590.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Bacteriophage VA5: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Bacteriophage VA5 is a lytic phage that specifically targets Vibrio alginolyticus, a significant pathogen in aquaculture that can also cause infections in humans. Isolated from seafood aquaculture water, this compound presents a promising candidate for phage therapy applications aimed at controlling V. alginolyticus infections. This technical guide provides an in-depth overview of bacteriophage this compound, including its biological characteristics, genomic features, and detailed experimental protocols for its study and application.

Core Characteristics

Bacteriophage this compound possesses a long tail morphology and a circular double-stranded DNA genome of 35,866 base pairs with a G+C content of 46%.[1]

Quantitative Data Summary

The key quantitative characteristics of bacteriophage this compound are summarized in the tables below for easy reference and comparison.

Genomic Characteristics Value Reference
Genome Size35,866 bp[1]
DNA TypeCircular dsDNA[1]
G+C Content46%[1]
Replication Cycle Parameters Value Reference
Optimal Multiplicity of Infection (MOI)1[1]
Incubation Period20 minutes[1]
Outbreak Period (Lysis Time)30 minutes[1]
Cleavage Amount (Burst Size)92.26 PFU/cell[1]
Physicochemical Stability Conditions Activity Reference
Temperature-20°C to 70°CGood activity[1]
pH2-10Good activity[1]

Host Range

Bacteriophage this compound exhibits a relatively broad host range within the Vibrio genus and beyond, showing lytic activity against 11 different bacterial strains. Its lytic activity is particularly strong against Vibrio parahaemolyticus and Pseudomonas fluorescens. However, it does not show lytic activity against Pseudomonas aeruginosa and Bacillus carbonmaggots.[1]

Genomic and Proteomic Features (Representative Data)

While detailed genomic annotation and proteomic analysis for bacteriophage this compound are not yet publicly available, data from other lytic Vibrio alginolyticus phages can provide valuable insights into its potential genetic makeup and protein composition. For instance, the Vibrio alginolyticus phage Vp670, with a genome size of 43,121 bp, has 49 predicted Open Reading Frames (ORFs).[2] Of these, 24 ORFs share similarities with functionally characterized genes, while 25 are hypothetical proteins.[2] The genome of another Vibrio alginolyticus phage, PVA8, is larger at 246,348 bp and contains 388 putative ORFs, with 92 assigned functions.[3]

Proteomic analysis of Vibrio phages, typically performed using mass spectrometry, reveals the composition of the virion.[4][5] These studies generally identify structural proteins such as the major capsid protein, tail sheath protein, tail fiber proteins, and baseplate proteins, as well as enzymes like endolysin, which are crucial for host cell lysis.[5]

Host Interaction and Signaling

The infection process of bacteriophage this compound, like other tailed phages infecting Gram-negative bacteria, can be conceptualized as a multi-step process.

Adsorption and DNA Injection Pathway

The initial and most critical step in the bacteriophage life cycle is the adsorption to the host cell surface, which is mediated by specific receptor recognition. For many Vibrio phages, this involves the interaction of tail fibers with receptors on the bacterial outer membrane, such as lipopolysaccharides (LPS) or outer membrane proteins.[6] Following initial reversible binding, an irreversible attachment triggers a conformational change in the phage tail, leading to the injection of the phage's genetic material into the host cytoplasm.[7]

Bacteriophage_Infection_Pathway Phage Bacteriophage this compound Receptor Host Cell Receptor (e.g., LPS, Omp) Phage->Receptor 1. Recognition Adsorption Reversible Adsorption Phage->Adsorption 2. Tail Fiber Binding Host Vibrio alginolyticus Attachment Irreversible Attachment Adsorption->Attachment 3. Conformational Change Injection DNA Injection Attachment->Injection 4. Tail Contraction Replication Phage Genome Replication & Protein Synthesis Injection->Replication 5. Host Machinery Hijack Assembly Virion Assembly Replication->Assembly 6. Self-Assembly Lysis Host Cell Lysis & Progeny Release Assembly->Lysis 7. Endolysin Activity

Bacteriophage this compound Infection Pathway

Experimental Protocols

This section provides detailed methodologies for the key experiments used in the characterization of bacteriophage this compound.

Bacteriophage Isolation and Purification (Double-Layer Agar Assay)

This method is fundamental for isolating and enumerating bacteriophages.

Materials:

  • Environmental water sample (e.g., aquaculture water)

  • Host bacterial culture (Vibrio alginolyticus)

  • Luria-Bertani (LB) broth and agar

  • Soft agar (LB with lower agar concentration, e.g., 0.7%)

  • Sterile centrifuge tubes, petri dishes, and pipettes

  • 0.22 µm syringe filters

Procedure:

  • Sample Preparation: Centrifuge the water sample to pellet debris. Filter the supernatant through a 0.22 µm filter to remove bacteria.

  • Enrichment: Add the filtered supernatant to a flask containing LB broth and a log-phase culture of V. alginolyticus. Incubate overnight to allow for phage amplification.

  • Plaque Assay: a. Prepare serial dilutions of the enriched culture. b. Mix a small volume of each dilution with a log-phase culture of V. alginolyticus. c. Add this mixture to molten soft agar and pour it over a pre-poured LB agar plate. d. Incubate the plates overnight.

  • Plaque Purification: Pick a single, well-isolated plaque with a sterile pipette tip and transfer it to a tube of LB broth containing V. alginolyticus. Repeat the plaque assay to ensure a pure phage stock.

Double_Layer_Agar_Workflow Sample Environmental Sample Filter Centrifuge & Filter (0.22µm) Sample->Filter Enrich Enrich with Host Bacteria Filter->Enrich Dilute Serial Dilutions Enrich->Dilute Mix Mix Dilution with Host & Soft Agar Dilute->Mix Plate Pour on Agar Plate Mix->Plate Incubate Incubate Overnight Plate->Incubate Plaques Observe Plaques Incubate->Plaques One_Step_Growth_Curve_Workflow Infection Infect Host with Phage (low MOI) Centrifuge1 Centrifuge to Pellet Infected Cells Infection->Centrifuge1 Resuspend Resuspend in Fresh Medium (Time 0) Centrifuge1->Resuspend Sample Take Samples at Time Intervals Resuspend->Sample Titer Determine Phage Titer (Plaque Assay) Sample->Titer Plot Plot Titer vs. Time Titer->Plot Analysis Determine Latent Period & Burst Size Plot->Analysis

References

In-Depth Technical Guide: Discovery and Origin of Bacteriophage VA5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bacteriophage VA5, a lytic phage targeting the pathogenic bacterium Vibrio alginolyticus, represents a promising candidate for phage therapy applications in aquaculture. This document provides a comprehensive technical overview of the discovery, origin, and fundamental biological characteristics of bacteriophage this compound. Detailed experimental protocols for its isolation, characterization, and genomic analysis are presented to facilitate further research and development. All quantitative data has been summarized into structured tables for comparative analysis, and key experimental workflows are visualized using Graphviz diagrams.

Discovery and Origin

Bacteriophage this compound was first isolated from environmental water samples collected from seafood aquaculture facilities and surrounding sewage.[1][2] The targeted host for isolation was Vibrio alginolyticus, a significant pathogen in marine aquaculture responsible for vibriosis in various aquatic species.[3][4] The presence of this compound in these environments suggests its natural role in controlling V. alginolyticus populations.

Table 1: Origin and Host Specificity of Bacteriophage this compound

ParameterDescription
Isolation Source Seafood aquaculture water and environmental sewage[1][2]
Host Organism Vibrio alginolyticus[1][3]
Host Range Lytic activity against 11 pathogenic bacterial strains has been observed.[3]

Biological and Genomic Characteristics

Bacteriophage this compound exhibits characteristics of a lytic phage, efficiently killing its host. It has a distinct morphology and a circular double-stranded DNA genome.[1][2]

Morphology

Transmission electron microscopy has revealed that bacteriophage this compound possesses a head and a long tail, characteristic of the Siphoviridae family.[2]

Genomic Features

Whole-genome sequencing of bacteriophage this compound has provided key insights into its genetic makeup.

Table 2: Genomic Characteristics of Bacteriophage this compound

ParameterValue
Genome Type Circular dsDNA[1][2]
Genome Size 35,866 bp[1][2]
G+C Content 46%[1][2]
Lytic Cycle and Stability

The lytic cycle of bacteriophage this compound has been characterized through one-step growth curve analysis. The phage also demonstrates notable stability across a range of temperatures and pH levels.

Table 3: Lytic Cycle and Stability Parameters of Bacteriophage this compound

ParameterValue
Optimal Multiplicity of Infection (MOI) 1[1][2]
Latent Period 20 minutes[1][2]
Outbreak Period 30 minutes[1][2]
Burst Size 92.26 PFU/cell[1][2]
Temperature Stability Good activity from -20°C to 70°C[1][2]
pH Stability Good activity from pH 2 to 10[1][2]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the isolation and characterization of bacteriophage this compound.

Bacteriophage Isolation and Titration (Double-Layer Agar Assay)

The double-layer agar (DLA) assay is a fundamental technique for isolating and quantifying bacteriophages.

Protocol:

  • Preparation of Host Culture: Inoculate a single colony of Vibrio alginolyticus into a suitable broth medium (e.g., Luria-Bertani broth supplemented with NaCl to mimic marine salinity) and incubate with shaking until it reaches the logarithmic growth phase.

  • Sample Preparation: Centrifuge the environmental water sample to pellet debris. Filter the supernatant through a 0.22 µm syringe filter to remove bacteria.

  • Serial Dilutions: Prepare a series of 10-fold dilutions of the filtered environmental sample in a suitable buffer (e.g., SM buffer).

  • Phage-Host Incubation: In a sterile tube, mix 100 µL of the logarithmic phase V. alginolyticus culture with 100 µL of each phage dilution. Incubate for 15-20 minutes at room temperature to allow for phage adsorption to the host cells.

  • Plating: To the phage-host mixture, add 3-4 mL of molten soft agar (e.g., LB broth with 0.7% agar) kept at 45-50°C. Gently vortex and immediately pour the mixture onto a pre-warmed solid agar plate (e.g., LB agar with 1.5% agar).

  • Incubation: Allow the soft agar to solidify, then invert the plates and incubate at the optimal growth temperature for V. alginolyticus overnight.

  • Plaque Observation and Titration: Observe the plates for the formation of clear zones (plaques) in the bacterial lawn. Count the number of plaques on a plate with a countable number (typically 30-300 plaques). Calculate the phage titer in plaque-forming units per milliliter (PFU/mL) using the following formula: Titer (PFU/mL) = (Number of plaques) / (Dilution factor × Volume of diluted phage plated in mL)

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Host_Culture Prepare Log-Phase Host Culture Incubation Incubate Phage with Host Culture Host_Culture->Incubation Phage_Sample Prepare Filtered Phage Sample Serial_Dilutions Perform Serial Dilutions of Phage Sample Phage_Sample->Serial_Dilutions Serial_Dilutions->Incubation Plating Mix with Soft Agar and Plate Incubation->Plating Incubate_Plates Incubate Plates Overnight Plating->Incubate_Plates Observe_Plaques Observe and Count Plaques Incubate_Plates->Observe_Plaques Calculate_Titer Calculate Phage Titer (PFU/mL) Observe_Plaques->Calculate_Titer

Figure 1: Workflow for Bacteriophage Isolation and Titration.
One-Step Growth Curve

This experiment determines the latent period and burst size of a bacteriophage.

Protocol:

  • Infection: Mix a logarithmic phase culture of Vibrio alginolyticus with bacteriophage this compound at its optimal multiplicity of infection (MOI=1). Allow for phage adsorption for a short period (e.g., 10-15 minutes).

  • Removal of Unadsorbed Phages: Centrifuge the mixture to pellet the infected bacteria. Discard the supernatant containing unadsorbed phages.

  • Resuspension: Resuspend the bacterial pellet in fresh, pre-warmed growth medium. This is time zero (t=0).

  • Sampling: At regular time intervals (e.g., every 5-10 minutes) for a duration of 60-90 minutes, take an aliquot of the culture.

  • Titration: Immediately perform serial dilutions of each aliquot and plate using the double-layer agar assay to determine the phage titer (PFU/mL).

  • Data Analysis: Plot the phage titer against time. The latent period is the time before the first significant increase in phage titer. The burst size is calculated by dividing the final phage titer at the plateau by the initial number of infected bacterial cells.

G cluster_infection Infection cluster_growth Growth and Sampling cluster_analysis Analysis Mix Mix Host and Phage (MOI=1) Adsorb Allow Adsorption Mix->Adsorb Centrifuge Centrifuge to Remove Unadsorbed Phage Adsorb->Centrifuge Resuspend Resuspend in Fresh Medium (t=0) Centrifuge->Resuspend Sample Take Aliquots at Time Intervals Resuspend->Sample Titer Determine Phage Titer for Each Sample Sample->Titer Plot Plot Titer vs. Time Titer->Plot Calculate Determine Latent Period and Burst Size Plot->Calculate

Figure 2: One-Step Growth Curve Experimental Workflow.
pH and Thermal Stability

These assays determine the environmental tolerance of the bacteriophage.

Protocol for pH Stability:

  • Preparation: Prepare a series of buffers or broth media adjusted to a range of pH values (e.g., pH 2 to 10).

  • Incubation: Add a known concentration of bacteriophage this compound to each pH-adjusted medium and incubate for a specific duration (e.g., 1-2 hours) at a constant temperature.

  • Titration: After incubation, perform serial dilutions and determine the remaining phage titer for each pH value using the double-layer agar assay.

  • Analysis: Compare the final titers to the initial titer to determine the percentage of survival at each pH.

Protocol for Thermal Stability:

  • Preparation: Prepare aliquots of a known concentration of bacteriophage this compound in a suitable buffer.

  • Incubation: Incubate the aliquots at a range of temperatures (e.g., -20°C, 4°C, 37°C, 50°C, 70°C) for a defined period (e.g., 1 hour).

  • Titration: After incubation, determine the phage titer for each temperature using the double-layer agar assay.

  • Analysis: Compare the final titers to the initial titer to determine the percentage of survival at each temperature.

Transmission Electron Microscopy (TEM)

TEM is used to visualize the morphology of the bacteriophage.

Protocol:

  • Phage Purification and Concentration: Prepare a high-titer phage lysate and purify it, often using centrifugation and filtration steps to remove bacterial debris.

  • Sample Preparation: Place a drop of the purified phage suspension onto a carbon-coated copper grid. Allow the phages to adsorb for a few minutes.

  • Negative Staining: Wick away the excess liquid and apply a drop of a negative stain (e.g., 2% uranyl acetate or phosphotungstic acid).

  • Drying: Remove the excess stain and allow the grid to air dry completely.

  • Imaging: Observe the grid under a transmission electron microscope to visualize the phage particles.

Genomic DNA Extraction and Sequencing

This process is essential for understanding the genetic makeup of the bacteriophage.

Protocol:

  • High Titer Lysate Preparation: Prepare a large volume of high-titer phage lysate.

  • Nuclease Treatment: Treat the lysate with DNase and RNase to degrade any contaminating host nucleic acids.

  • Phage Precipitation: Precipitate the phage particles, often using polyethylene glycol (PEG).

  • Protein Digestion: Resuspend the phage pellet and treat with proteinase K and SDS to disrupt the phage capsids and release the genomic DNA.

  • DNA Purification: Purify the DNA using methods such as phenol-chloroform extraction followed by ethanol precipitation, or by using a commercial DNA extraction kit.

  • Sequencing: Subject the purified DNA to whole-genome sequencing using a next-generation sequencing platform.

  • Bioinformatic Analysis: Assemble the genome sequence and perform bioinformatic analysis to identify open reading frames, predict gene functions, and compare the genome to other known phages.

G cluster_prep Lysate Preparation cluster_extraction DNA Extraction cluster_analysis Sequencing and Analysis Lysate Prepare High-Titer Phage Lysate Nuclease Treat with DNase/RNase Lysate->Nuclease Precipitate Precipitate Phage (PEG) Nuclease->Precipitate Digest Digest Capsids (Proteinase K/SDS) Precipitate->Digest Purify Purify DNA Digest->Purify Sequence Whole-Genome Sequencing Purify->Sequence Analyze Bioinformatic Analysis Sequence->Analyze

Figure 3: General Workflow for Phage Genomic DNA Extraction and Sequencing.

Conclusion

Bacteriophage this compound, isolated from aquaculture environments, demonstrates significant potential as a biocontrol agent against Vibrio alginolyticus. Its lytic efficacy, broad host range among pathogenic bacteria, and stability under various environmental conditions make it a strong candidate for further development in phage therapy. The detailed protocols provided in this guide are intended to serve as a valuable resource for researchers and professionals in the field, enabling the replication and expansion of studies on this and other promising bacteriophages.

References

An In-Depth Technical Guide to the Genome Sequencing and Annotation of Bacteriophage VA5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the genomic characteristics and annotation of bacteriophage VA5, a lytic phage with significant potential for controlling the pathogenic bacterium Vibrio alginolyticus. The guide details the experimental protocols for the isolation, sequencing, and bioinformatic analysis of the this compound genome, presenting key data in a structured format for clarity and comparative analysis.

Introduction to Bacteriophage this compound

Bacteriophage this compound is a virus that infects and replicates within the bacterium Vibrio alginolyticus, a significant pathogen in aquaculture that can cause substantial economic losses.[1] Isolated from seafood aquaculture water, this compound has been identified as a potent lytic phage, making it a promising candidate for phage therapy and biocontrol applications in aquaculture.[1][2] Morphological analysis by transmission electron microscopy has shown that bacteriophage this compound possesses a long tail, and it has been classified within the Longtaviridae family.[1]

Genomic and Biological Characteristics

The genomic and biological features of bacteriophage this compound are summarized in the tables below, providing a clear overview of its key quantitative data.

Table 1: Genomic Features of Bacteriophage this compound
FeatureValueReference
Genome Size35,866 bp[1]
Genetic MaterialCircular dsDNA[1]
GC Content46%[1]
Predicted ORFs524
Protein Coding Genes91
Genes with Unknown Function10
tRNA Genes1[1]
GenBank Accession NumberOR754009[1]
Table 2: Biological Properties of Bacteriophage this compound
PropertyValue/ObservationReference
Host BacteriumVibrio alginolyticus[1]
Lytic ActivityStrong against Vibrio parahaemolyticus and Pseudomonas fluorescens
Optimal MOI1[1]
Latency Period20 min[1]
Outbreak Period30 min[1]
Burst Size92.26 PFU/cell[1]
Temperature StabilityGood activity between -20 °C and 70 °C[1]
pH StabilityGood activity between pH 2 and 10[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the isolation, characterization, and genomic analysis of bacteriophage this compound.

Phage Isolation and Purification

Bacteriophage this compound was isolated from seafood aquaculture water and aquaculture environmental sewage using the double-layer agar plate method with Vibrio alginolyticus as the host bacterium.[1]

Protocol for Double-Layer Agar Plaque Assay:

  • Preparation of Bacterial Culture: Inoculate the host bacterium (Vibrio alginolyticus) into an appropriate broth medium and incubate until it reaches the logarithmic growth phase.[3]

  • Serial Dilution of Phage Sample: Prepare ten-fold serial dilutions of the water sample containing the phage.[4]

  • Infection and Plating:

    • Melt soft agar (0.7% agar) and maintain it at 45-50°C.[5]

    • In a sterile tube, mix a small volume of the host bacterial culture with a specific volume of a phage dilution.[3]

    • Add this mixture to the molten soft agar, gently mix, and pour it evenly over a solid agar plate (1.5% agar).[3][6]

  • Incubation: Allow the soft agar to solidify and then incubate the plates at the optimal temperature for the host bacterium.[3]

  • Plaque Observation and Purification: Observe the plates for the formation of clear zones (plaques), which indicate bacterial lysis by the phage.[7] To purify the phage, pick a single, well-isolated plaque with a sterile pipette tip and transfer it into a tube containing buffer.[3][6] Repeat the plaque assay with the picked plaque suspension at least three to five times to ensure a pure phage isolate.[3]

Phage DNA Extraction

High-quality genomic DNA is essential for whole-genome sequencing. The following protocol is a general method for extracting phage DNA.

Protocol for Phage Genomic DNA Extraction:

  • Phage Lysate Preparation: Prepare a high-titer phage lysate (at least 10⁸ PFU/mL) by infecting a liquid culture of the host bacterium and allowing it to lyse completely.[8]

  • Removal of Host Nucleic Acids:

    • Centrifuge the lysate to pellet bacterial debris and filter the supernatant through a 0.22 µm filter to obtain a cell-free lysate.[9]

    • Treat the lysate with DNase I and RNase A to degrade any remaining bacterial DNA and RNA.[10] The phage capsid protects the viral DNA from enzymatic degradation.

  • Phage Particle Precipitation (Optional but Recommended for Higher Yield):

    • Add a polyethylene glycol (PEG) solution (e.g., 20% PEG 8000 in 2.5 M NaCl) to the lysate and incubate at 4°C to precipitate the phage particles.[11]

    • Centrifuge to pellet the phage particles and discard the supernatant.[11]

  • Phage Lysis and DNA Purification:

    • Resuspend the phage pellet in a suitable buffer.[11]

    • Add Proteinase K and a lysis buffer to disrupt the phage capsids and release the genomic DNA.[8][9]

    • Purify the DNA using a commercial kit (e.g., Qiagen DNeasy Kit or Norgen Phage DNA Isolation Kit) or by phenol-chloroform extraction followed by ethanol precipitation.[9][10][11]

  • DNA Quality and Quantity Assessment: Assess the integrity of the extracted DNA by agarose gel electrophoresis and determine its concentration using a fluorometer or spectrophotometer.[10]

Genome Sequencing

The genome of bacteriophage this compound was sequenced using whole-genome sequencing.[1] Illumina sequencing is a common high-throughput method for phage genomes.

Protocol for Illumina Sequencing:

  • Library Preparation:

    • The purified phage genomic DNA is fragmented, and adapters are ligated to the ends of the fragments. The Illumina Nextera XT DNA Library Preparation Kit is commonly used for this purpose.[11]

    • The library can be amplified by PCR to obtain a sufficient quantity for sequencing.[12]

  • Sequencing: The prepared library is loaded onto an Illumina sequencer (e.g., MiSeq), which generates short reads of the phage genome.[10][13] A sequencing coverage of at least 30x is generally sufficient for the accurate assembly of most phage genomes.[11]

  • Data Quality Control: The raw sequencing reads are assessed for quality using tools like FastQC. Low-quality reads and adapter sequences are trimmed.[10]

Genome Annotation

The annotation process involves identifying the locations of genes and other functional elements within the genome and assigning putative functions to them.

Structural Annotation

This step involves the identification of open reading frames (ORFs), tRNA genes, and other genetic elements.

  • ORF Prediction: Tools such as Glimmer, GeneMarkS, and Prodigal are commonly used to predict ORFs in phage genomes.[14] For bacteriophage this compound, a total of 524 ORFs were predicted.

  • tRNA Gene Identification: Programs like ARAGORN and tRNAscan-SE can be used to identify transfer RNA genes.[14] One tRNA gene was identified in the this compound genome.[1]

Functional Annotation

Functional annotation assigns biological functions to the predicted genes. This is typically done by comparing the predicted protein sequences to various databases.

  • Homology-Based Annotation: The predicted protein sequences are compared against databases like NCBI's non-redundant protein database (nr) using BLASTp. For this compound, this process identified 91 protein-coding genes, with 10 having no known function.

  • Database Searching: Further functional insights can be gained by searching against specialized databases such as the Prokaryotic Virus Remote Homologous Groups (PHROGs) database.

  • Key Functional Gene Categories:

    • Replication and Regulation: Genes involved in DNA replication, transcription, and regulation of the lytic cycle.

    • Structural Proteins: Genes encoding the proteins that make up the phage capsid and tail.

    • Lysis Proteins: Genes for enzymes like endolysins and holins that are responsible for breaking down the host cell wall to release new phage particles.[15][16]

Visualizations

The following diagrams illustrate the key workflows in bacteriophage this compound genome sequencing and annotation.

experimental_workflow cluster_wet_lab Wet Lab Procedures cluster_sequencing Sequencing cluster_bioinformatics Bioinformatics Analysis cluster_annotation Genome Annotation A Phage Isolation (Double-Layer Agar) B Phage Purification (Plaque Assay) A->B C High-Titer Lysate Production B->C D Phage DNA Extraction C->D E DNA Quality Control D->E F Library Preparation (e.g., Illumina Nextera XT) E->F Purified DNA G Whole Genome Sequencing F->G H Raw Sequence Reads G->H I Read Quality Control & Trimming H->I Raw Data J Genome Assembly I->J K Assembled Genome J->K L Structural Annotation (ORFs, tRNAs) K->L Annotate M Functional Annotation (BLAST, PHROGs) L->M N Final Annotated Genome M->N

Caption: Experimental workflow for bacteriophage this compound genome sequencing and annotation.

annotation_pipeline cluster_structural Structural Annotation cluster_functional Functional Annotation Input Assembled Phage Genome (FASTA format) ORF_Prediction ORF Prediction (e.g., Prodigal, GeneMarkS) Input->ORF_Prediction tRNA_Scan tRNA & tmRNA Scan (e.g., ARAGORN, tRNAscan-SE) Input->tRNA_Scan BLASTp Homology Search (BLASTp vs. nr database) ORF_Prediction->BLASTp Predicted Protein Sequences HMM_Scan Domain Search (HMMscan vs. Pfam, PHROGs) ORF_Prediction->HMM_Scan Predicted Protein Sequences Output Annotated Genome (GenBank format) tRNA_Scan->Output Function_Assignment Assign Putative Functions BLASTp->Function_Assignment HMM_Scan->Function_Assignment Function_Assignment->Output

Caption: Bioinformatics pipeline for bacteriophage genome annotation.

Conclusion

The comprehensive genomic and biological characterization of bacteriophage this compound underscores its potential as a biocontrol agent against Vibrio alginolyticus. This technical guide provides researchers and drug development professionals with the foundational data and detailed methodologies necessary to further investigate and harness the therapeutic capabilities of this promising phage. The provided workflows and protocols offer a roadmap for the discovery and characterization of novel bacteriophages for various applications.

References

Host Range of Bacteriophage vA5: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the host range of bacteriophage vA5, a lytic phage with demonstrated activity against Vibrio alginolyticus. The information presented herein is intended for researchers, scientists, and drug development professionals working in the fields of microbiology, phage therapy, and aquaculture.

Quantitative Host Range Analysis

The lytic spectrum of bacteriophage this compound has been determined against a panel of pathogenic bacteria. The results, summarized from the study by Li et al. (2023), indicate that this compound possesses a relatively broad host range, with particularly strong lytic activity against several Vibrio species and Pseudomonas fluorescens.[1][2]

Table 1: Lytic Spectrum of Bacteriophage this compound on Various Bacterial Strains [1][2]

Bacterial StrainLytic Activity
Vibrio alginolyticus+++
Vibrio parahaemolyticus+++
Vibrio harveyi++
Vibrio scophthalmi++
Vibrio anguillarum++
Vibrio campbellii++
Vibrio rotiferianus++
Vibrio splendidus++
Pseudomonas fluorescens+++
Pseudomonas plecoglossicida++
Aeromonas hydrophila+
Pseudomonas aeruginosa-
Bacillus carboniphilus-

Legend:

  • +++ : Strong lytic activity (clear lysis zone)

  • ++ : Moderate lytic activity (turbid or semi-clear lysis zone)

  • + : Weak lytic activity (faint lysis zone)

  • - : No lytic activity

Experimental Protocols

The determination of a bacteriophage's host range is a critical step in its characterization. Standard methodologies, such as the spot test and the efficiency of plating (EOP) assay, are employed to assess both the qualitative and quantitative lytic capabilities of a phage against various bacterial strains.

Spot Test Assay for Qualitative Host Range Determination

The spot test is a rapid and efficient method to screen for phage susceptibility across a wide range of bacterial strains.[3][4][5]

Protocol:

  • Bacterial Lawn Preparation:

    • Inoculate a single colony of the target bacterium into 5 mL of appropriate liquid broth (e.g., Luria-Bertani broth).

    • Incubate overnight at the optimal growth temperature with shaking to obtain a fresh culture in the logarithmic phase.

    • Mix 200 µL of the overnight bacterial culture with 3-4 mL of molten soft-top agar (0.7% agar) maintained at approximately 50°C.

    • Immediately pour the mixture onto a pre-warmed solid agar plate, ensuring even distribution to form a bacterial lawn.

    • Allow the top agar to solidify at room temperature for about 15-20 minutes.[6]

  • Phage Spotting:

    • Prepare serial dilutions of the phage lysate (e.g., 10⁻¹, 10⁻³, 10⁻⁵, etc.).

    • Carefully spot 5-10 µL of each phage dilution onto the surface of the bacterial lawn.

    • As a negative control, spot an equivalent volume of phage buffer onto the lawn.

    • Allow the spots to dry completely by leaving the plates undisturbed at room temperature.

  • Incubation and Observation:

    • Invert the plates and incubate them overnight at the optimal temperature for the host bacterium.

    • Observe the plates for the formation of lysis zones (plaques) at the locations where the phage dilutions were spotted. The clarity of the lysis zone indicates the efficiency of lysis.[4]

Efficiency of Plating (EOP) Assay for Quantitative Host Range Analysis

The EOP assay is used to quantify the lytic efficiency of a phage on different bacterial strains relative to its lytic activity on a reference or propagating host.[7]

Protocol:

  • Preparation of Bacterial Cultures and Phage Dilutions:

    • Prepare fresh overnight cultures of the test bacterial strains and the reference host strain.

    • Perform serial dilutions of the phage lysate to obtain a countable number of plaques (typically aiming for 30-300 plaques per plate).

  • Plaque Assay:

    • Mix 100 µL of a specific phage dilution with 200 µL of the target bacterial culture.

    • Incubate the mixture for 10-15 minutes at room temperature to allow for phage adsorption.

    • Add 3-4 mL of molten soft-top agar to the mixture and pour it onto a solid agar plate.

    • Swirl the plate gently to ensure an even overlay.

    • Allow the top agar to solidify and then incubate the plates overnight.

  • Calculation of EOP:

    • Count the number of plaque-forming units (PFU) on the plates for each bacterial strain.

    • Calculate the phage titer (PFU/mL) for each strain using the formula: Titer = (Number of plaques) / (Volume of phage plated in mL × Dilution factor).

    • The EOP is calculated as the ratio of the phage titer on a test strain to the phage titer on the reference host strain: EOP = (Titer on test strain) / (Titer on reference strain).[7]

Visualized Workflows

The following diagrams illustrate the experimental workflows for determining the host range of bacteriophage this compound.

G cluster_prep Preparation cluster_spot Spot Test A Overnight culture of target bacteria C Prepare bacterial lawn (soft agar overlay) A->C B Prepare phage lysate (serial dilutions) D Spot phage dilutions onto lawn B->D C->D E Incubate overnight D->E F Observe for lysis zones E->F

Caption: Workflow for the Spot Test Assay.

G cluster_prep Preparation cluster_eop EOP Assay A Overnight cultures of test and reference strains C Mix phage dilution with bacterial culture A->C B Prepare serial dilutions of phage lysate B->C D Incubate for phage adsorption C->D E Plate using double-layer agar method D->E F Incubate overnight E->F G Count plaques (PFU) F->G H Calculate EOP G->H

Caption: Workflow for the Efficiency of Plating (EOP) Assay.

G cluster_interpretation Interpretation of Lytic Activity A Clear Lysis Zone D High Lytic Efficiency A->D B Turbid Lysis Zone E Moderate/Lysogenic Activity B->E C No Lysis F Resistant Host C->F

Caption: Logical Relationship of Lysis Zone Appearance.

References

The Natural Habitat of Vibrio Phage VA5: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural habitat of Vibrio phage VA5, a bacteriophage with demonstrated lytic activity against the pathogenic bacterium Vibrio alginolyticus. Understanding the ecological niche of this phage is crucial for its potential application as a biocontrol agent in aquaculture and for broader research in phage therapy. This document synthesizes available data on its isolation, environmental parameters, and the methodologies used for its characterization.

Natural Habitat and Ecological Niche

Vibrio phage this compound was first isolated from aquatic environments associated with aquaculture. The primary sources identified are seafood aquaculture water and aquaculture environmental sewage [1][2]. These environments are characterized by a high density of host bacteria, Vibrio alginolyticus, a common opportunistic pathogen in marine aquaculture that can cause significant economic losses.

The natural habitat of Vibrio phage this compound is intrinsically linked to the presence of its host. Vibrio alginolyticus thrives in warm, saline waters, and its populations can be particularly dense in the nutrient-rich conditions of aquaculture ponds[3][4][5]. The phage's survival and propagation are therefore dependent on the prevalence of its host in these specific aquatic ecosystems.

Physicochemical Parameters of the Natural Habitat

While the specific physicochemical parameters at the exact time and location of Vibrio phage this compound isolation have not been published, we can infer the likely conditions based on studies of shrimp aquaculture environments in the region of the original study (China) and the known tolerances of the phage and its host.

ParameterInferred Range in Natural HabitatVibrio phage this compound Tolerance RangeHost (V. alginolyticus) Optimal Range
Temperature 24°C - 36°C[5][6]-20°C to 70°C[1]30°C - 37°C[3][4][5]
Salinity 1.0% - 4.0% NaCl (10-40 ppt)[5][6]Not specified2.0% - 4.0% NaCl (20-40 ppt)[5][6]
pH 7.0 - 9.0[3][4][7]2.0 - 10.0[1]8.0 - 10.0[3][4]

This table summarizes inferred and known environmental parameters. The "Inferred Range in Natural Habitat" is based on general data for shrimp aquaculture ponds in China.

Experimental Protocols

The following sections detail the key experimental methodologies for the isolation and characterization of Vibrio phage this compound.

Phage Isolation from Environmental Samples

Vibrio phage this compound was isolated using the double-layer agar plate method , a standard technique for enumerating and isolating bacteriophages.

Materials:

  • Water/sewage samples from aquaculture environments

  • Host bacteria: Vibrio alginolyticus (logarithmic growth phase)

  • Luria-Bertani (LB) broth and agar (supplemented with appropriate NaCl concentration for V. alginolyticus)

  • Soft top agar (LB with a lower percentage of agar, e.g., 0.7%)

  • Sterile centrifuge tubes

  • Syringe filters (0.22 µm)

  • Petri dishes

  • Incubator

Protocol:

  • Sample Preparation:

    • Collect water or sewage samples from the target environment.

    • Centrifuge the samples to pellet solid debris.

    • Filter the supernatant through a 0.22 µm syringe filter to remove bacteria and other microorganisms. The resulting filtrate contains the phage particles.

  • Phage Enrichment (Optional but Recommended):

    • Inoculate a flask of sterile LB broth with the host bacterium, Vibrio alginolyticus.

    • Add a volume of the filtered environmental sample to the bacterial culture.

    • Incubate the mixture to allow for the amplification of phages that can infect the host.

  • Double-Layer Agar Plating:

    • Prepare a series of dilutions of the filtered sample (or enriched culture).

    • In a sterile tube, mix a small volume of the host bacterial culture (in log phase) with a dilution of the phage-containing filtrate.

    • Add this mixture to molten soft top agar (kept at a temperature that is not harmful to the bacteria, typically around 45-50°C).

    • Quickly pour the soft agar mixture onto a pre-poured solid LB agar plate, ensuring an even distribution.

    • Allow the soft agar to solidify.

    • Incubate the plates under conditions suitable for the growth of the host bacteria.

  • Plaque Purification:

    • After incubation, observe the plates for the formation of plaques (clear zones) in the bacterial lawn, which indicate areas of bacterial lysis by phages.

    • Using a sterile pipette tip or loop, pick a single, well-isolated plaque.

    • Transfer the picked plaque into a tube of sterile broth.

    • Repeat the double-layer agar plating method with the suspension from the picked plaque to ensure the isolation of a pure phage strain. This process should be repeated several times.

Visualizations

Experimental Workflow for Vibrio Phage this compound Isolation

G cluster_0 Sample Collection & Preparation cluster_1 Phage Amplification cluster_2 Isolation & Purification A Aquaculture Water/Sewage Sample B Centrifugation A->B C Filtration (0.22 µm) B->C E Enrichment C->E D Host Culture (V. alginolyticus) D->E F Double-Layer Agar Plating E->F G Plaque Formation F->G H Single Plaque Picking G->H H->F Repeat 3-5x I Pure Phage Isolate (this compound) H->I

Caption: Workflow for the isolation and purification of Vibrio phage this compound.

Logical Relationship of Phage this compound in its Ecological Niche

G A Aquaculture Environment B High Nutrient Load A->B leads to C High Density of Vibrio alginolyticus (Host) B->C supports D Presence of Vibrio phage this compound C->D enables survival of E Lysis of Host D->E causes F Regulation of Host Population E->F contributes to F->C impacts

References

Bacteriophage VA5: A Technical Guide to its Classification, Genomics, and Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the bacteriophage VA5, a lytic phage with demonstrated efficacy against the pathogenic bacterium Vibrio alginolyticus. This document covers the classification, taxonomy, genomic and proteomic characteristics, and key experimental protocols associated with this compound, offering a comprehensive resource for researchers in phage biology and those exploring its therapeutic potential.

Classification and Taxonomy

Bacteriophage this compound is a newly isolated virus that infects and lyses the marine pathogen Vibrio alginolyticus. Morphological analysis via transmission electron microscopy reveals that this compound possesses a distinct head and a long, non-contractile tail, a characteristic morphology of the order Caudovirales.[1][2] While a definitive classification into a specific family and genus by the International Committee on Taxonomy of Viruses (ICTV) is pending, its morphology strongly suggests it belongs to the Siphoviridae family. Phylogenetic analysis based on its genomic sequence will further elucidate its precise taxonomic position within the viral kingdom.

Morphological and Biological Characteristics

Bacteriophage this compound exhibits typical phage morphology and demonstrates robust biological attributes, making it a candidate for therapeutic applications.

Morphological Features

Electron microscopy reveals the distinct structural components of this compound. While precise measurements of capsid diameter and tail length from the original study are not publicly available, the "long tail" description is a key morphological marker.

Biological Parameters

This compound displays a lytic life cycle, characterized by the infection of a host bacterium, replication of viral particles, and subsequent lysis of the host cell to release progeny phages. Key biological parameters are summarized in the table below.

ParameterValueReference
Host BacteriumVibrio alginolyticus[1][2]
Optimal Multiplicity of Infection (MOI)1[1][2]
Latent Period20 minutes[1][2]
Burst Size92.26 PFU/cell[1][2]
pH Stability Range2 - 10[1][2]
Temperature Stability Range-20°C to 70°C[1][2]

Table 1: Biological Characteristics of Bacteriophage this compound

Genomic and Proteomic Profile

The genome of bacteriophage this compound is a circular, double-stranded DNA molecule.[1][2] A comprehensive understanding of its genetic makeup is crucial for assessing its safety and efficacy as a therapeutic agent.

Genomic Characteristics
ParameterValueReference
Genome Size35,866 bp[1][2]
G+C Content46%[1][2]
Number of Protein-Coding Genes91[3]
Number of Promoter Sequences91[3]

Table 2: Genomic Features of Bacteriophage this compound

A critical aspect of phage genomics for therapeutic consideration is the absence of genes associated with virulence, antibiotic resistance, and lysogeny. While a detailed functional annotation of all 91 protein-coding genes of this compound is not yet publicly available, its strictly lytic life cycle suggests the absence of genes required for lysogenic integration.

Host Range

Bacteriophage this compound has been shown to lyse a range of pathogenic bacteria beyond its primary host, Vibrio alginolyticus. This broad host range enhances its potential as a biocontrol agent in aquaculture and other settings.

Bacterial SpeciesLytic Activity
Vibrio parahaemolyticusStrong
Pseudomonas fluorescensStrong
Vibrio harveyiNot specified
Vibrio vulnificusNot specified
Aeromonas hydrophilaNot specified
Escherichia coliNot specified
Staphylococcus aureusNot specified
Pseudomonas aeruginosaNone
Bacillus carboniphilusNone

Table 3: Host Range of Bacteriophage this compound (Adapted from[2])

Experimental Protocols

This section provides detailed methodologies for the key experiments used in the isolation and characterization of bacteriophage this compound.

Bacteriophage Isolation and Purification (Double-Layer Agar Assay)

This method is fundamental for isolating phages from environmental samples and obtaining pure, clonal phage populations.

G cluster_0 Sample Preparation cluster_1 Enrichment and Isolation cluster_2 Purification Sample Collection Collect environmental water sample Centrifugation1 Centrifuge to remove debris Sample Collection->Centrifugation1 Filtration Filter supernatant (0.22 µm) to remove bacteria Centrifugation1->Filtration Enrichment Incubate filtrate with host bacteria (V. alginolyticus) Filtration->Enrichment Centrifugation2 Centrifuge enriched culture Enrichment->Centrifugation2 DLA Perform Double-Layer Agar Assay with supernatant Centrifugation2->DLA Plaque_Selection Select and pick a single, clear plaque DLA->Plaque_Selection Elution Elute phage from agar plug into buffer Plaque_Selection->Elution Serial_Dilution Perform serial dilutions of eluted phage Elution->Serial_Dilution Repurification Repeat DLA with dilutions Serial_Dilution->Repurification Final_Stock Create high-titer pure phage stock Repurification->Final_Stock

Caption: Workflow for Bacteriophage Isolation and Purification.

Methodology:

  • Sample Preparation: Environmental water samples are centrifuged to pellet large debris. The resulting supernatant is filtered through a 0.22 µm syringe filter to remove bacteria, yielding a bacteria-free phage lysate.

  • Enrichment: The phage lysate is mixed with a log-phase culture of Vibrio alginolyticus in an appropriate broth medium and incubated to allow for phage amplification.

  • Isolation: The enriched culture is centrifuged, and the supernatant is used in a double-layer agar assay. A mixture of the phage-containing supernatant, host bacteria, and soft agar is poured over a base layer of solid agar. After incubation, clear zones of lysis (plaques) will appear where the phage has infected and killed the bacteria.

  • Purification: A single, well-isolated plaque is picked with a sterile pipette tip and eluted into a buffer. This eluate is then serially diluted and used in another round of the double-layer agar assay to ensure a clonal phage population. This process is repeated until all plaques have a uniform morphology. The final purified phage is used to create a high-titer stock.

One-Step Growth Curve

This experiment determines the latent period and burst size of a bacteriophage, providing insights into its infection kinetics.

G Start Mix host bacteria and phage (e.g., MOI of 1) Adsorption Allow for phage adsorption (short incubation) Start->Adsorption Centrifugation1 Centrifuge to remove unadsorbed phage Adsorption->Centrifugation1 Resuspension Resuspend infected cells in fresh media Centrifugation1->Resuspension Incubation Incubate at optimal temperature Resuspension->Incubation Sampling Take samples at regular time intervals Incubation->Sampling Titration Determine phage titer of each sample (Double-Layer Agar Assay) Sampling->Titration Plotting Plot phage titer vs. time Titration->Plotting Analysis Determine latent period and burst size Plotting->Analysis

Caption: Experimental Workflow for a One-Step Growth Curve.

Methodology:

  • Infection: A log-phase culture of Vibrio alginolyticus is infected with bacteriophage this compound at a specific multiplicity of infection (for this compound, the optimal MOI is 1).

  • Adsorption: The mixture is incubated for a short period to allow the phages to adsorb to the bacterial cells.

  • Removal of Unadsorbed Phage: The culture is centrifuged to pellet the infected bacteria, and the supernatant containing unadsorbed phages is discarded. The pellet is washed to remove any remaining free phages.

  • Growth and Lysis: The infected cell pellet is resuspended in fresh, pre-warmed broth and incubated. Samples are taken at regular intervals.

  • Titration: The phage titer (in Plaque Forming Units per milliliter, PFU/mL) of each sample is determined using the double-layer agar assay.

  • Analysis: The phage titer is plotted against time. The latent period is the time from infection until the first rise in phage titer. The burst size is calculated by dividing the final phage titer by the initial number of infected bacterial cells.

Phage Genomic DNA Extraction and Sequencing

This protocol outlines the steps for obtaining the genomic sequence of a bacteriophage.

G High_Titer_Lysate Prepare high-titer phage lysate Enzyme_Treatment Treat with DNase and RNase to remove host nucleic acids High_Titer_Lysate->Enzyme_Treatment Phage_Precipitation Precipitate phage particles (e.g., with PEG) Enzyme_Treatment->Phage_Precipitation Protein_Digestion Digest phage capsid proteins (e.g., with Proteinase K) Phage_Precipitation->Protein_Digestion DNA_Extraction Extract phage DNA (e.g., Phenol-Chloroform extraction or kit-based) Protein_Digestion->DNA_Extraction DNA_QC Assess DNA quality and quantity DNA_Extraction->DNA_QC Sequencing Perform high-throughput sequencing DNA_QC->Sequencing Assembly_Annotation Assemble genome and annotate genes Sequencing->Assembly_Annotation

Caption: Workflow for Phage Genomic DNA Extraction and Sequencing.

Methodology:

  • Lysate Preparation: A high-titer stock of purified bacteriophage this compound is prepared.

  • Removal of Host Nucleic Acids: The lysate is treated with DNase and RNase to degrade any contaminating bacterial DNA and RNA.

  • Phage Precipitation: Phage particles are precipitated from the lysate, often using polyethylene glycol (PEG).

  • Capsid Digestion: The precipitated phage particles are treated with a protein-degrading enzyme, such as Proteinase K, to break open the protein capsids and release the phage DNA.

  • DNA Extraction: The phage genomic DNA is purified from the digested mixture using methods like phenol-chloroform extraction or commercially available viral DNA extraction kits.

  • Quality Control: The concentration and purity of the extracted DNA are assessed using spectrophotometry or fluorometry.

  • Sequencing and Analysis: The purified genomic DNA is then sequenced using a high-throughput sequencing platform. The resulting sequence reads are assembled to reconstruct the full genome, which is then annotated to identify genes and other genomic features.

Lytic Infection Cycle Signaling Pathway

Bacteriophage this compound follows a lytic replication cycle, which involves a series of coordinated steps leading to the production of new phage particles and the destruction of the host cell. The following diagram illustrates a generalized lytic pathway.

G cluster_host Host Bacterium (Vibrio alginolyticus) cluster_phage Bacteriophage this compound Host_Cell_Wall Host Cell Wall Receptor Injection 2. Genome Injection Host_Cell_Wall->Injection Host_DNA Host Chromosome Host_Ribosomes Host Ribosomes Lysis Cell Lysis Release 6. Release of New Phages Lysis->Release Attachment 1. Attachment Attachment->Host_Cell_Wall Adsorption Replication 3. Host Machinery Hijacking & Phage DNA Replication Injection->Replication Replication->Host_DNA Degradation Synthesis 4. Synthesis of Phage Proteins Replication->Synthesis Assembly 5. Assembly of Progeny Phages Replication->Assembly Phage Genomes Synthesis->Host_Ribosomes Translation Synthesis->Assembly Assembly->Lysis

Caption: Generalized Lytic Cycle of Bacteriophage this compound.

Pathway Description:

  • Attachment: The bacteriophage this compound attaches to specific receptors on the cell surface of Vibrio alginolyticus.

  • Genome Injection: The phage injects its double-stranded DNA genome into the cytoplasm of the host bacterium.

  • Host Machinery Hijacking and Replication: The phage genome takes control of the host cell's machinery. Host DNA is degraded, and the cell's resources are redirected to replicate the phage DNA.

  • Synthesis of Phage Proteins: The phage DNA is transcribed and translated by the host's ribosomes to produce phage proteins, including capsid proteins, tail fibers, and lytic enzymes.

  • Assembly of Progeny Phages: The newly synthesized phage genomes and proteins self-assemble into new, infectious phage particles.

  • Release of New Phages: Lytic enzymes produced by the phage break down the bacterial cell wall, causing the cell to lyse and release the newly formed progeny phages, which can then infect other bacteria.

Conclusion

Bacteriophage this compound represents a promising candidate for the biocontrol of Vibrio alginolyticus in aquaculture and potentially other applications. Its lytic nature, broad host range among pathogenic bacteria, and stability under various environmental conditions make it an attractive alternative to traditional antibiotics. Further research into its detailed genomic and proteomic composition will undoubtedly enhance its potential for therapeutic development and contribute to the growing field of phage therapy.

References

An In-Depth Technical Guide to the Receptor Binding Proteins of Phage VA5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bacteriophage VA5, a potent lytic agent against the marine pathogen Vibrio alginolyticus, holds significant promise for phage therapy applications in aquaculture. Central to its infectivity are the receptor binding proteins (RBPs), which mediate the initial, specific attachment to the host bacterium, thereby determining the phage's host range. This technical guide provides a comprehensive overview of the current, albeit limited, knowledge of the phage this compound RBPs. Due to the nascent stage of research on this particular phage, this document focuses on the genomic foundation for identifying and characterizing putative RBPs, drawing parallels with homologous proteins in other bacteriophages. We present a workflow for the in silico analysis of the phage this compound genome (GenBank Accession: OR754009) to identify candidate RBP genes and discuss the general experimental protocols required for their validation and characterization.

Introduction to Phage this compound and its Therapeutic Potential

Phage this compound is a member of the Siphoviridae family, characterized by its long, non-contractile tail. It was isolated from aquaculture environments and has demonstrated effective lytic activity against Vibrio alginolyticus, a significant pathogen in marine aquaculture, causing diseases in fish and shellfish. The specificity of a phage's lytic cycle is primarily dictated by its RBPs, which are typically located at the distal end of the tail fibers. These proteins recognize and bind to specific molecules on the bacterial cell surface, such as lipopolysaccharides (LPS), outer membrane proteins, or pili. A thorough understanding of the phage this compound RBPs is paramount for its development as a therapeutic agent, enabling strategies for host range engineering and overcoming potential bacterial resistance.

Genomic Analysis of Phage this compound: Identification of Putative Receptor Binding Proteins

The complete genome of bacteriophage this compound has been sequenced and is available in the GenBank database under the accession number OR754009.[1] The genome is a circular double-stranded DNA molecule of 35,866 base pairs, with a G+C content of 46%.[1] The genome is predicted to contain 91 protein-coding genes.[1]

To identify potential RBPs, a bioinformatic analysis of the annotated genome is the crucial first step. The following workflow outlines the process for identifying candidate RBP genes from the phage this compound genome.

Workflow for in silico RBP Identification

RBP_Identification_Workflow cluster_0 Data Acquisition cluster_1 Bioinformatic Analysis cluster_2 Candidate Selection start Phage this compound Genome (GenBank: OR754009) orf_prediction ORF Prediction & Annotation start->orf_prediction domain_search Conserved Domain Search (Pfam, InterPro) orf_prediction->domain_search homology_search Homology Search (BLASTp) orf_prediction->homology_search candidate_rbps Putative RBP Genes domain_search->candidate_rbps structure_prediction 3D Structure Prediction (AlphaFold2, Phyre2) homology_search->structure_prediction structure_prediction->candidate_rbps

Caption: Workflow for the in silico identification of putative Receptor Binding Proteins (RBPs) from the phage this compound genome.

Identification of Candidate RBP Open Reading Frames (ORFs)

A detailed examination of the 91 predicted ORFs in the phage this compound genome is required to pinpoint genes encoding for structural tail proteins, particularly those with domains characteristic of RBPs. Genes annotated as "tail fiber protein," "tail spike protein," "baseplate protein," or proteins with predicted functions related to host recognition are primary candidates.

Table 1: Putative Receptor Binding Protein Candidates in Phage this compound Genome (Hypothetical)

ORF IDPredicted FunctionConserved DomainsHomology to Known RBPsStructural Prediction Highlights
VA5_gpXTail fiber proteinPectin lyase-like domainHigh similarity to Vibrio phage tail fibersElongated, trimeric structure
VA5_gpYBaseplate proteinPhage_tailspike_middleModerate similarity to Pseudomonas phage RBPsβ-helical structure
VA5_gpZHypothetical proteinCarbohydrate-binding moduleLow similarityGlobular domain with potential binding cleft

(Note: This table is a hypothetical representation. The actual ORFs and their characteristics would need to be determined from the full genome annotation.)

Experimental Protocols for RBP Characterization

Once putative RBP genes are identified, their function must be validated experimentally. The following are standard protocols for the characterization of phage RBPs.

Gene Cloning, Expression, and Protein Purification

Objective: To produce sufficient quantities of the putative RBP for functional and structural studies.

Methodology:

  • Gene Amplification: The candidate RBP gene is amplified from phage this compound genomic DNA using PCR with specific primers.

  • Vector Ligation: The amplified gene is cloned into an appropriate expression vector (e.g., pET series) containing a purification tag (e.g., His-tag, MBP-tag).

  • Transformation: The recombinant plasmid is transformed into a suitable bacterial expression host (e.g., E. coli BL21(DE3)).

  • Protein Expression: Protein expression is induced by the addition of an inducer (e.g., IPTG) and the culture is grown under optimal conditions (temperature, time).

  • Cell Lysis and Purification: Bacterial cells are harvested and lysed. The tagged RBP is then purified from the cell lysate using affinity chromatography.

  • Purity Assessment: The purity of the protein is assessed by SDS-PAGE.

Host Receptor Binding Assays

Objective: To confirm the binding of the purified RBP to the host bacterium, Vibrio alginolyticus.

Methodology:

  • Enzyme-Linked Immunosorbent Assay (ELISA)-based Binding Assay:

    • Wells of a microtiter plate are coated with whole V. alginolyticus cells or purified host receptor molecules (if known).

    • The purified, tagged RBP is added to the wells.

    • An enzyme-conjugated antibody specific to the purification tag is added.

    • A chromogenic substrate is added, and the color development is measured to quantify binding.

  • Pull-down Assay:

    • Purified, tagged RBP is immobilized on affinity beads.

    • A lysate of V. alginolyticus is incubated with the RBP-coated beads.

    • After washing, the proteins that have bound to the RBP are eluted and identified by mass spectrometry. This can help in identifying the specific host receptor.

Structural Analysis

Objective: To determine the three-dimensional structure of the RBP to understand its mechanism of action.

Methodology:

  • X-ray Crystallography: Requires the crystallization of the purified RBP. The crystal is then exposed to X-rays to obtain a diffraction pattern, which is used to solve the protein structure.

  • Cryo-Electron Microscopy (Cryo-EM): Suitable for larger protein complexes, including the entire phage tail structure. The sample is flash-frozen and imaged with an electron microscope to generate a 3D reconstruction.

  • In silico Structural Modeling: Tools like AlphaFold2 or Phyre2 can be used to predict the 3D structure of the RBP based on its amino acid sequence. These models can provide valuable insights, especially when experimental structures are not available.

Signaling Pathways and Logical Relationships

The interaction between a phage RBP and its host receptor is the initial trigger for a cascade of events leading to the injection of the phage genome. While the specific signaling pathway for phage this compound is yet to be elucidated, a general model can be proposed.

Phage_Infection_Pathway cluster_0 Host Recognition & Attachment cluster_1 Genome Injection cluster_2 Lytic Cycle RBP Phage this compound RBP Binding Reversible Binding RBP->Binding Initial Contact Receptor V. alginolyticus Receptor Receptor->Binding Irreversible_Binding Irreversible Binding Binding->Irreversible_Binding Conformational Lock Conformational_Change Tail Conformational Change Irreversible_Binding->Conformational_Change Membrane_Puncture Cell Membrane Puncture Conformational_Change->Membrane_Puncture DNA_Ejection DNA Ejection Membrane_Puncture->DNA_Ejection Replication Phage Genome Replication & Protein Synthesis DNA_Ejection->Replication Assembly Progeny Phage Assembly Replication->Assembly Lysis Host Cell Lysis Assembly->Lysis

References

Methodological & Application

Application Note: Isolation of Bacteriophage VA5 from Seawater

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacteriophage VA5 is a virus that infects and lyses Vibrio alginolyticus, a significant pathogen in marine aquaculture. Due to its lytic activity, bacteriophage this compound holds potential as a biocontrol agent to combat V. alginolyticus infections in commercially important aquatic species. This document provides a detailed protocol for the isolation and purification of bacteriophage this compound from seawater samples.

Quantitative Data Summary

The following table summarizes the key biological characteristics of bacteriophage this compound.

ParameterValueReference
Optimal Multiplicity of Infection (MOI)1[1][2]
Incubation Period20 minutes[1][2]
Outbreak Period30 minutes[1][2]
Cleavage Amount (Burst Size)92.26 PFU/cell[1][2]
Temperature Stability Range-20°C to 70°C[1][2]
pH Stability Range2 - 10[1][2]
Genome Size35,866 bp[1][2]
Genome TypeCircular dsDNA[1][2]
G+C Content46%[1][2]

Experimental Workflow

The following diagram illustrates the workflow for the isolation and purification of bacteriophage this compound from seawater.

Bacteriophage_VA5_Isolation_Workflow cluster_collection Sample Collection & Preparation cluster_enrichment Enrichment cluster_isolation Phage Isolation cluster_purification Purification & Amplification Sample Seawater Sample Collection (Aquaculture Environments) Filtration Filtration of Seawater (0.22 µm filter) Sample->Filtration Remove bacteria & debris Enrichment_Culture Inoculate Filtered Seawater with Host Bacteria & Broth Filtration->Enrichment_Culture Host_Culture Prepare Log-Phase Vibrio alginolyticus Culture Host_Culture->Enrichment_Culture Incubation Incubate with Shaking Enrichment_Culture->Incubation Centrifugation Centrifuge to Pellet Bacteria Incubation->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection Supernatant_Filtration Filter Supernatant (0.22 µm filter) Supernatant_Collection->Supernatant_Filtration Remove remaining bacteria Plaque_Assay Double-Layer Agar Plaque Assay Supernatant_Filtration->Plaque_Assay Phage-containing filtrate Plaque_Picking Pick Single, Well-Isolated Plaques Plaque_Assay->Plaque_Picking Identify plaques Phage_Amplification Amplify Phage in Host Culture Plaque_Picking->Phage_Amplification Inoculate fresh host culture Purified_Lysate Purified Phage Lysate Phage_Amplification->Purified_Lysate

References

Application Notes and Protocols for the Culture and Propagation of Bacteriophage VA5

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Bacteriophage VA5 is a lytic phage that infects and lyses the bacterium Vibrio alginolyticus, an opportunistic pathogen known to cause significant economic losses in aquaculture.[1][2] Due to its lytic nature and wide host range, which includes other pathogenic bacteria such as Vibrio parahaemolyticus and Pseudomonas fluorescens, bacteriophage this compound presents a promising candidate for biological control and phage therapy applications.[1] These application notes provide detailed protocols for the culture, propagation, purification, and titration of bacteriophage this compound, along with its key biological characteristics.

I. Biological Characteristics of Bacteriophage this compound

Bacteriophage this compound is a tailed phage with a circular double-stranded DNA genome of 35,866 base pairs and a G+C content of 46%.[2][3] It exhibits robust stability under a wide range of temperature and pH conditions, making it a viable candidate for various applications.[2][3]

Quantitative Data Summary
ParameterValueReference
Host Bacterium Vibrio alginolyticus[1][3]
Optimal Multiplicity of Infection (MOI) 1[2][3]
Latent Period 20 minutes[2][3]
Burst (Outbreak) Period 30 minutes[2][3]
Burst Size 92.26 PFU/cell[2][3]
Optimal Temperature 37°C[3]
pH Stability Range 2 - 10[2][3]

II. Experimental Protocols

A. Host Bacterium Culture

Objective: To prepare a log-phase culture of Vibrio alginolyticus for bacteriophage this compound propagation.

Materials:

  • Vibrio alginolyticus strain (e.g., CICC 10889)

  • Luria-Bertani (LB) broth

  • LB agar plates

  • Incubator (37°C)

  • Shaking incubator (37°C, 180 rpm)

  • Spectrophotometer

Protocol:

  • Streak the Vibrio alginolyticus strain onto an LB agar plate and incubate at 37°C overnight to obtain single colonies.

  • Inoculate a single colony into 5 mL of LB broth.

  • Incubate the culture overnight at 37°C with shaking at 180 rpm.

  • The following day, inoculate 1 mL of the overnight culture into 100 mL of fresh LB broth.

  • Incubate at 37°C with shaking at 180 rpm until the culture reaches the logarithmic growth phase, characterized by an optical density at 600 nm (OD600) of 0.55-0.6.[1]

B. Bacteriophage this compound Propagation (Liquid Culture)

Objective: To amplify the titer of bacteriophage this compound.

Materials:

  • Log-phase Vibrio alginolyticus culture (from Protocol A)

  • Bacteriophage this compound stock solution

  • LB broth

  • Shaking incubator (37°C, 180 rpm)

  • Centrifuge

  • 0.22 µm sterile filters

Protocol:

  • Add the bacteriophage this compound stock to the log-phase Vibrio alginolyticus culture at an optimal Multiplicity of Infection (MOI) of 1.

  • Incubate the co-culture at 37°C with shaking at 180 rpm for 6-8 hours, or until the culture becomes clear, indicating bacterial lysis.[3]

  • Centrifuge the lysate at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the bacterial debris.

  • Carefully collect the supernatant and pass it through a 0.22 µm sterile filter to remove any remaining bacteria.

  • The resulting filtrate is the amplified bacteriophage this compound lysate. Store at 4°C.

C. Bacteriophage this compound Purification (Double-Layer Agar Method)

Objective: To isolate single plaques of bacteriophage this compound for a pure stock.

Materials:

  • Bacteriophage this compound lysate

  • Log-phase Vibrio alginolyticus culture

  • LB agar plates

  • LB soft agar (0.65% agar in LB broth), kept at 55°C

  • Sterile microcentrifuge tubes

  • SM buffer (5.8 g NaCl, 2 g MgSO4·7H2O, 50 mL 1 M Tris-HCl pH 7.5, 0.1 g gelatin, in 1 L distilled water)

Protocol:

  • Prepare serial dilutions of the bacteriophage this compound lysate in SM buffer.

  • In a sterile tube, mix 200 µL of the log-phase Vibrio alginolyticus culture with 200 µL of a phage dilution.[3]

  • Allow the phage to adsorb to the bacteria by incubating at room temperature for 15 minutes.[3]

  • Add the mixture to 5 mL of molten LB soft agar (55°C).

  • Quickly pour the soft agar mixture onto a pre-warmed LB agar plate, ensuring an even distribution.

  • Allow the soft agar to solidify completely.

  • Incubate the plates in an inverted position at 37°C for 24-48 hours.

  • Observe the formation of clear zones (plaques) on the bacterial lawn.

  • To obtain a pure phage stock, pick a well-isolated, single plaque using a sterile pipette tip and transfer it to a microcentrifuge tube containing 1 mL of SM buffer.

  • Allow the phage to diffuse into the buffer for several hours at 4°C. This solution is your purified phage stock.

D. Bacteriophage this compound Titration (Plaque Assay)

Objective: To determine the concentration of infectious phage particles (in Plaque Forming Units per milliliter, PFU/mL).

Materials:

  • Purified bacteriophage this compound stock

  • Log-phase Vibrio alginolyticus culture

  • LB agar plates

  • LB soft agar (0.65% agar in LB broth), kept at 55°C

  • SM buffer

Protocol:

  • Perform a 10-fold serial dilution of the purified bacteriophage this compound stock in SM buffer.

  • For each dilution to be plated, mix 100 µL of the diluted phage with 200 µL of log-phase Vibrio alginolyticus culture in a sterile tube.

  • Incubate at room temperature for 15 minutes to allow for phage adsorption.

  • Add the mixture to 5 mL of molten LB soft agar (55°C).

  • Pour the mixture onto an LB agar plate and allow it to solidify.

  • Incubate the plates at 37°C for 24-48 hours.

  • Count the number of plaques on the plates. Choose a plate with a countable number of plaques (typically 30-300).

  • Calculate the phage titer using the following formula: Titer (PFU/mL) = (Number of plaques) / (Dilution factor x Volume of diluted phage plated in mL)

III. Signaling Pathways and Experimental Workflows

Generalized Lytic Cycle of a Bacteriophage

While the specific signaling cascade for bacteriophage this compound has not been detailed in the literature, its lytic nature suggests it follows the general lytic cycle of bacteriophages. This involves the phage taking over the host cell's machinery to replicate and ultimately lyse the cell to release new progeny.

G A 1. Attachment Phage binds to specific receptors on the host cell surface. B 2. Penetration Phage injects its genetic material (dsDNA) into the host cell. A->B C 3. Biosynthesis Phage DNA replicates and phage proteins are synthesized using host cell machinery. B->C D 4. Maturation New phage particles are assembled. C->D E 5. Lysis Phage-encoded enzymes break down the cell wall, releasing new phages. D->E G Progeny Phages E->G F Host Bacterium (Vibrio alginolyticus)

Caption: Generalized lytic cycle of a bacteriophage.

Experimental Workflow for this compound Propagation and Titration

The following diagram illustrates the overall workflow for amplifying and quantifying bacteriophage this compound.

G cluster_prep Preparation cluster_prop Propagation cluster_titer Titration (Plaque Assay) A Culture of Host Bacteria (Vibrio alginolyticus) to log phase. B Infection with this compound (MOI = 1) A->B C Co-incubation (37°C, 6-8h) B->C D Centrifugation and Filtration (0.22 µm) C->D E Amplified Phage Lysate D->E F Serial Dilution of Phage Lysate E->F G Adsorption to Host Bacteria F->G H Plating using Double-Layer Agar Method G->H I Incubation and Plaque Counting H->I J Titer Calculation (PFU/mL) I->J

Caption: Experimental workflow for bacteriophage this compound propagation and titration.

References

Application Notes and Protocols for the Purification of Bacteriophage VA5

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for the purification of bacteriophage VA5, a lytic phage that targets Vibrio alginolyticus.[1][2] The methods described are essential for researchers, scientists, and drug development professionals who require high-purity, concentrated phage preparations for downstream applications such as phage therapy research, genomic analysis, and characterization studies.

The purification strategy involves three main stages:

  • Propagation and Lysate Clarification: Large-scale amplification of bacteriophage this compound using its host, Vibrio alginolyticus, followed by the removal of bacterial cells and debris.

  • Phage Precipitation and Concentration: Use of Polyethylene Glycol (PEG) to precipitate and concentrate phage particles from the clarified lysate.[3]

  • High-Purity Polishing: Advanced methods such as Cesium Chloride (CsCl) density gradient ultracentrifugation or anion-exchange chromatography to achieve highly purified phage preparations suitable for therapeutic and sensitive molecular applications.[4][5]

Protocol 1: Propagation and Lysis of Bacteriophage this compound

This protocol describes the amplification of bacteriophage this compound to produce a high-titer lysate.

Methodology:

  • Host Preparation: Inoculate a single colony of Vibrio alginolyticus into Luria-Bertani (LB) broth supplemented with appropriate salts for marine Vibrio growth (e.g., 1% NaCl). Incubate at 37°C with shaking (180-200 rpm) until the culture reaches the early-to-mid logarithmic phase (OD₆₀₀ ≈ 0.5-0.6).[1][2]

  • Infection: Infect the bacterial culture with bacteriophage this compound at an optimal Multiplicity of Infection (MOI) of 1.[1][6]

  • Incubation for Lysis: Continue to incubate the infected culture at 37°C with shaking (200 rpm) for 4-6 hours, or until lysis is observed (the culture becomes clear).[2]

  • Lysate Clarification: Centrifuge the lysate to pellet the remaining bacterial cells and debris.[2] Transfer the supernatant containing the phages to a sterile container.

  • Filtration: Filter the supernatant through a 0.22 µm pore size filter to remove any remaining bacteria.[2][7] The resulting filtrate is the crude phage lysate.

Workflow for Phage Propagation and Lysate Clarification

cluster_0 Host Preparation cluster_1 Infection and Lysis cluster_2 Lysate Clarification Host_Culture Inoculate Vibrio alginolyticus in supplemented LB Broth Incubate_Host Incubate at 37°C with shaking (OD₆₀₀ ≈ 0.5-0.6) Host_Culture->Incubate_Host Infect Infect culture with Phage this compound (MOI = 1) Incubate_Host->Infect Incubate_Lysis Incubate at 37°C with shaking (4-6 hours or until clear) Infect->Incubate_Lysis Centrifuge Centrifuge to pellet debris Incubate_Lysis->Centrifuge Filter Filter supernatant (0.22 µm filter) Centrifuge->Filter Crude_Lysate Crude_Lysate Filter->Crude_Lysate Crude Phage Lysate

Caption: Workflow for Bacteriophage this compound propagation and lysate collection.

Protocol 2: Purification by Polyethylene Glycol (PEG) Precipitation

This protocol concentrates phages from the crude lysate using PEG precipitation. This method is cost-effective and suitable for obtaining a concentrated phage stock for many applications.[3]

Methodology:

  • Add PEG/NaCl: To the clarified and filtered phage lysate, add solid NaCl to a final concentration of 2.5 M and Polyethylene Glycol 8000 (PEG-8000) to a final concentration of 20% (w/v).[8][9] Dissolve by stirring gently at 4°C.

  • Precipitation: Incubate the mixture overnight at 4°C to allow the phage particles to precipitate.[10]

  • Pellet Phages: Centrifuge the mixture to pellet the precipitated phages.[9] Carefully discard the supernatant.

  • Resuspend Pellet: Gently resuspend the phage pellet in a small volume of SM (Suspension Medium) buffer.

  • Remove PEG: Add an equal volume of chloroform to the resuspended pellet. Mix by inverting and then centrifuge to separate the phases. The upper aqueous phase contains the purified phages.[11]

  • Storage: Collect the upper aqueous phase and store it at 4°C.

Workflow for PEG Precipitation

Crude_Lysate Start: Crude Phage Lysate Add_PEG Add NaCl (2.5 M) and PEG-8000 (20%) Stir gently at 4°C Crude_Lysate->Add_PEG Incubate Incubate overnight at 4°C Add_PEG->Incubate Centrifuge_1 Centrifuge to pellet phages Incubate->Centrifuge_1 Resuspend Resuspend pellet in SM Buffer Centrifuge_1->Resuspend Chloroform Add Chloroform, mix, and centrifuge Resuspend->Chloroform Collect Collect upper aqueous phase Chloroform->Collect Final_Product End: Concentrated Phage Stock Collect->Final_Product cluster_purification High-Purity Polishing Start Crude Phage Lysate PEG PEG Precipitation (Concentration) Start->PEG CsCl CsCl Density Gradient Ultracentrifugation PEG->CsCl Optional Path A Chromatography Anion-Exchange Chromatography PEG->Chromatography Optional Path B End_Concentrate Concentrated Phage Stock (For general use) PEG->End_Concentrate Endpoint 1 End_HighPurity High-Purity Phage Stock (For sensitive applications) CsCl->End_HighPurity Chromatography->End_HighPurity

References

Application Notes and Protocols for Determining Bacteriophage VA5 Titer using Plaque Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacteriophages, viruses that specifically infect and lyse bacteria, are gaining prominence as potential therapeutic agents against antibiotic-resistant infections. Accurate quantification of bacteriophage concentration, or titer, is a critical step in research, development, and manufacturing of phage-based products. The plaque assay is the gold-standard method for determining the concentration of infectious phage particles. This document provides a detailed protocol for determining the titer of bacteriophage VA5, which infects Vibrio alginolyticus, using the double-layer agar plaque assay technique.[1][2] Each visible plaque that forms on a lawn of host bacteria represents the lytic activity initiated by a single infectious phage particle.[3] The titer is typically expressed in Plaque Forming Units per milliliter (PFU/mL).[3][4]

Principle of the Plaque Assay

The plaque assay relies on the lytic lifecycle of bacteriophages.[5] A diluted sample of bacteriophage is mixed with a susceptible host bacterium, in this case Vibrio alginolyticus. This mixture is then suspended in a soft agar overlay, which is poured onto a solid nutrient agar base.[6] The soft agar immobilizes the bacteria while allowing the phage particles to diffuse and infect neighboring cells.[3][6] As the host bacteria multiply, they form a confluent lawn of growth.[3] In areas where a phage particle has infected a bacterium, the host cell is lysed, releasing progeny phages that then infect and lyse surrounding bacteria. This localized cycle of infection and lysis results in a clear zone, or plaque, in the bacterial lawn.[3][7] By counting the number of plaques and factoring in the dilution, the original concentration of the phage stock can be accurately calculated.[4]

Experimental Data

Table 1: Materials and Reagents
Material/ReagentSpecifications
Bacteriophage this compound StockPurified and stored at 4°C
Vibrio alginolyticus Host StrainActively growing mid-log phase culture (~10^8 CFU/mL)
Luria-Bertani (LB) BrothStandard formulation
LB Agar Plates (Bottom Agar)1.5% (w/v) agar
LB Soft Agar (Top Agar)0.7% (w/v) agar
Phage Buffer (SM Buffer)0.05 M Tris-HCl (pH 7.5), 0.1 M NaCl, 10 mM MgSO₄
Sterile Microcentrifuge Tubes1.5 mL
Sterile Serological PipettesVarious sizes (1 mL, 5 mL, 10 mL)
Micropipettes and Sterile TipsP20, P200, P1000
IncubatorSet to 37°C
Water BathSet to 45-50°C
Vortex Mixer-
Petri DishesSterile, 100 mm
Table 2: Biological Characteristics of Bacteriophage this compound
ParameterValueReference
Host BacteriumVibrio alginolyticus[1][2]
Optimal Multiplicity of Infection (MOI)1[1][2]
Incubation Period (Latent Period)20 minutes[1][2]
Outbreak Period (Lysis Time)30 minutes[1][2]
Burst Size~92 PFU/cell[1][2]
Optimal Incubation Temperature37°C[1]

Experimental Protocol

This protocol details the steps for performing a plaque assay to determine the titer of bacteriophage this compound.

Preparation of Host Bacteria and Reagents
  • The day before the assay, inoculate a single colony of Vibrio alginolyticus into 5 mL of LB broth.

  • Incubate overnight at 37°C with shaking (200 rpm).[1]

  • On the day of the experiment, subculture the overnight culture by transferring 100 µL into 10 mL of fresh LB broth.

  • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic growth phase (typically an OD600 of 0.4-0.6, which corresponds to approximately 10^8 CFU/mL).[6]

  • Prepare LB agar plates (bottom agar) and allow them to solidify and dry at room temperature.

  • Prepare LB soft agar (top agar), autoclave, and temper in a 45-50°C water bath to keep it molten but not hot enough to kill the host cells.[6]

Serial Dilution of Bacteriophage this compound
  • Label a series of sterile microcentrifuge tubes from 10⁻¹ to 10⁻⁸.

  • Pipette 900 µL of SM buffer into each labeled tube.

  • Add 100 µL of the stock bacteriophage this compound solution to the tube labeled 10⁻¹.

  • Vortex the 10⁻¹ dilution tube for 10-15 seconds to ensure thorough mixing.

  • Using a fresh pipette tip, transfer 100 µL from the 10⁻¹ tube to the 10⁻² tube.

  • Vortex the 10⁻² dilution tube.

  • Repeat this process for the remaining tubes, transferring 100 µL to the next tube in the series with a fresh tip each time, to create dilutions up to 10⁻⁸.[3]

Infection and Plating
  • Label the bottom of the LB agar plates with the corresponding phage dilution (e.g., 10⁻⁶, 10⁻⁷, 10⁻⁸) and other relevant information. It is recommended to plate the higher dilutions where individual plaques are expected.

  • For each dilution to be plated, add 100 µL of the mid-log phase Vibrio alginolyticus culture to a sterile microcentrifuge tube.

  • Add 100 µL of the corresponding phage dilution to the tube containing the host bacteria.

  • Gently mix and incubate at room temperature for 15-20 minutes to allow for phage adsorption to the host cells.[6]

  • Working one sample at a time to prevent the soft agar from solidifying, add the phage-bacteria mixture to a tube containing 3-4 mL of molten soft agar from the water bath.

  • Quickly vortex the soft agar tube for 2-3 seconds to mix.

  • Immediately pour the entire contents of the soft agar tube onto the surface of the correspondingly labeled LB agar plate.[3]

  • Gently swirl the plate to ensure an even distribution of the soft agar over the entire surface of the bottom agar.[3]

  • Allow the soft agar overlay to solidify completely at room temperature (approximately 10-15 minutes).

Incubation and Plaque Counting
  • Once solidified, invert the plates to prevent condensation from dripping onto the agar surface.

  • Incubate the plates at 37°C for 18-24 hours.[1]

  • After incubation, examine the plates for the formation of plaques. Plaques will appear as clear zones on the turbid lawn of bacterial growth.

  • Select the plates that have a countable number of well-defined plaques, typically between 30 and 300.[8] Plates with more than 300 plaques are considered "too numerous to count" (TNTC), and plates with fewer than 30 may not be statistically significant.[8]

  • Count the number of plaques on the selected plate(s). A marker can be used to dot the back of the plate for each plaque counted to avoid recounting.

Titer Calculation

The titer of the bacteriophage stock is calculated using the following formula:

Titer (PFU/mL) = (Number of Plaques) / (Volume of Phage Plated in mL × Dilution Factor)

  • Number of Plaques: The average count from replicate plates of the same dilution.

  • Volume of Phage Plated: The volume of the phage dilution added to the host cells (in this protocol, 0.1 mL).

  • Dilution Factor: The dilution of the phage solution from which the plaques were counted (e.g., 10⁻⁷).

Example Calculation: If you count 45 plaques on the plate corresponding to the 10⁻⁷ dilution:

Titer = 45 / (0.1 mL × 10⁻⁷) Titer = 45 / (10⁻⁸ mL) Titer = 4.5 × 10⁹ PFU/mL

Visualizations

Plaque_Assay_Workflow cluster_prep 1. Preparation cluster_dilution 2. Serial Dilution cluster_infection 3. Infection & Plating cluster_incubation 4. Incubation & Analysis Host_Culture Grow V. alginolyticus to Mid-Log Phase Mix_Phage_Host Mix 100µL Phage Dilution with 100µL Host Culture Host_Culture->Mix_Phage_Host Phage_Stock Bacteriophage this compound Stock Dilution_Start Add 100µL Phage Stock to 900µL Buffer (10⁻¹) Phage_Stock->Dilution_Start Media_Prep Prepare LB Agar Plates & Molten Soft Agar Add_Soft_Agar Add Mixture to Molten Soft Agar Media_Prep->Add_Soft_Agar Pour_Plate Pour onto LB Agar Plate Media_Prep->Pour_Plate Dilution_Series Perform 10-fold Serial Dilutions (10⁻² to 10⁻⁸) Dilution_Start->Dilution_Series Dilution_Series->Mix_Phage_Host Adsorption Incubate for Adsorption (15-20 min) Mix_Phage_Host->Adsorption Adsorption->Add_Soft_Agar Add_Soft_Agar->Pour_Plate Solidify Allow Soft Agar to Solidify Pour_Plate->Solidify Incubate Incubate Plates (37°C, 18-24h) Solidify->Incubate Count_Plaques Count Plaques (30-300 PFU) Incubate->Count_Plaques Calculate_Titer Calculate Titer (PFU/mL) Count_Plaques->Calculate_Titer Lytic_Cycle_Signaling Phage Bacteriophage this compound Adsorption 1. Adsorption (Phage attaches to host cell surface) Phage->Adsorption Attachment Host V. alginolyticus (Host Bacterium) Host->Adsorption Injection 2. DNA Injection (Phage injects its genome) Adsorption->Injection Replication 3. Synthesis (Host machinery replicates phage DNA and proteins) Injection->Replication Assembly 4. Assembly (New phage particles are assembled) Replication->Assembly Lysis 5. Lysis (Host cell bursts, releasing progeny phages) Assembly->Lysis Progeny Progeny Phages Lysis->Progeny Plaque Plaque Formation (Zone of clearing) Lysis->Plaque Initiates Progeny->Plaque Infects neighboring cells

References

Therapeutic Application of Phage VA5 in Aquaculture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vibrio alginolyticus is a significant bacterial pathogen in aquaculture, causing vibriosis in various marine species, particularly shrimp, leading to substantial economic losses. The increasing prevalence of antibiotic-resistant strains necessitates the development of alternative therapeutic strategies.[1][2] Bacteriophage therapy, the use of viruses that specifically infect and lyse bacteria, has emerged as a promising and environmentally friendly alternative to antibiotics for controlling bacterial infections in aquaculture.[3][4][5]

This document provides detailed application notes and protocols for the therapeutic use of bacteriophage VA5, a lytic phage with demonstrated efficacy against Vibrio alginolyticus. Phage this compound has been shown to be a potent lytic agent, capable of significantly reducing the mortality of shrimp infected with V. alginolyticus.[6][7] These guidelines are intended for researchers, scientists, and drug development professionals working on novel therapies for aquaculture.

Phage this compound Characteristics

Phage this compound is a tailed phage with a circular double-stranded DNA genome of 35,866 bp and a G+C content of 46%.[6][7] It exhibits a broad host range against various pathogenic bacteria and demonstrates high stability under a range of temperature and pH conditions, making it a robust candidate for therapeutic applications in aquaculture environments.[6][7]

Quantitative Data Summary

The efficacy of phage this compound in reducing mortality in Vibrio alginolyticus-infected shrimp has been demonstrated in several studies. The following tables summarize the key quantitative data from these studies.

Table 1: In Vivo Efficacy of Phage this compound Treatment on Shrimp Mortality

Shrimp SpeciesV. alginolyticus Challenge DosePhage this compound Treatment DoseAdministration RouteObservation Time (hours)Mortality Rate (Control Group)Mortality Rate (Treated Group)Reference
Litopenaeus vannameiNot specified0.8 mL, 1.5 mL, 2 mL of phage solutionSpray24Significantly higher than treated groupsLowest with 2 mL dose[7]
Penaeus vannamei2 x 10^6 CFU/mL2 x 10^7 PFU/mL (cocktail)Bath7 days80%8.6%[8]
Penaeus vannameiAHPND-causing V. parahaemolyticusPhage cocktailOral (feed)48 hours100%50% (prophylactic)[9]
Penaeus vannameiAHPND-causing V. parahaemolyticusPhage cocktailImmersionNot specifiedNot specified25-50% (prophylactic)[9]
Penaeus vannameiV. parahaemolyticus1.5 x 10^6 PFU/mLWater applicationNot specifiedNot specifiedIncreased protection

Table 2: Biological Characteristics of Phage this compound

ParameterValueReference
Optimal Multiplicity of Infection (MOI)1[6]
Latency Period20 minutes[6]
Burst Size92.26 PFU/cell[6]
Temperature Stability-20°C to 70°C[6][7]
pH Stability2-10[6][7]

Experimental Protocols

Protocol 1: Isolation and Purification of Phage this compound

This protocol describes the isolation of phage this compound from aquaculture water samples using the double-layer agar method.

Materials:

  • Water samples from seafood aquaculture environments

  • Vibrio alginolyticus host bacteria culture (logarithmic growth phase)

  • Luria-Bertani (LB) broth and agar

  • Soft top agar (LB with 0.7% agar)

  • SM buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 8 mM MgSO₄·7H₂O, 0.01% gelatin)

  • Centrifuge and tubes

  • 0.22 µm sterile filters

  • Incubator

Procedure:

  • Sample Preparation: Collect 30 mL of aquaculture water and centrifuge at 9,803 x g for 10 minutes.

  • Enrichment: Transfer the supernatant to a sterile flask. Add 15 mL of phage buffer and 1 mL of logarithmic phase V. alginolyticus culture. Incubate at 37°C with shaking at 140 rpm for 48 hours.[6]

  • Phage Isolation:

    • Following incubation, filter the culture through a 0.22 µm sterile filter to remove bacterial cells.

    • Prepare a lawn of V. alginolyticus by mixing 100 µL of the host culture with 3 mL of molten soft top agar and pouring it over a solid LB agar plate.

    • Once the top agar solidifies, spot 10 µL of the filtered phage lysate onto the plate.

    • Incubate the plates at 37°C overnight and observe for the formation of plaques (clear zones of lysis).

  • Phage Purification:

    • Pick a single, well-isolated plaque using a sterile pipette tip and transfer it to 1 mL of SM buffer.

    • Vortex to release the phage particles.

    • Perform serial dilutions of the phage suspension in SM buffer.

    • Plate the dilutions using the double-layer agar method as described in step 3.

    • Repeat the single plaque isolation and plating process 3-5 times to ensure a pure phage isolate.

  • Phage Amplification:

    • Inoculate a large volume of LB broth with V. alginolyticus and the purified phage stock.

    • Incubate with shaking until lysis is observed (the culture becomes clear).

    • Centrifuge to remove bacterial debris and filter the supernatant through a 0.22 µm filter.

    • Store the high-titer phage lysate at 4°C.

Protocol 2: Phage Titration using Plaque Assay

This protocol determines the concentration of infectious phage particles (Plaque Forming Units per mL or PFU/mL).

Materials:

  • Purified phage lysate

  • Vibrio alginolyticus host bacteria culture (logarithmic growth phase)

  • LB broth and agar plates

  • Soft top agar

  • SM buffer

  • Micropipettes and sterile tips

Procedure:

  • Serial Dilutions: Prepare a series of 10-fold dilutions of the phage lysate in SM buffer (e.g., 10⁻¹ to 10⁻⁸).

  • Infection: In a sterile microcentrifuge tube, mix 100 µL of an appropriate phage dilution with 100 µL of logarithmic phase V. alginolyticus culture.

  • Incubation: Incubate the mixture at 37°C for 15-20 minutes to allow for phage adsorption to the host cells.

  • Plating:

    • Add the phage-bacteria mixture to 3 mL of molten soft top agar (kept at 45-50°C).

    • Gently vortex and pour the mixture onto a pre-warmed LB agar plate.

    • Swirl the plate to ensure even distribution of the top agar.

  • Incubation and Counting:

    • Allow the top agar to solidify and then incubate the plates inverted at 37°C overnight.

    • Count the number of plaques on the plate. A countable plate typically has between 30 and 300 plaques.

  • Calculation: Calculate the phage titer (PFU/mL) using the following formula:

    • Titer (PFU/mL) = (Number of plaques) / (Dilution factor x Volume of phage plated in mL)

Protocol 3: In Vivo Shrimp Challenge Study

This protocol evaluates the therapeutic efficacy of phage this compound in protecting shrimp from Vibrio alginolyticus infection.

Materials:

  • Healthy shrimp (e.g., Litopenaeus vannamei)

  • Acclimation tanks with appropriate seawater conditions

  • Vibrio alginolyticus culture

  • Purified phage this compound lysate

  • Sterile syringes and needles (for injection challenge)

  • Spray bottles (for spray administration)

  • Shrimp feed

Procedure:

  • Acclimation: Acclimate healthy shrimp in experimental tanks for at least one week prior to the experiment.

  • Experimental Groups:

    • Control Group (CK): Shrimp receive no treatment.

    • Pathogen Group (VA): Shrimp are challenged with V. alginolyticus but receive no phage treatment.

    • Phage Treatment Group (BP): Shrimp are challenged with V. alginolyticus and then treated with phage this compound.

    • Phage Only Group (P): Shrimp receive only the phage this compound treatment to assess any potential toxicity.

  • Bacterial Challenge:

    • Injection: Inject each shrimp in the VA and BP groups with a predetermined lethal or sub-lethal dose of V. alginolyticus (e.g., 10 µL of a bacterial suspension).[6]

    • Immersion: Alternatively, add the bacterial culture directly to the tank water to a final concentration (e.g., 2 x 10^6 CFU/mL).[8]

  • Phage Administration:

    • Spray: After 1 hour of bacterial challenge, spray the shrimp in the BP and P groups with different volumes of the phage this compound solution (e.g., 0.8 mL, 1.5 mL, 2 mL).[6]

    • Immersion: Add the phage this compound lysate to the tank water to a final concentration (e.g., 2 x 10^7 PFU/mL).[8]

    • Oral: Incorporate the phage lysate into the shrimp feed.

  • Observation and Data Collection:

    • Monitor the shrimp for clinical signs of disease and record mortality daily for a specified period (e.g., 7 days).

    • Calculate the cumulative mortality rate for each group.

    • At the end of the experiment, tissues (e.g., hepatopancreas, gills) can be collected for histopathological analysis or molecular assays (e.g., qPCR to quantify bacterial load).

Visualizations

Signaling Pathway

The following diagram illustrates a generalized innate immune response in shrimp upon encountering Vibrio alginolyticus and the potential modulatory effect of phage this compound therapy.

G cluster_isolation Phage Isolation & Characterization cluster_invivo In Vivo Efficacy Testing start Start A Sample Collection (Aquaculture Water) start->A end End B Phage Enrichment (with V. alginolyticus) A->B C Phage Isolation (Double-Layer Agar) B->C D Phage Purification (Single Plaque Isolation) C->D E Phage Amplification (High Titer Lysate) D->E F Phage Characterization (Morphology, Genomics, Stability) E->F G Shrimp Acclimation F->G H Experimental Design (Control & Treatment Groups) G->H I V. alginolyticus Challenge H->I J Phage this compound Administration I->J K Monitoring & Data Collection (Mortality, Clinical Signs) J->K L Data Analysis K->L L->end

References

Application Notes and Protocols: Bacteriophage VA5 as a Biocontrol Agent for Vibriosis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vibriosis, a disease caused by bacteria of the genus Vibrio, poses a significant threat to the aquaculture industry, leading to substantial economic losses worldwide.[1][2][3] The increasing prevalence of antibiotic-resistant Vibrio strains necessitates the development of alternative control strategies.[4] Bacteriophage therapy, which utilizes natural bacterial viruses (phages) to target and lyse pathogenic bacteria, has emerged as a promising eco-friendly alternative.[4][5] This document provides detailed application notes and protocols for the use of bacteriophage VA5, a lytic phage that has demonstrated significant efficacy against Vibrio alginolyticus, a common causative agent of vibriosis.[1][6]

Quantitative Data Summary

The biological and genomic characteristics of bacteriophage this compound have been characterized to evaluate its potential as a biocontrol agent. Key quantitative data are summarized below for easy reference and comparison.

Table 1: Genomic and Morphological Characteristics of Bacteriophage this compound

ParameterValueReference
MorphologyLong tail (presumed Siphoviridae family)[1][6]
Genome TypeCircular double-stranded DNA (dsDNA)[1][6]
Genome Size35,866 bp[1][6]
G+C Content46%[1][6]

Table 2: Infection and Lytic Cycle Parameters of Bacteriophage this compound

ParameterValueDescriptionReference
Optimal MOI1The optimal ratio of phage particles to host bacteria for efficient lysis.[1][6]
Latent Period20 minutesThe time from phage infection until the first release of progeny phages.[1][6]
Outbreak Period30 minutesThe duration of the lytic cycle from infection to the release of new virions.[1][6]
Burst Size92.26 PFU/cellThe average number of new phage particles released per lysed bacterial cell.[1][6]

Table 3: Stability Profile of Bacteriophage this compound

ConditionRange of Good ActivityNotesReference
Temperature -20°C to 70°CPhage titer decreased by 2 and 3 titers at 50°C and 70°C, respectively, with increased incubation time.[1][6]
pH 2 - 10The phage demonstrates strong tolerance to a wide range of acidic and alkaline environments.[1][6]
UV Irradiation Titer decreased over timeA significant decrease in titer was observed after 60 minutes of UV exposure.[1]

Table 4: Host Range of Bacteriophage this compound

Bacterial StrainLytic ActivityReference
Vibrio alginolyticus+++[1]
Vibrio parahaemolyticus+++[1]
Pseudomonas fluorescens+++[1]
Vibrio harveyi++[1]
Vibrio mimicus++[1]
Vibrio fluvialis++[1]
Vibrio furnissii++[1]
Aeromonas hydrophila++[1]
Edwardsiella tarda++[1]
Shewanella putrefaciens++[1]
Lactobacillus rhamnosus+[1]
Pseudomonas aeruginosa-[1]
Bacillus carbonmaggots-[1]
(Note: +++ indicates strong lytic activity, ++ moderate, + weak, and - no activity)

Table 5: In Vivo Efficacy of Bacteriophage this compound in Shrimp (L. vannamei)

Treatment GroupDescriptionMortality Rate (at 24h)Reference
VA Group Infected with V. alginolyticus onlyHigh (exact % not specified, but significantly higher than BP)[1]
BP Group Infected with V. alginolyticus + treated with Phage this compoundSignificantly lower than VA group[1]
P Group Sprayed with Phage this compound onlyLower than CK group[1]
CK Group Control (no infection, no phage)Low[1]
(Note: The study indicates that increasing the dose of the phage suspension further reduced shrimp mortality.)[1]

Visualized Workflows and Mechanisms

Diagrams generated using Graphviz to illustrate key processes.

G cluster_lytic_cycle Lytic Cycle of Bacteriophage this compound A 1. Attachment Phage binds to specific receptors on Vibrio cell wall. B 2. Penetration Phage injects its dsDNA genome into the host cell. A->B C 3. Biosynthesis Host machinery is hijacked to replicate phage DNA and synthesize phage proteins. B->C D 4. Maturation/Assembly New phage particles are assembled within the host cell. C->D E 5. Lysis Host cell bursts (lyses), releasing ~92 new virions. D->E E->A Progeny phages infect new host cells G cluster_workflow Experimental Workflow: Phage this compound Isolation and Characterization A Sample Collection (Aquaculture water/sewage) B Host Enrichment (Culture with V. alginolyticus) A->B C Phage Isolation (Double-layer agar plate method) B->C D Plaque Purification (Multiple rounds) C->D E Phage Amplification & Titer (High-titer stock generation) D->E F Characterization E->F G Morphological Analysis (TEM) F->G H Genomic Analysis (DNA Extraction & Sequencing) F->H I Biological Assays (MOI, One-step growth, Stability, Host range) F->I J In Vivo Biocontrol Assay (Shrimp model) F->J

References

Application Notes: Phage Therapy for Shrimp Farming using Bacteriophage VA5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vibriosis, caused by bacteria of the Vibrio genus, represents a significant threat to the global shrimp aquaculture industry, leading to substantial economic losses. Vibrio alginolyticus is a common pathogen implicated in these outbreaks. With the rise of antibiotic resistance, phage therapy is emerging as a promising and sustainable alternative for controlling bacterial infections in aquaculture. Bacteriophages are viruses that specifically infect and lyse bacteria, offering a targeted approach without harming the host organism or disrupting the beneficial microbiota. This document provides detailed application notes and protocols for the use of bacteriophage VA5 in controlling V. alginolyticus infections in shrimp farming. Bacteriophage this compound is a lytic phage that has demonstrated significant efficacy in reducing shrimp mortality caused by V. alginolyticus.[1][2]

Quantitative Data Summary

The following tables summarize the key characteristics and efficacy of bacteriophage this compound.

Table 1: Biological Characteristics of Bacteriophage this compound

ParameterValueReference
Host BacteriaVibrio alginolyticus[3][4]
GenomeCircular dsDNA[1][3][4]
Genome Size35,866 bp[1][2][3][4]
G+C Content46%[1][2][3][4]
Optimal Multiplicity of Infection (MOI)1[1][3][4]
Incubation Period20 min[1][2][3][4]
Outbreak Period30 min[1][2][3][4]
Cleavage Amount (Burst Size)92.26 PFU/cell[1][2][3][4]

Table 2: Stability of Bacteriophage this compound

ConditionOptimal RangeReference
Temperature-20°C to 70°C[1][3][4]
pH2 - 10[1][3][4]

Table 3: In Vivo Efficacy of Bacteriophage this compound Against V. alginolyticus Infection in Shrimp

| Treatment Group | Description | Cumulative Mortality at 24h (%) | Reference | | :--- | :--- | :--- | | VA Group | Infected with V. alginolyticus | Significantly higher than BP group |[2] | | BP Group (2 mL phage) | Infected with V. alginolyticus and treated with 2 mL of phage this compound solution | Lowest mortality rate observed |[2] | | P Group | Treated with phage this compound only | Lower than CK group |[2] | | CK Group | Control (no infection, no treatment) | Higher than P group |[2] |

Note: The original study mentions significant differences but does not provide specific mortality percentages in the abstract. The table reflects the reported relative outcomes.

Mechanism of Action: The Lytic Cycle

Bacteriophage this compound utilizes a lytic cycle to replicate and destroy its host, Vibrio alginolyticus. This process is a rapid and efficient mechanism for reducing bacterial load.

G cluster_cycle Lytic Cycle of Bacteriophage this compound cluster_host Host Bacterium (Vibrio alginolyticus) A 1. Attachment B 2. Penetration A->B Phage injects DNA Host V. alginolyticus cell A->Host Phage attaches to cell surface C 3. Biosynthesis B->C Host machinery hijacked D 4. Maturation C->D New phage components synthesized E 5. Lysis D->E Assembly of new phages E->A Release of progeny phages, host cell destroyed G start Start: Collect Water Sample enrich Enrichment with V. alginolyticus Host start->enrich isolate Isolate Phage Lysate (Centrifuge & Filter) enrich->isolate double_layer Double-Layer Agar Plating isolate->double_layer plaques Observe for Plaques double_layer->plaques purify Purify Single Plaque plaques->purify repeat_purify Repeat Purification (3-5x) purify->repeat_purify end_product Pure Phage this compound Stock repeat_purify->end_product

References

Application Notes and Protocols for the Large-Scale Production of Bacteriophage VA5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacteriophage VA5, a lytic phage targeting the pathogenic bacterium Vibrio alginolyticus, represents a promising candidate for therapeutic and biocontrol applications in aquaculture and beyond. The transition from laboratory-scale discovery to industrial or clinical application necessitates the development of robust and scalable manufacturing processes. These application notes provide a comprehensive overview and detailed protocols for the large-scale production, purification, and quality control of bacteriophage this compound, intended to guide researchers and drug development professionals in establishing a consistent and high-yield manufacturing workflow.

Vibrio alginolyticus is a significant pathogen in marine environments, causing vibriosis in various aquatic species and leading to substantial economic losses in the aquaculture industry.[1][2] Bacteriophage therapy offers a highly specific and effective alternative to traditional antibiotics, with phages like this compound demonstrating significant inhibitory effects on V. alginolyticus infections in settings such as shrimp cultivation.[2][3]

The successful large-scale production of bacteriophage this compound hinges on several critical stages: optimal cultivation of the host bacterium, efficient phage propagation and lysis in a controlled bioreactor environment, and rigorous downstream processing to ensure a pure, concentrated, and stable final product. This document outlines the key biological parameters of this compound, provides step-by-step protocols for each stage of production, and presents expected quantitative outcomes in structured tables for easy reference and comparison.

Key Biological and Production Parameters

Successful large-scale production of bacteriophage this compound requires a thorough understanding of its interaction with its host, Vibrio alginolyticus. The following table summarizes critical parameters for optimizing phage yield.

ParameterValue/ConditionReference
Host Strain Vibrio alginolyticus[3]
Optimal Multiplicity of Infection (MOI) 1[4]
Latent Period 20 minutes[4]
Outbreak Period 30 minutes[4]
Burst Size 92.26 PFU/cell[4]
Optimal pH Range 2-10[3]
Optimal Temperature Range -20°C to 70°C[3]
Phage Family Siphoviridae[3]

Large-Scale Production Workflow

The overall process for large-scale production of bacteriophage this compound can be divided into two main stages: upstream processing (host cultivation and phage infection) and downstream processing (purification and concentration). The following diagram illustrates the complete workflow.

G cluster_upstream Upstream Processing cluster_downstream Downstream Processing Host_Bank Host Cell Bank (Vibrio alginolyticus) Seed_Culture Seed Culture Expansion Host_Bank->Seed_Culture Bioreactor_Growth Large-Scale Host Cultivation (Bioreactor) Seed_Culture->Bioreactor_Growth Infection Infection at Optimal MOI Bioreactor_Growth->Infection Phage_Bank Phage Seed Stock (this compound) Phage_Bank->Infection Lysis Incubation and Lysis Infection->Lysis Harvest Harvest of Phage Lysate Lysis->Harvest Clarification Clarification (Centrifugation/ Microfiltration) Harvest->Clarification Concentration Concentration & Diafiltration (Tangential Flow Filtration) Clarification->Concentration Purification Chromatographic Purification (Anion Exchange/ Size Exclusion) Concentration->Purification Sterile_Filtration Sterile Filtration (0.22 µm) Purification->Sterile_Filtration Final_Product Final Phage Product Sterile_Filtration->Final_Product

Caption: Workflow for large-scale production of bacteriophage this compound.

Experimental Protocols

Protocol 1: Upstream Processing - Host Cultivation and Phage Propagation

This protocol details the steps for growing the host bacterium, Vibrio alginolyticus, to a suitable density in a bioreactor and subsequently infecting the culture with bacteriophage this compound to achieve a high-titer lysate.

1.1. Materials

  • Vibrio alginolyticus cryostock

  • Tryptic Soy Broth (TSB) supplemented with 1.5% NaCl

  • Bioreactor (e.g., 50 L working volume) with controls for temperature, pH, and dissolved oxygen

  • Bacteriophage this compound seed stock (titer > 10^9 PFU/mL)

  • Antifoaming agent

1.2. Equipment

  • Shaking incubator

  • Spectrophotometer

  • Bioreactor system

  • Peristaltic pumps

1.3. Procedure

  • Seed Culture Preparation:

    • Inoculate 100 mL of TSB (1.5% NaCl) with V. alginolyticus from a cryostock.

    • Incubate at 37°C with shaking (180 rpm) until the culture reaches the mid-logarithmic phase (OD600 ≈ 0.6).

    • Use this seed culture to inoculate a larger volume (e.g., 2 L) and incubate under the same conditions. This serves as the inoculum for the bioreactor.

  • Bioreactor Cultivation of Host:

    • Prepare the bioreactor with 48 L of sterile TSB (1.5% NaCl).

    • Set the bioreactor parameters: Temperature = 37°C, pH = 7.0 (controlled with NaOH/HCl), Dissolved Oxygen (DO) = maintained at >30% via agitation and aeration.

    • Inoculate the bioreactor with the 2 L seed culture.

    • Monitor bacterial growth by measuring OD600 at regular intervals.

    • Allow the culture to grow to the mid-logarithmic phase (OD600 ≈ 0.6-0.8), which corresponds to a cell density of approximately 10^8 CFU/mL.

  • Phage Infection and Lysis:

    • Once the target host cell density is reached, add the this compound phage seed stock to the bioreactor to achieve an MOI of 1.

      • Calculation Example: For a 50 L culture at 10^8 CFU/mL, you have 5 x 10^12 total bacteria. To achieve an MOI of 1, you need 5 x 10^12 PFU of this compound. If your seed stock is 10^10 PFU/mL, you would add 500 mL.

    • Reduce agitation to a level that ensures mixing but minimizes shear stress on the phages.

    • Monitor the culture for signs of lysis, which typically include a sharp drop in OD600. Lysis is expected to occur within 2-4 hours post-infection.

    • Once lysis is complete (OD600 reading stabilizes at a low level), proceed to harvest the phage lysate.

Protocol 2: Downstream Processing - Purification and Concentration

This protocol describes the multi-step process to purify and concentrate bacteriophage this compound from the crude lysate, removing host cell debris, proteins, and endotoxins.

2.1. Materials

  • Crude phage lysate from the bioreactor

  • SM buffer (50 mM Tris-HCl, 100 mM NaCl, 8 mM MgSO4, pH 7.5)

  • 0.22 µm sterile filters

  • DNase I and RNase A

2.2. Equipment

  • High-speed centrifuge

  • Microfiltration apparatus

  • Tangential Flow Filtration (TFF) system with a 100 kDa molecular weight cut-off (MWCO) hollow fiber or cassette filter

  • Chromatography system (e.g., FPLC)

  • Anion-exchange chromatography column

  • Size-exclusion chromatography column

2.3. Procedure

  • Harvest and Clarification:

    • Add DNase I and RNase A (1 µg/mL final concentration) to the crude lysate and incubate for 30-60 minutes at room temperature to reduce viscosity from host nucleic acid release.

    • Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to pellet intact bacterial cells and large debris.

    • Carefully decant the supernatant.

    • Filter the supernatant through a 0.45 µm or 0.22 µm filter to remove any remaining bacteria and smaller debris. This is the clarified lysate.

  • Concentration and Diafiltration via Tangential Flow Filtration (TFF):

    • Set up the TFF system with a 100 kDa MWCO filter.

    • Concentrate the clarified lysate 10-20 fold.

    • Perform diafiltration against at least 5-10 volumes of a suitable buffer (e.g., SM buffer) to remove small molecules, residual media components, and endotoxins.[3]

    • Collect the concentrated and buffer-exchanged phage suspension (the retentate).

  • Chromatographic Purification:

    • Anion-Exchange Chromatography (AEC):

      • Equilibrate an AEC column with a low-salt buffer.

      • Load the TFF-concentrated phage suspension onto the column.

      • Wash the column to remove weakly bound impurities.

      • Elute the bound phages using a linear or step gradient of increasing salt concentration (e.g., 0.1 M to 1 M NaCl).

      • Collect fractions and determine the phage titer of each to identify the fractions containing the purified phage.

    • Size-Exclusion Chromatography (SEC) (Optional Polishing Step):

      • Pool the high-titer fractions from AEC and concentrate if necessary.

      • Load the concentrated phage onto a size-exclusion column equilibrated with the final formulation buffer.

      • Elute with the same buffer. Phages will elute in the void volume, separated from smaller protein and nucleic acid contaminants.

      • Collect the purified phage peak.

  • Final Formulation and Sterile Filtration:

    • Pool the final purified phage fractions.

    • Pass the final product through a 0.22 µm sterile filter into a sterile container for storage.

    • Perform quality control assays (titer, endotoxin levels, sterility).

Quantitative Data and Expected Outcomes

The following tables provide a summary of expected quantitative data at different stages of the large-scale production process. Values are based on published data for this compound and similar bacteriophages.

Table 1: Upstream Processing - Titer and Yield

StageVolumeTiter (PFU/mL)Total Yield (PFU)
Phage Seed Stock 0.5 L~ 1 x 10^105 x 10^12
Crude Lysate (Post-Lysis) 50 L~ 1 x 10^10 - 5 x 10^105 x 10^14 - 2.5 x 10^15

Table 2: Downstream Processing - Recovery and Purity

StageVolumeTiter (PFU/mL)Recovery Rate (%)Endotoxin Level (EU/mL)
Clarified Lysate ~ 48 L~ 1 x 10^10 - 5 x 10^1090-95%> 10,000
TFF Concentrate ~ 2.5 L~ 2 x 10^11 - 1 x 10^1280-90%< 1,000
AEC Purified Phage ~ 3 L~ 1.5 x 10^11 - 8 x 10^1170-85%< 100
Final Product ~ 3 L~ 1.5 x 10^11 - 8 x 10^1160-80%< 5

Signaling Pathways and Logical Relationships

Phage Lytic Cycle

The production of bacteriophage this compound relies on the lytic life cycle, where the phage infects the host, replicates, and then lyses the cell to release new progeny. This fundamental biological process is the core of the upstream production strategy.

G Attachment 1. Attachment (Phage binds to host receptor) Injection 2. Genome Injection (Phage DNA enters host cell) Attachment->Injection Replication 3. Replication (Host machinery hijacked to make phage components) Injection->Replication Assembly 4. Assembly (New phage particles are built) Replication->Assembly Lysis 5. Lysis (Host cell bursts, releasing progeny phages) Assembly->Lysis

Caption: The lytic cycle of bacteriophage this compound.

Conclusion

The protocols and data presented provide a framework for the scalable and reproducible production of bacteriophage this compound. Optimization of each step, particularly in the downstream processing cascade, will be critical to achieving high recovery rates and ensuring the final product meets the stringent purity requirements for therapeutic use. Careful monitoring of process parameters and rigorous quality control are paramount for the successful translation of bacteriophage this compound from a promising candidate to a viable therapeutic agent.

References

Troubleshooting & Optimization

Technical Support Center: Bacteriophage VA5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bacteriophage VA5. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a consistently low titer or no plaques for bacteriophage this compound. What are the potential causes and how can I troubleshoot this?

A low or absent bacteriophage this compound titer can stem from several factors, ranging from the health of the host bacteria to the specifics of the infection and plating procedure. Below is a systematic guide to troubleshooting this issue.

Troubleshooting Workflow for Low this compound Titer

LowTiterTroubleshooting start Start: Low or No this compound Titer host_health 1. Verify Host Health: Vibrio alginolyticus start->host_health host_growth Is the host in logarithmic growth phase? host_health->host_growth infection_params 2. Check Infection Parameters moi_check Is the MOI optimal? (Recommended: 1) infection_params->moi_check plating_technique 3. Review Plating Technique agar_temp Is the top agar temperature correct? plating_technique->agar_temp phage_stock 4. Assess Phage Stock Integrity storage_check Was the phage stock stored correctly? (4°C or -20°C) phage_stock->storage_check host_contamination Is the host culture pure? host_growth->host_contamination Yes solution_growth Action: Culture fresh host to mid-log phase. host_growth->solution_growth No host_contamination->infection_params Yes solution_streak Action: Streak for single colonies and restart culture. host_contamination->solution_streak No incubation_check Is the incubation period correct? (~20 mins) moi_check->incubation_check Yes solution_moi Action: Re-calculate and adjust phage/host ratio. moi_check->solution_moi No incubation_check->plating_technique Yes solution_incubation Action: Adjust incubation time before plating. incubation_check->solution_incubation No plate_drying Are plates adequately dried? agar_temp->plate_drying Yes solution_agar Action: Cool top agar to 45-50°C before use. agar_temp->solution_agar No plate_drying->phage_stock Yes solution_drying Action: Dry plates in a sterile environment before use. plate_drying->solution_drying No solution_storage Action: Prepare a fresh phage lysate. storage_check->solution_storage No end Successful Titer storage_check->end Yes solution_growth->host_growth solution_streak->host_contamination solution_moi->moi_check solution_incubation->incubation_check solution_agar->agar_temp solution_drying->plate_drying solution_storage->end

Caption: Troubleshooting decision tree for low bacteriophage this compound titer.

Q2: What are the optimal conditions for propagating bacteriophage this compound?

For successful propagation of bacteriophage this compound, it is crucial to adhere to its optimal growth and infection parameters.[1][2][3]

ParameterOptimal Value/RangeNotes
Host Bacterium Vibrio alginolyticusEnsure the host strain is in its logarithmic growth phase for optimal phage replication.
Multiplicity of Infection (MOI) 1This is the ratio of phage particles to host cells. An MOI of 1 has been shown to be optimal for this compound.[2][3]
Incubation Period 20 minutesThis is the latent period before the host cell lyses.[2][3]
Outbreak Period 30 minutesThe time it takes for the phage to complete its lytic cycle and release new virions.[2][3]
pH Stability 2 - 10Phage this compound demonstrates good activity within this broad pH range.[2][3]
Temperature Stability -20°C to 70°CThe phage maintains good activity across a wide range of temperatures.[2][3]

Q3: My Vibrio alginolyticus lawn is uneven or not confluent. How does this affect my phage titer, and how can I fix it?

An uneven or non-confluent bacterial lawn will lead to inconsistent and inaccurate plaque counting, which can give the impression of a low titer. To ensure a uniform lawn:

  • Use a fresh, actively growing culture: Inoculate your plates with a Vibrio alginolyticus culture that is in the mid-logarithmic phase of growth.

  • Ensure proper top agar mixing and pouring: Gently but quickly mix the host bacteria with the molten top agar and pour it evenly over the surface of the base agar plate. Tilt the plate to ensure complete coverage.

  • Dry plates before use: Excess moisture on the agar surface can cause the top agar to slide, resulting in an uneven lawn.

Q4: I am not observing clear plaques, or the plaques are very small. What could be the reason?

Several factors can influence plaque morphology:

  • Suboptimal host health: A stressed or slow-growing host culture can result in smaller or less distinct plaques.

  • Incorrect top agar concentration: A top agar concentration that is too high can impede phage diffusion, leading to smaller plaques.

  • Incubation time: Insufficient incubation time may not allow for complete lysis and plaque formation.

Experimental Protocols

Protocol 1: Bacteriophage this compound Titration using the Double-Layer Agar Method

This protocol outlines the steps to determine the concentration of infectious phage particles (plaque-forming units per milliliter, PFU/mL) in a lysate.

Workflow for this compound Titration

TitrationWorkflow start Start: Phage Lysate serial_dilution 1. Prepare 10-fold serial dilutions of phage lysate. start->serial_dilution mix_phage_host 2. Mix diluted phage with log-phase V. alginolyticus. serial_dilution->mix_phage_host incubate 3. Incubate for 20 minutes at optimal temperature. mix_phage_host->incubate add_top_agar 4. Add molten top agar to the phage-host mixture. incubate->add_top_agar plate 5. Pour mixture onto pre-warmed agar plates. add_top_agar->plate solidify 6. Allow top agar to solidify. plate->solidify incubate_plates 7. Incubate plates overnight. solidify->incubate_plates count_plaques 8. Count plaques on plates with 20-200 plaques. incubate_plates->count_plaques calculate_titer 9. Calculate phage titer (PFU/mL). count_plaques->calculate_titer end End: Titer Determined calculate_titer->end

Caption: Standard workflow for bacteriophage this compound titration.

Materials:

  • Phage this compound lysate

  • Logarithmic phase culture of Vibrio alginolyticus

  • Appropriate broth medium (e.g., Tryptic Soy Broth with added NaCl)

  • Base agar plates

  • Top agar (same medium as base with a lower agar concentration, e.g., 0.7%)

  • Sterile microcentrifuge tubes and pipette tips

  • Incubator

Procedure:

  • Prepare Serial Dilutions: Create a 10-fold serial dilution of your phage lysate from 10⁻¹ to 10⁻⁸ in a suitable buffer or medium.

  • Infection: In separate tubes, mix 100 µL of each phage dilution with 200 µL of a logarithmic phase Vibrio alginolyticus culture.

  • Incubation: Incubate the phage-host mixtures for 20 minutes at the optimal growth temperature for Vibrio alginolyticus.[2][3]

  • Plating: To each tube, add 3-4 mL of molten top agar (cooled to 45-50°C). Gently mix and immediately pour the contents onto a pre-warmed base agar plate. Swirl the plate gently to ensure the top agar spreads evenly.

  • Solidification and Incubation: Allow the top agar to solidify completely at room temperature. Invert the plates and incubate overnight at the optimal temperature.

  • Plaque Counting: The following day, count the number of plaques on the plates that have between 20 and 200 well-defined plaques.

  • Titer Calculation: Calculate the phage titer using the following formula: Titer (PFU/mL) = (Number of plaques) / (Dilution factor × Volume of phage plated in mL)

Protocol 2: Propagation and Preparation of High-Titer this compound Lysate

This protocol describes how to amplify bacteriophage this compound to obtain a high-concentration stock.

Materials:

  • Purified bacteriophage this compound

  • Actively growing culture of Vibrio alginolyticus

  • Large volume of appropriate broth medium

  • Centrifuge and sterile centrifuge tubes

  • 0.22 µm sterile filters

Procedure:

  • Inoculation: Inoculate a large volume of broth with Vibrio alginolyticus and grow until it reaches the early to mid-logarithmic phase.

  • Infection: Add phage this compound at an optimal MOI of 1.[2][3]

  • Incubation: Continue to incubate with shaking until the culture becomes clear, indicating widespread cell lysis.

  • Centrifugation: Centrifuge the lysate to pellet any remaining bacterial cells and debris.

  • Filtration: Carefully decant the supernatant and pass it through a 0.22 µm sterile filter to remove any remaining bacteria.

  • Storage: Store the high-titer phage lysate at 4°C for short-term storage or -20°C for long-term storage.[2][3]

  • Titer Determination: Determine the titer of the new lysate using the titration protocol described above.

References

improving the stability of bacteriophage VA5 preparations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with bacteriophage VA5 preparations. Our goal is to help you improve the stability and consistency of your experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the preparation and storage of bacteriophage this compound.

Issue Potential Causes Troubleshooting Steps & Solutions
Significant drop in phage titer after storage Improper Storage Temperature: Phage this compound is sensitive to prolonged exposure to temperatures outside its optimal range.[1] Inappropriate Storage Buffer: The pH and ionic strength of the storage buffer can significantly impact phage stability.[2] Repeated Freeze-Thaw Cycles: This can cause physical damage to the phage particles, leading to a loss of infectivity.Temperature: For short-term storage (days to weeks), store phage preparations at 4°C. For long-term storage, aliquoting the phage suspension and storing it at -80°C is recommended to prevent repeated freeze-thaw cycles.[3][4] Buffer: Use a suitable buffer such as SM (Sodium Chloride-Magnesium Sulfate) buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 8 mM MgSO₄, 0.01% gelatin) to maintain a stable pH and provide necessary ions for phage integrity.[2] Additives: Consider adding cryoprotectants like glycerol (to a final concentration of 15-25%) before freezing to protect phage particles.[3][5]
Phage aggregation or precipitation High Phage Concentration: Highly concentrated phage preparations are more prone to aggregation. Inappropriate Buffer Conditions: Suboptimal pH or ionic strength can lead to the aggregation of phage particles.[6] Presence of Bacterial Debris: Residual bacterial cell fragments from the host culture can contribute to phage aggregation.Dilution: If aggregation is observed, dilute the phage stock in an appropriate buffer. Buffer Optimization: Ensure the storage buffer is within the optimal pH range for this compound (pH 2-10).[1] The presence of divalent cations like Mg²⁺ can sometimes help stabilize phage particles.[7] Purification: Perform an additional purification step, such as centrifugation or filtration, to remove any remaining bacterial debris.[8][9] Chloroform treatment can also be used to lyse any remaining bacteria, but caution is advised as some phages can be sensitive to it.[9][10]
Inconsistent plaque assay results Inaccurate Titer Determination: Errors in serial dilutions or plating technique can lead to variable plaque counts. Suboptimal Host Cell Physiology: The growth phase and health of the host bacteria (Vibrio alginolyticus) are critical for efficient plaque formation. Contamination: Contamination of the phage stock, host culture, or media can interfere with plaque development.[11]Technique: Ensure thorough mixing during serial dilutions and use pre-warmed agar plates. Allow for a pre-adsorption step where the phage and host are incubated together before plating to improve plaque uniformity.[5] Host Culture: Use a fresh, mid-logarithmic phase culture of Vibrio alginolyticus for your plaque assays.[12] Aseptic Technique: Maintain strict aseptic technique throughout the procedure to prevent contamination. Include negative controls (host bacteria without phage) to check for contamination.[13][14]
No plaques observed in plaque assay Loss of Phage Infectivity: The phage preparation may have lost its viability due to improper storage or handling.[11] Resistant Host Bacteria: The host bacterial strain may have developed resistance to the phage. Incorrect Phage Concentration: The phage dilution plated may be too low to produce visible plaques.[11]Viability Check: Titer a fresh, known-active phage stock as a positive control. Host Susceptibility: Confirm the susceptibility of your host strain to bacteriophage this compound. Dilution Series: Plate a wider range of dilutions to ensure you are in the optimal range for plaque formation.[10]

Frequently Asked Questions (FAQs)

Q1: What are the optimal temperature and pH conditions for bacteriophage this compound stability?

A1: Bacteriophage this compound demonstrates good stability across a broad temperature and pH range. It maintains high activity at temperatures from -20°C to 50°C.[1] However, a decrease in titer is observed at 70°C.[1] The optimal pH range for this compound is between 2 and 10.[1][3]

Q2: How does UV irradiation affect bacteriophage this compound?

A2: Exposure to UV irradiation leads to a decrease in the titer of bacteriophage this compound. A noticeable reduction in titer occurs within the first 10 minutes of exposure, with a significant decrease after 60 minutes.[1]

Q3: What are the recommended methods for long-term storage of bacteriophage this compound?

A3: For long-term storage, it is recommended to store bacteriophage this compound at -80°C in a suitable buffer, such as SM buffer, supplemented with a cryoprotectant like glycerol.[3][15] This helps to preserve the infectivity of the phage particles over extended periods.

Q4: Can I use additives to improve the stability of my this compound preparation?

A4: Yes, various additives can enhance phage stability. For liquid formulations, sugars like sucrose and trehalose can be effective.[1] For long-term storage via lyophilization (freeze-drying), cryoprotectants such as skim milk, casein, and sucrose have been shown to be beneficial.[16]

Quantitative Data Summary

The stability of bacteriophage this compound under different environmental conditions is summarized below.

Table 1: Temperature Stability of Bacteriophage this compound [1]

Temperature (°C)Incubation Time (min)Titer Reduction (log PFU/mL)
-20120No significant reduction
4120No significant reduction
25120No significant reduction
37120No significant reduction
501202
701203

Table 2: pH Stability of Bacteriophage this compound [1]

pHIncubation TimeTiter Reduction
2-10Not specifiedGood activity maintained

Experimental Protocols

Bacteriophage Titration via Double-Layer Agar Plaque Assay

This protocol is used to determine the concentration of infectious phage particles (Plaque Forming Units per milliliter, PFU/mL).[5][7][17]

Materials:

  • Bacteriophage this compound lysate

  • Logarithmic phase culture of Vibrio alginolyticus

  • Appropriate growth medium (e.g., LB broth/agar)

  • Soft agar (0.7% agar in growth medium)

  • SM buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 8 mM MgSO₄, 0.01% gelatin)

  • Sterile microcentrifuge tubes and pipette tips

  • Petri plates

Procedure:

  • Serial Dilutions: Prepare a tenfold serial dilution of the phage lysate in SM buffer. A typical dilution series ranges from 10⁻¹ to 10⁻⁸.

  • Incubation: In a sterile tube, mix 100 µL of the appropriate phage dilution with 200 µL of the host bacterial culture. Incubate at room temperature for 15-20 minutes to allow for phage adsorption to the host cells.

  • Plating: Add 4 mL of molten soft agar (kept at 45-50°C) to the phage-bacteria mixture. Gently vortex and immediately pour the mixture onto a pre-warmed nutrient agar plate.

  • Solidification: Swirl the plate gently to ensure an even distribution of the soft agar. Allow the soft agar to solidify completely at room temperature.

  • Incubation: Invert the plates and incubate at the optimal temperature for the host bacteria until plaques are visible (typically 18-24 hours).

  • Plaque Counting: Count the number of plaques on a plate with a countable number of plaques (usually 30-300).

  • Titer Calculation: Calculate the phage titer (PFU/mL) using the following formula: Titer (PFU/mL) = (Number of plaques) / (Dilution factor × Volume of phage plated in mL)

Bacteriophage this compound Stability Assay

This protocol is used to assess the stability of bacteriophage this compound under different temperature and pH conditions.[18]

Materials:

  • Purified bacteriophage this compound lysate of a known titer

  • SM buffer

  • Buffers with varying pH values

  • Water baths or incubators set to desired temperatures

  • Materials for plaque assay (as listed above)

Procedure for Temperature Stability:

  • Aliquot the phage lysate into separate tubes.

  • Incubate each tube at a different temperature (e.g., -20°C, 4°C, 25°C, 37°C, 50°C, 70°C) for a defined period (e.g., 60 minutes, 120 minutes).[1]

  • After incubation, immediately perform a plaque assay for each sample to determine the remaining phage titer.

  • A control sample kept at 4°C should also be titered.

Procedure for pH Stability:

  • Mix the phage lysate with buffers of different pH values (e.g., pH 2, 4, 6, 8, 10, 12) at a 1:10 ratio.

  • Incubate the mixtures at room temperature for a specific duration (e.g., 1 hour).

  • Following incubation, perform a plaque assay for each sample to determine the phage titer.

  • A control sample mixed with a neutral pH buffer (e.g., pH 7) should be included.

Visualizations

ExperimentalWorkflow cluster_prep Phage Preparation & Purification cluster_stability Stability Assessment enrichment Enrichment of Phage this compound with Vibrio alginolyticus purification Purification by Double-Layer Agar Method enrichment->purification amplification Liquid Culture Amplification purification->amplification filtration Sterile Filtration (0.22 µm) amplification->filtration storage Storage under Test Conditions (Temp, pH) filtration->storage High Titer Stock titration Plaque Assay (Titration) storage->titration analysis Data Analysis: Compare Titer to Control titration->analysis

Caption: Workflow for the preparation and stability assessment of bacteriophage this compound.

TroubleshootingWorkflow start Low or No Phage Titer check_storage Check Storage Conditions (Temp, Buffer, Freeze-Thaw) start->check_storage check_host Verify Host Cell Health & Susceptibility check_storage->check_host Proper improper_storage Optimize Storage: - Store at 4°C (short-term) or -80°C (long-term) - Use SM Buffer check_storage->improper_storage Improper check_protocol Review Plaque Assay Protocol (Dilutions, Contamination) check_host->check_protocol No Issue host_issue Use Fresh, Log-Phase Host Culture check_host->host_issue Issue Found protocol_issue Refine Technique: - Verify Dilutions - Use Aseptic Technique check_protocol->protocol_issue Issue Found

Caption: Troubleshooting workflow for low bacteriophage this compound titer.

References

overcoming contamination in bacteriophage VA5 culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bacteriophage VA5. Our goal is to help you overcome common challenges, particularly contamination, during your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is Bacteriophage this compound and what is its host?

A1: Bacteriophage this compound is a virus that infects and replicates within specific bacteria. It belongs to the Longtaviridae family and is characterized by a long tail. Its primary host is Vibrio alginolyticus, a Gram-negative bacterium commonly found in marine environments.

Q2: What are the optimal growth conditions for Bacteriophage this compound?

A2: The optimal multiplicity of infection (MOI) for this compound is 1. It has a latency period of 20 minutes and a burst size of approximately 92 plaque-forming units (PFU) per cell.

Q3: What are the signs of contamination in my Vibrio alginolyticus culture?

A3: Contamination in a liquid culture can manifest as a sudden drop in optical density, the appearance of clumps or filaments, or a change in the color of the culture medium. On agar plates, contamination may appear as colonies with different morphologies (shape, size, color) from your V. alginolyticus colonies or as zones of unexpected cell lysis.

Q4: What are common contaminants in Vibrio alginolyticus cultures?

A4: Vibrio alginolyticus is often isolated from marine and aquaculture environments, which can be sources of contamination. Common contaminants include other Vibrio species (V. parahaemolyticus, V. vulnificus), Pseudomonas species, and various other environmental bacteria and fungi.

Q5: How can I prevent contamination of my bacteriophage this compound culture?

A5: Strict aseptic technique is crucial. This includes working in a clean and disinfected area (such as a biosafety cabinet), using sterile equipment and reagents, and minimizing exposure of cultures to the open environment. Regularly sterilizing equipment and decontaminating work surfaces with appropriate disinfectants (e.g., 70% ethanol, specialized virucidal agents) is also essential.

Troubleshooting Guides

This section provides a structured approach to identifying and resolving common issues encountered during bacteriophage this compound cultivation.

Issue 1: No or poor phage replication (low titer)

Possible Causes:

  • Incorrect Host Strain: Ensure you are using a susceptible strain of Vibrio alginolyticus.

  • Suboptimal Growth Conditions: Verify that the temperature, pH, and aeration are suitable for both the host and the phage.

  • Low Initial Phage Titer: The starting phage concentration may be too low for effective infection.

  • Bacterial Resistance: The host bacteria may have developed resistance to the phage.

Troubleshooting Steps:

  • Confirm Host Susceptibility: Perform a spot test or plaque assay with a known susceptible host strain to confirm phage viability.

  • Optimize Culture Conditions: Culture V. alginolyticus to the mid-logarithmic phase before infection, as this is when bacteria are most metabolically active and susceptible to phage infection.

  • Increase MOI: Increase the multiplicity of infection (phage-to-bacteria ratio) to ensure a higher probability of infection.

  • Isolate New Phage-Sensitive Host: If resistance is suspected, streak the host culture to isolate single colonies and test their susceptibility to the phage.

Issue 2: Presence of contaminating bacteria or fungi

Possible Causes:

  • Breach in Aseptic Technique: Contaminants may have been introduced from the environment, equipment, or reagents.

  • Contaminated Stock Cultures: The original host or phage stock may be contaminated.

  • Insufficient Sterilization: Autoclaved materials or filtered solutions may not be completely sterile.

Troubleshooting Steps:

  • Isolate this compound from Contaminants:

    • Filtration: Filter the phage lysate through a 0.22 µm or 0.45 µm filter to remove bacterial and fungal contaminants.

    • Plaque Purification: Perform several rounds of plaque purification. This involves picking a single, well-isolated plaque, resuspending it in buffer, and repeating the plaque assay to obtain a clonal phage population.

  • Decontaminate Work Area and Equipment: Thoroughly clean and disinfect incubators, shakers, and benchtops.

  • Use Fresh, Sterile Reagents: Prepare fresh media and buffers and ensure all reagents are certified sterile.

  • Check Stock Cultures: Streak out your V. alginolyticus stock on selective agar to check for purity.

Issue 3: High levels of endotoxin in the final phage preparation

Possible Causes:

  • Inefficient Purification Method: Standard phage purification methods may not effectively remove all bacterial cell debris, which is a source of endotoxins (lipopolysaccharides).

Troubleshooting Steps:

  • Optimize Purification Protocol: Incorporate methods specifically designed for endotoxin removal.

  • Compare Purification Efficiencies: Refer to the data below to select a purification method with high endotoxin removal efficiency.

Data Presentation: Comparison of Phage Purification Methods

The following tables summarize quantitative data on the efficiency of different bacteriophage purification methods. While this data is not specific to this compound, it provides a valuable reference for selecting an appropriate purification strategy.

Table 1: Comparison of Endotoxin Removal Efficiency by Different Purification Methods

Purification MethodInitial Endotoxin Level (EU/10⁹ PFU)Final Endotoxin Level (EU/10⁹ PFU)Endotoxin Removal EfficiencyReference
Triton X-100 Treatment>1000<10>99%
Cesium Chloride (CsCl) Ultracentrifugation>1000~20~98%
Pierce™ High-Capacity Endotoxin Removal Resin>1000~100~90%
Organic Extraction (1-octanol)10³ - 10⁵~2.8>99.9%

EU = Endotoxin Units; PFU = Plaque-Forming Units

Table 2: Comparison of Phage Recovery Rates for Different Purification Methods

Purification MethodPhage Recovery RateReference
Triton X-100 TreatmentHigh
Cesium Chloride (CsCl) Ultracentrifugation~80%
Pierce™ High-Capacity Endotoxin Removal ResinVariable

Experimental Protocols

Protocol 1: Bacteriophage this compound Plaque Purification

Objective: To obtain a clonal population of bacteriophage this compound, free from contaminating phages.

Materials:

  • Bacteriophage this compound lysate

  • Log-phase culture of Vibrio alginolyticus

  • LB (Luria-Bertani) agar plates

optimizing multiplicity of infection (MOI) for VA5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the Multiplicity of Infection (MOI) for the VA5 viral vector. Below you will find troubleshooting guides and frequently asked questions to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Multiplicity of Infection (MOI) and why is it critical for my experiments with this compound?

A1: Multiplicity of Infection (MOI) is the ratio of infectious viral particles to the number of target cells in a defined space, such as a cell culture well[1][2]. Optimizing the MOI is crucial because it directly impacts transduction efficiency and experimental outcomes. Using an MOI that is too high can lead to cytotoxicity, while an MOI that is too low will result in low transduction efficiency[3]. The ideal MOI ensures the highest possible transduction rate with minimal impact on cell viability.

Q2: How do I determine the titer of my this compound viral stock?

A2: Before calculating the MOI, you must first determine the concentration of infectious viral particles in your stock, known as the viral titer. Common methods for titering include:

  • Plaque Assay: This method is suitable for lytic viruses and quantifies the number of plaque-forming units (PFU) per milliliter[4].

  • TCID50 Assay (50% Tissue Culture Infectious Dose): This endpoint dilution assay is used for viruses that do not form plaques and determines the viral concentration at which 50% of the cell cultures are infected[5].

  • qPCR-based Methods: These assays quantify the number of viral genomes in a sample and can be used to determine the physical titer of the virus[6].

  • Flow Cytometry: If the this compound vector expresses a fluorescent reporter like GFP, you can use flow cytometry to count the number of fluorescently-labeled cells after transduction with serial dilutions of the virus[6].

Q3: What factors can influence the optimal MOI for this compound?

A3: The optimal MOI for this compound can vary significantly depending on several factors, including:

  • Target Cell Type: Different cell lines have varying susceptibility to viral infection[1].

  • Cell Confluency: The density of cells at the time of infection can affect transduction efficiency. A confluency of 70-80% is often recommended[3].

  • Presence of Polycations: Reagents like Polybrene can enhance transduction efficiency by neutralizing the charge repulsion between the virus and the cell membrane[7].

  • Serum in Culture Medium: The type and concentration of serum can impact the efficiency of transduction[8].

Q4: How do I calculate the volume of this compound virus needed for a desired MOI?

A4: Once you have determined the viral titer and the number of cells to be infected, you can use the following formula to calculate the required volume of your viral stock:

Volume of Virus (mL) = (Desired MOI x Number of Cells) / Viral Titer (infectious units/mL)

Several online calculators are also available to simplify this calculation[9].

Troubleshooting Guide

Problem 1: Low Transduction Efficiency After this compound Infection

  • Possible Cause: The calculated MOI may be too low for your specific target cells.

  • Solution: It is recommended to test a range of MOIs (e.g., 1 to 100) to determine the optimal level for your cell line[1]. You can set up a multi-well plate with a constant number of cells and varying amounts of the this compound virus to identify the MOI that yields the highest percentage of transduced cells without causing significant cell death.

  • Possible Cause: The viral titer of your this compound stock may have been overestimated.

  • Solution: Re-titer your viral stock using a reliable method. It is also good practice to aliquot your viral stock after titering and store it at -80°C to avoid degradation from repeated freeze-thaw cycles[10].

  • Possible Cause: Suboptimal cell health or confluency at the time of infection.

  • Solution: Ensure your target cells are healthy, actively dividing, and at an optimal confluency (typically 70-80%) at the time of transduction[3].

Problem 2: High Cell Death (Cytotoxicity) After this compound Transduction

  • Possible Cause: The MOI used is too high, leading to toxic effects on the cells[3].

  • Solution: Perform an MOI titration experiment to find the highest MOI that does not cause significant cytotoxicity. This can be assessed by visual inspection of cell morphology under a microscope or by using a cell viability assay.

  • Possible Cause: The viral preparation may contain impurities from the production process.

  • Solution: Purifying the viral stock through methods like ultracentrifugation can help remove contaminants and reduce cytotoxicity[3].

  • Possible Cause: The target cells are particularly sensitive to the this compound vector.

  • Solution: Reduce the incubation time of the virus with the cells. An incubation period of 4-24 hours is a common starting point, which can be optimized for your specific cell type[3].

Experimental Protocols

Protocol 1: this compound Virus Titration using Plaque Assay

This protocol is designed to determine the concentration of infectious viral particles (plaque-forming units, PFU/mL) in a this compound stock, assuming this compound is a lytic virus.

  • Cell Plating: Seed a 6-well plate with a susceptible host cell line at a density that will result in a confluent monolayer the next day.

  • Serial Dilutions: Prepare 10-fold serial dilutions of your this compound viral stock in a suitable medium (e.g., DMEM).

  • Infection: Once the cells are confluent, remove the growth medium and infect the cells with each viral dilution. Allow the virus to adsorb for 1 hour at 37°C.

  • Overlay: After adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict viral spread to neighboring cells[4].

  • Incubation: Incubate the plates at 37°C for a duration that allows for plaque formation (typically 3-10 days, depending on the virus).

  • Staining and Counting: Once plaques are visible, fix the cells and stain with a dye like crystal violet. This will stain the living cells, leaving the plaques (areas of dead cells) clear[4]. Count the number of plaques in the wells with a countable number (typically 20-100 plaques).

  • Titer Calculation: Use the following formula to calculate the viral titer: Titer (PFU/mL) = (Number of Plaques) / (Dilution Factor x Volume of Inoculum in mL)

Protocol 2: Optimizing MOI for this compound Transduction

This protocol provides a framework for determining the optimal MOI of this compound for a specific target cell line.

  • Cell Plating: Plate your target cells in a 24-well plate at a density that will result in 70-80% confluency at the time of infection[3].

  • MOI Range Selection: Based on literature for similar viruses or a preliminary experiment, select a range of MOIs to test (e.g., 0, 1, 5, 10, 20, 50, 100).

  • Infection: Calculate the volume of this compound viral stock needed for each MOI. Add the calculated volume of virus to the corresponding wells. Include a "no virus" control well.

  • Incubation: Incubate the cells for 48-72 hours to allow for gene expression from the this compound vector[1].

  • Analysis: Assess the transduction efficiency and cytotoxicity for each MOI.

    • Transduction Efficiency: If this compound carries a fluorescent reporter, quantify the percentage of positive cells using fluorescence microscopy or flow cytometry.

    • Cytotoxicity: Visually inspect the cells for signs of stress or death. A viability assay (e.g., Trypan Blue exclusion or MTT assay) can also be performed.

  • Optimal MOI Determination: The optimal MOI is the lowest concentration of virus that provides the highest transduction efficiency with the lowest level of cytotoxicity[1].

Data Presentation

Table 1: Example Data from a this compound MOI Titration Experiment
MOITransduction Efficiency (% GFP+ Cells)Cell Viability (%)Observations
00100Healthy, confluent monolayer
11598Healthy cells, low fluorescence
54595Healthy cells, moderate fluorescence
108592Most cells are fluorescent, healthy
209888High fluorescence, some rounded cells
509960High fluorescence, significant cell death
1009935High fluorescence, widespread cell death

In this example, an MOI of 10-20 would be considered optimal.

Visualizations

MOI_Optimization_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis cluster_result Phase 4: Conclusion titer Determine this compound Titer (e.g., Plaque Assay) plate_cells Plate Target Cells infect Infect Cells with a Range of MOIs plate_cells->infect incubate Incubate for 48-72h infect->incubate assess_transduction Assess Transduction (e.g., Flow Cytometry) incubate->assess_transduction assess_viability Assess Cell Viability (e.g., MTT Assay) incubate->assess_viability determine_optimal Determine Optimal MOI assess_transduction->determine_optimal assess_viability->determine_optimal

Caption: Workflow for Determining the Optimal MOI for this compound.

Troubleshooting_Logic start Start Troubleshooting low_efficiency Low Transduction Efficiency? start->low_efficiency high_cytotoxicity High Cytotoxicity? low_efficiency->high_cytotoxicity No check_moi Increase MOI Range low_efficiency->check_moi Yes decrease_moi Decrease MOI high_cytotoxicity->decrease_moi Yes end Problem Resolved high_cytotoxicity->end No retiter Re-titer Virus Stock check_moi->retiter check_cells Optimize Cell Conditions retiter->check_cells check_cells->end purify Purify Virus Stock decrease_moi->purify reduce_time Reduce Incubation Time purify->reduce_time reduce_time->end

Caption: Troubleshooting Logic for this compound Transduction Issues.

References

Technical Support Center: Bacteriophage VA5 Isolation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bacteriophage VA5.

Troubleshooting Guides

Issue: No plaques observed on the bacterial lawn.

Question: I have performed the double-layer agar assay, but no plaques are visible after incubation. What could be the issue?

Answer: Several factors could lead to the absence of plaques. Consider the following potential causes and solutions:

  • Host Bacteria Health: The host Vibrio alginolyticus culture may not be in the optimal growth phase. For successful phage infection, it is crucial to use a healthy, exponentially growing bacterial culture. Ensure your host culture has an OD600 of 0.2-0.3.[1]

  • Phage Titer: The concentration of phage in your sample might be too low to produce visible plaques. Conversely, an extremely high concentration can cause confluent lysis, where the entire bacterial lawn is destroyed, making individual plaques indistinguishable.[2][3] Perform serial dilutions of your phage lysate to ensure you are plating a suitable concentration.

  • Incorrect Media Composition: The growth medium may lack essential cofactors for phage attachment or replication. Ensure your TSB medium is supplemented with 2mM CaCl2, as some phages require divalent cations for infection.[1]

  • Top Agar Temperature: The temperature of the molten top agar is critical. If it is too hot (above 45°C), it can inactivate the phages.[1] If it is too cool, it will solidify before being properly mixed and poured.

  • Phage Inactivation: Phage this compound may have been inactivated due to improper storage or handling, such as exposure to extreme temperatures or pH outside its stability range.[4]

Issue: Plaques are small, hazy, or have irregular morphology.

Question: I am observing plaques, but they are not the expected clear, distinct circles. What could be causing this?

Answer: The morphology of plaques can be influenced by several factors:

  • Phage Characteristics: Some bacteriophages naturally produce smaller or more turbid plaques. This can be due to a lower burst size, a longer latent period, or a lysogenic life cycle where the phage integrates into the host genome instead of immediately lysing the cell.[5][6]

  • Host Resistance: The bacterial lawn may contain a mix of susceptible and resistant cells. The growth of resistant bacteria within the plaque area can lead to a hazy or turbid appearance.[6]

  • Media Composition: The richness of the media can affect plaque size and clarity. A less rich medium might slow down bacterial growth, allowing plaques to become larger and clearer.[7]

  • Agar Concentration: The concentration of agar in the top layer can affect phage diffusion. A lower concentration of top agar (e.g., 0.3% instead of 0.75%) may allow for better diffusion and larger plaques.[8]

Frequently Asked Questions (FAQs)

Q1: How can I prevent contamination during the isolation of bacteriophage this compound?

A1: Maintaining aseptic technique is paramount. Use sterile equipment and work in a biosafety cabinet when possible.[9] Have a separate set of pipettes and filtered tips for phage work to avoid cross-contamination.[9] All phage-contaminated waste should be decontaminated, for example, by autoclaving.[9] Regularly clean work surfaces with disinfectants like 2% bleach or 70% ethanol.[9][10]

Q2: What is the optimal multiplicity of infection (MOI) for this compound, and why is it important?

A2: The optimal MOI for bacteriophage this compound is 1.[11] MOI is the ratio of phage particles to host cells. An optimal MOI ensures that a sufficient number of phages are present to infect the host cells efficiently, leading to a high-titer lysate.

Q3: How can I obtain a high-titer lysate of bacteriophage this compound?

A3: To produce a high-titer lysate, you can use the plate lysate method. After achieving confluent lysis on a double-layer agar plate, the top agar layer is harvested and mixed with a buffer. The phage particles are then separated from the agar and bacterial debris by centrifugation and filtration.[12] For liquid cultures, infecting an early to mid-log phase culture of Vibrio alginolyticus with this compound at the optimal MOI and incubating until lysis is observed is also an effective method.[13]

Q4: What are the ideal storage conditions for bacteriophage this compound?

A4: Bacteriophage this compound shows good activity when stored at -20°C.[11] For long-term storage, it is advisable to keep phage lysates at 4°C or frozen at -20°C or -80°C in a suitable buffer like SM buffer.

Quantitative Data Summary

ParameterValueReference
Optimal Multiplicity of Infection (MOI)1[11]
Latent Period20 minutes[11]
Outbreak Period30 minutes
Burst Size92.26 PFU/cell[11]
Temperature StabilityGood activity at -20°C and 70°C[11]
pH StabilityGood activity between pH 2-10[11]

Experimental Protocols

1. Bacteriophage this compound Isolation using the Double-Layer Agar Method

This protocol is adapted from the methodology used for isolating bacteriophages that infect Vibrio alginolyticus.

  • Enrichment:

    • Collect water samples from sources where Vibrio alginolyticus is prevalent.

    • Centrifuge the sample to pellet debris.

    • Filter the supernatant through a 0.22 µm filter to remove bacteria.

    • Add the filtered sample to a flask containing a log-phase culture of Vibrio alginolyticus in TSB medium.

    • Incubate overnight with shaking to allow for phage amplification.

  • Plaque Assay:

    • Centrifuge the enriched culture and filter the supernatant through a 0.22 µm filter.

    • Prepare serial dilutions of the filtered lysate in SM buffer.

    • Mix a small volume of each dilution with a log-phase culture of Vibrio alginolyticus.

    • Add this mixture to molten top agar (TSB with 0.7% agar) that has been cooled to approximately 45°C.

    • Quickly pour the top agar mixture onto a pre-warmed base agar plate (TSB with 1.5% agar).

    • Allow the top agar to solidify and incubate the plates overnight at the optimal temperature for the host bacteria.

    • Observe the plates for the formation of plaques.

2. One-Step Growth Curve Experiment

This experiment determines the latent period and burst size of a bacteriophage.

  • Infect a log-phase culture of Vibrio alginolyticus with bacteriophage this compound at its optimal MOI of 1.

  • Allow the phages to adsorb to the bacteria for a short period (e.g., 10-15 minutes).

  • Centrifuge the mixture to pellet the infected bacteria and remove unadsorbed phages in the supernatant.

  • Resuspend the pellet in fresh, pre-warmed media and incubate.

  • Take samples at regular time intervals and titer them using the double-layer agar method to determine the phage concentration.

  • Plot the phage titer over time. The latent period is the time before the phage titer begins to rise, and the burst size is the average number of new phages released per infected bacterium.

Visualizations

Bacteriophage_VA5_Isolation_Workflow cluster_enrichment Enrichment Phase cluster_isolation Isolation and Purification cluster_amplification Amplification and Storage Sample Environmental Water Sample Centrifuge1 Centrifuge and Filter (0.22 µm) Sample->Centrifuge1 Incubate_Enrich Incubate Overnight Centrifuge1->Incubate_Enrich Host_Culture Log-phase Vibrio alginolyticus Culture Host_Culture->Incubate_Enrich Centrifuge2 Centrifuge and Filter Enriched Culture Incubate_Enrich->Centrifuge2 Serial_Dilution Prepare Serial Dilutions Centrifuge2->Serial_Dilution Plaque_Assay Perform Double-Layer Agar Plaque Assay Serial_Dilution->Plaque_Assay Incubate_Plates Incubate Plates Overnight Plaque_Assay->Incubate_Plates Plaque_Picking Pick a Single Plaque Incubate_Plates->Plaque_Picking Purification Repeat Plaque Assay for Purification (3x) Plaque_Picking->Purification High_Titer Prepare High-Titer Lysate Purification->High_Titer Storage Store at 4°C or -20°C High_Titer->Storage

Caption: Experimental workflow for the isolation of bacteriophage this compound.

Troubleshooting_No_Plaques cluster_checks Initial Checks cluster_solutions Corrective Actions Start No Plaques Observed Check_Host Is the host culture in the exponential growth phase (OD600 0.2-0.3)? Start->Check_Host Check_Phage_Dilution Were serial dilutions of the phage lysate performed? Start->Check_Phage_Dilution Check_Media Does the media contain necessary cofactors (e.g., 2mM CaCl2)? Start->Check_Media Check_Agar_Temp Was the top agar temperature between 40-45°C? Start->Check_Agar_Temp Check_Storage Were the phages stored correctly (-20°C)? Start->Check_Storage Solution_Host Use a fresh, exponentially growing host culture. Check_Host->Solution_Host No Solution_Dilution Plate a wider range of dilutions. Check_Phage_Dilution->Solution_Dilution No Solution_Media Supplement media with required cofactors. Check_Media->Solution_Media No Solution_Agar_Temp Monitor and control top agar temperature. Check_Agar_Temp->Solution_Agar_Temp No Solution_Storage Use a fresh, properly stored phage stock. Check_Storage->Solution_Storage No

Caption: Troubleshooting guide for the absence of plaque formation.

References

Phage VA5 Propagation: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for bacteriophage VA5. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the propagation of bacteriophage this compound and improve its burst size.

Frequently Asked Questions (FAQs)

Q1: What is the reported burst size for bacteriophage this compound and how is it measured?

A1: The burst size is the average number of new phage particles released from a single infected host cell. For bacteriophage this compound infecting its host, Vibrio alginolyticus, the reported burst size (also referred to as cleavage amount) is approximately 92 PFU/cell (PFU = Plaque Forming Units).[1][2] This value is typically determined through a one-step growth curve experiment . This experiment synchronizes the infection of a bacterial culture and measures the number of extracellular phage particles over time, allowing for the calculation of the latent period and burst size.[1][2]

Q2: My this compound burst size is significantly lower than the reported 92 PFU/cell. What are the key parameters to investigate?

A2: A lower-than-expected burst size can be attributed to several factors. Optimizing these parameters is crucial for maximizing phage yield. The primary areas to troubleshoot are:

  • Host Cell Physiology: The growth phase and health of the Vibrio alginolyticus host are critical.

  • Multiplicity of Infection (MOI): The ratio of phages to host cells at the start of the infection.

  • Culture Medium Composition: The availability of nutrients and essential ions.

  • Physical and Chemical Environment: Temperature and pH of the culture.

The following sections provide detailed troubleshooting guidance for each of these areas.

Troubleshooting Guide: Improving this compound Burst Size

This guide addresses common issues encountered during this compound propagation and provides actionable steps for improvement.

Issue 1: Sub-optimal Host Growth Conditions

The physiological state of the host bacteria, Vibrio alginolyticus, at the time of infection is one of the most critical factors influencing phage replication and burst size.

Q: What is the optimal growth phase for V. alginolyticus to maximize this compound burst size?

A: For most lytic phages, the host should be in the early to mid-exponential (logarithmic) growth phase .[3] During this phase, bacterial cells are metabolically active and have the necessary cellular machinery (ribosomes, enzymes, and energy) that the phage hijacks for its own replication.[4] Infecting cells in the stationary phase will likely result in a significantly reduced burst size or complete infection failure.[3]

Troubleshooting Actions:

  • Monitor Host Growth: Before infection, plot a growth curve for your V. alginolyticus strain under your specific lab conditions (media, temperature) by measuring the optical density (OD) at 600 nm over time.

  • Infect at Optimal OD: Identify the OD600 range corresponding to the early-to-mid log phase. Use this OD range as the target for infecting your cultures.

  • Ensure Culture Health: Use a fresh overnight culture to inoculate your experimental culture to ensure a short lag phase and healthy, active cells.

Issue 2: Incorrect Multiplicity of Infection (MOI)

MOI is the ratio of phage particles to bacterial cells. A sub-optimal MOI can lead to inefficient infection and a lower overall phage yield.

Q: What is the optimal MOI for this compound?

A: The optimal MOI reported for bacteriophage this compound is 1 .[1][2] This means a 1:1 ratio of phage particles to host cells. Using an MOI that is too high can lead to "lysis from without," where multiple phages destroy the cell membrane before replication completes, while an MOI that is too low may result in a large number of uninfected bacteria.

Troubleshooting Actions:

  • Accurate Titration: Ensure you have an accurate titer (PFU/mL) for your this compound phage stock and an accurate concentration (CFU/mL) for your V. alginolyticus culture.

  • Test an MOI Range: While the reported optimum is 1, it's good practice to empirically test a small range around this value (e.g., 0.1, 1, and 10) to find the precise optimum for your specific host strain and conditions.

Issue 3: Culture Media and Environmental Conditions

The culture environment must support both robust host growth and the specific requirements for phage adsorption and replication.

Q: Could my culture medium be limiting the burst size of this compound?

A: Yes. Nutrient-rich media generally support higher burst sizes because they provide the necessary building blocks for phage particle assembly.[4] Furthermore, the presence of specific ions is often critical for phage attachment.

Troubleshooting Actions:

  • Use Nutrient-Rich Broth: Propagate V. alginolyticus in a rich medium like Tryptic Soy Broth (TSB) or Luria-Bertani (LB) broth, supplemented with NaCl to accommodate the halophilic nature of Vibrio.

  • Supplement with Divalent Cations: Phage attachment to the host cell surface often requires divalent cations. Consider supplementing your culture medium with 1-10 mM of CaCl₂ and MgSO₄.[3] The exact optimal concentration should be determined empirically.

Q: What are the optimal temperature and pH for this compound infection?

A: Phage this compound has demonstrated good stability over a broad temperature range (-20°C to 70°C) and pH range (2-10).[1][2] However, for optimal propagation, the conditions should be optimized for the host's growth. Vibrio alginolyticus generally grows well at temperatures between 25-37°C and a pH of 7.5-8.5. It is recommended to align the infection conditions with the optimal growth parameters of the host.

Data Summary and Experimental Protocols

Table 1: Reported Biological Characteristics of Bacteriophage this compound

This table summarizes key data from the characterization of phage this compound.[1][2]

ParameterReported ValueNotes
Host Bacterium Vibrio alginolyticusA Gram-negative, halophilic marine bacterium.
Optimal MOI 1A 1:1 ratio of phage to bacteria.
Latent Period 20 minutesThe time from infection until the first release of progeny phages.
Burst Period 30 minutesThe time during which active lysis and release of phages occur.
Burst Size 92.26 PFU/cellThe average number of phages released per infected cell.
Temperature Stability -20°C to 70°CPhage remains active within this range.
pH Stability 2 to 10Phage remains active within this broad pH range.
Protocol: One-Step Growth Curve for Bacteriophage this compound

This protocol allows for the determination of the latent period and burst size.

Materials:

  • Log-phase culture of Vibrio alginolyticus

  • Bacteriophage this compound lysate of known titer

  • Appropriate growth medium (e.g., TSB with 2% NaCl)

  • Microcentrifuge tubes and centrifuge

  • Sterile pipettes and tips

  • Incubator shaker set to the optimal temperature for the host (e.g., 30°C)

  • Soft agar overlay supplies (top agar, base agar plates)

Procedure:

  • Host Preparation: Grow V. alginolyticus in broth to the early-to-mid exponential phase (e.g., OD600 ≈ 0.2-0.4).

  • Infection: Mix bacteria and phage this compound lysate in a tube at the desired MOI (e.g., MOI = 1). For example, mix 1x10⁸ phage particles with 1x10⁸ bacterial cells.

  • Adsorption: Incubate the mixture for 10 minutes at the optimal temperature without shaking to allow for phage adsorption to the host cells.

  • Stop Adsorption: Centrifuge the mixture (e.g., 13,000 x g for 1 minute) to pellet the infected bacteria. Discard the supernatant, which contains unadsorbed phages.

  • Synchronization: Resuspend the pellet in 1 mL of fresh, pre-warmed medium. This is your T=0 sample.

  • Dilution: Immediately perform a large dilution (e.g., 1:10,000) of the resuspended culture into a larger volume of fresh, pre-warmed medium in a flask. This prevents secondary infections when the cells lyse.[1] Place the flask in an incubator shaker.

  • Time-Point Sampling: At regular intervals (e.g., every 5-10 minutes for a total of 60-90 minutes), take a sample from the flask.

  • Titration: Immediately perform serial dilutions of each sample and plate using the soft agar overlay method with a susceptible V. alginolyticus strain to determine the phage titer (PFU/mL).

  • Data Analysis: Plot the phage titer (PFU/mL) against time. The curve will show a latent period (constant low titer), a burst period (sharp rise in titer), and a plateau.

  • Calculation:

    • Latent Period: The time interval between T=0 and the beginning of the sharp rise in phage titer.

    • Burst Size: (Average phage titer at the plateau) / (Initial concentration of infected cells).

Visualizations

Experimental Workflow and Optimization Logic

The following diagrams illustrate the experimental process for determining burst size and the logical relationship between factors that can be adjusted to improve it.

G cluster_prep Preparation cluster_infection Infection & Synchronization cluster_growth Growth & Sampling cluster_analysis Analysis Host Grow V. alginolyticus to Log Phase (OD600=0.2-0.4) Mix Mix Host & Phage (Optimal MOI = 1) Host->Mix Phage Titer this compound Phage Stock Phage->Mix Adsorb Incubate for Adsorption (10 min) Mix->Adsorb Centrifuge Centrifuge to remove unadsorbed phage Adsorb->Centrifuge Resuspend Resuspend in Fresh Medium (Time = 0) Centrifuge->Resuspend Dilute Make 1:10,000 Dilution into Flask Resuspend->Dilute Incubate Incubate with Shaking Dilute->Incubate Sample Sample at Regular Time Intervals Incubate->Sample Titer Titer Samples via Plaque Assay Sample->Titer Plot Plot PFU/mL vs. Time Titer->Plot Calculate Calculate Latent Period & Burst Size Plot->Calculate

Caption: Workflow for a one-step growth experiment to determine this compound burst size.

G Goal Maximize this compound Burst Size F1 Host Physiology Goal->F1 F2 Infection Parameters Goal->F2 F3 Culture Environment Goal->F3 N1a Growth Phase (Target Log-Phase) F1->N1a N1b Cell Density F1->N1b N2a MOI (Target ~1) F2->N2a N2b Adsorption Time F2->N2b N3a Media Composition (Nutrient Rich) F3->N3a N3b Ion Supplementation (Ca²⁺, Mg²⁺) F3->N3b N3c Temperature & pH (Optimize for Host) F3->N3c

Caption: Key optimization parameters for improving the burst size of phage this compound.

References

Phage VA5 Genome Extraction: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phage VA5 genome extraction.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the phage this compound genome extraction process in a question-and-answer format.

Question 1: Why is my phage DNA yield consistently low?

Answer: Low DNA yield is a common issue that can arise from several factors throughout the extraction protocol. Here are some potential causes and solutions:

  • Insufficient Initial Phage Titer: The starting concentration of your phage lysate is critical for a good yield. For most protocols, a high titer is recommended.[1][2][3]

    • Recommendation: Aim for a phage titer of at least 1 x 10⁸ PFU/mL, though titers above 1.0 x 10¹⁰ PFU/mL may be optimal for achieving high DNA concentrations.[1][3]

  • Inefficient Phage Precipitation: The precipitation step using Polyethylene Glycol (PEG) is crucial for concentrating the phage particles.

    • Recommendation: Ensure your PEG solution is fresh, as old PEG can lose its effectiveness.[4] The incubation time and temperature can also be optimized; overnight incubation at 4°C is a common practice.[2]

  • Incomplete Lysis of Phage Capsids: The phage DNA is protected by a protein capsid that must be effectively broken down to release the genetic material.

    • Recommendation: Ensure thorough mixing and incubation with lysis buffers containing detergents (like SDS) and proteinase K.[2][3]

  • Loss of DNA During Purification: DNA can be lost during the washing and elution steps of column-based purification methods.

    • Recommendation: Ensure that the wash buffer is applied correctly and that the column is not allowed to dry out completely before elution. For elution, using pre-warmed elution buffer (around 56-70°C) can improve DNA recovery.[3]

Question 2: How can I prevent host genomic DNA contamination in my phage DNA sample?

Answer: Contamination with host bacterial DNA is a significant concern, especially for downstream applications like sequencing.[5] Here are the key strategies to minimize it:

  • Nuclease Treatment: The most critical step is the treatment of the phage lysate with DNase and RNase before precipitating the phage particles.[1][2][6] This degrades the host's nucleic acids while the phage genome remains protected within the capsid.[1]

    • Recommendation: Ensure the nucleases are active and used at the recommended concentration and incubation time (e.g., 37°C for 30-90 minutes).[1][3] It is also crucial to inactivate the nucleases (e.g., with EDTA) before proceeding to the phage lysis step to prevent degradation of your phage DNA.[2][3]

  • Proper Filtration: After phage amplification and host cell lysis, it's important to remove bacterial cells and debris.

    • Recommendation: Use filtration with 0.22 µm or 0.45 µm pore size filters to separate the phage particles from the larger bacterial cells.[5]

Question 3: My A260/A280 ratio is low. What does this indicate and how can I improve it?

Answer: A low A260/A280 ratio (ideally ~1.8 for pure DNA) typically indicates protein contamination.[3]

  • Causes:

    • Incomplete protein digestion by proteinase K.

    • Carryover of proteins during phenol-chloroform extraction.

    • Insufficient washing during column-based purification.

  • Solutions:

    • Optimize Proteinase K Digestion: Ensure the proteinase K is active and the incubation is carried out for the recommended duration and temperature (e.g., 1.5 hours at 56°C).[3]

    • Careful Phase Separation: If using phenol-chloroform extraction, be careful to only take the upper aqueous phase and avoid the protein interface.

    • Thorough Washing: For column-based kits, ensure that the wash steps are performed as described in the protocol to remove residual proteins and salts.[6]

Question 4: I don't see a band on my agarose gel after running my extracted phage DNA. What could be the problem?

Answer: The absence of a visible DNA band on an agarose gel can be due to several reasons:

  • Very Low DNA Concentration: The amount of DNA may be below the detection limit of the gel.

    • Recommendation: Try to concentrate your DNA sample (e.g., by ethanol precipitation) and load a larger volume onto the gel. Also, ensure your starting phage titer was sufficiently high.[3]

  • DNA Degradation: The phage DNA may have been degraded by nucleases.

    • Recommendation: Ensure that gloves are changed after handling nucleases to avoid contamination in later steps.[1] Also, ensure nucleases are properly inactivated before lysing the phage particles.[2][3]

  • Issues with Gel Electrophoresis:

    • Recommendation: Check the concentration of your agarose gel, the running buffer, and the voltage. Ensure that the gel was properly stained with a fluorescent dye.

Quantitative Data Summary

The following tables provide a summary of expected quantitative data based on common phage DNA extraction protocols.

Table 1: Expected Phage DNA Yield and Purity

ParameterExpected ValueNotes
Starting Phage Titer > 1 x 10⁸ PFU/mLHigher titers generally result in higher DNA yields.[1][3]
DNA Concentration 5 ng/µL - >200 ng/µLHighly dependent on starting titer and extraction efficiency.[3]
A260/A280 Ratio ~1.8Indicates pure DNA. Lower values suggest protein contamination.[3]
A260/A230 Ratio 1.8 - 2.2Lower values can indicate contamination with salts or phenol.

Experimental Protocols

A detailed methodology for a common phage this compound genome extraction protocol is provided below. This protocol combines PEG precipitation with column-based purification.

Protocol: Phage this compound Genome Extraction

1. Phage Lysate Preparation and Nuclease Treatment

  • Start with a high-titer phage lysate (ideally > 1 x 10¹⁰ PFU/mL).

  • Centrifuge the lysate at 10,000 x g for 10 minutes to pellet bacterial debris.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • To 10 mL of the filtered lysate, add DNase I and RNase A to a final concentration of 1 µg/mL each.[7]

  • Incubate at 37°C for 1.5 hours.[3]

  • Inactivate the nucleases by adding EDTA to a final concentration of 20 mM.[3]

2. Phage Precipitation

  • Add 1/5 volume of 5X PEG/NaCl solution (20% PEG 8000, 2.5 M NaCl) to the nuclease-treated lysate.

  • Mix gently by inverting the tube and incubate on ice or at 4°C overnight.[2]

  • Centrifuge at 12,000 x g for 20 minutes at 4°C to pellet the phage particles.

  • Carefully decant the supernatant.

3. Phage Lysis and DNA Purification

  • Resuspend the phage pellet in 500 µL of a suitable buffer (e.g., SM buffer).

  • Add proteinase K to a final concentration of 100 µg/mL and SDS to a final concentration of 0.5%.

  • Incubate at 56°C for 1.5 hours to lyse the phage capsids and digest proteins.[3]

  • Proceed with DNA purification using a commercial genomic DNA purification kit according to the manufacturer's instructions. This typically involves binding the DNA to a silica column, washing with ethanol-based buffers, and eluting the pure DNA.

Visualizations

Experimental Workflow

Phage_VA5_Genome_Extraction_Workflow cluster_0 Lysate Preparation & Nuclease Treatment cluster_1 Phage Precipitation cluster_2 DNA Extraction & Purification start High-Titer Phage Lysate centrifuge_debris Centrifuge to Remove Debris start->centrifuge_debris filter_lysate Filter Supernatant (0.22 µm) centrifuge_debris->filter_lysate nuclease_treatment Add DNase I & RNase A filter_lysate->nuclease_treatment incubate_nuclease Incubate at 37°C nuclease_treatment->incubate_nuclease inactivate_nuclease Inactivate Nucleases with EDTA incubate_nuclease->inactivate_nuclease add_peg Add PEG/NaCl Solution inactivate_nuclease->add_peg incubate_peg Incubate at 4°C Overnight add_peg->incubate_peg centrifuge_phage Centrifuge to Pellet Phage incubate_peg->centrifuge_phage decant_supernatant Decant Supernatant centrifuge_phage->decant_supernatant resuspend_pellet Resuspend Phage Pellet decant_supernatant->resuspend_pellet add_proteinaseK_sds Add Proteinase K & SDS resuspend_pellet->add_proteinaseK_sds incubate_lysis Incubate at 56°C add_proteinaseK_sds->incubate_lysis column_purification Column Purification (Bind, Wash, Elute) incubate_lysis->column_purification final_dna Pure Phage DNA column_purification->final_dna

Caption: Workflow for Phage this compound Genome Extraction.

Troubleshooting Logic

Troubleshooting_Phage_DNA_Extraction start Start Troubleshooting low_yield Problem: Low DNA Yield start->low_yield contamination Problem: Host DNA Contamination start->contamination low_purity Problem: Low A260/A280 Ratio start->low_purity no_band Problem: No Band on Gel start->no_band check_titer Check Phage Titer low_yield->check_titer Insufficient Titer? check_peg Check PEG Solution & Incubation low_yield->check_peg Precipitation Issue? check_lysis Optimize Capsid Lysis low_yield->check_lysis Incomplete Lysis? check_nuclease Verify Nuclease Treatment contamination->check_nuclease Nuclease Step Effective? check_filtration Ensure Proper Filtration contamination->check_filtration Bacterial Debris Removed? check_proteinaseK Optimize Proteinase K Digestion low_purity->check_proteinaseK Protein Contamination? check_washing Ensure Thorough Column Washing low_purity->check_washing Salt/Ethanol Carryover? concentrate_dna Concentrate DNA / Check Titer no_band->concentrate_dna Low Concentration? check_degradation Check for DNA Degradation no_band->check_degradation Degradation Suspected?

Caption: Troubleshooting Decision Tree for Phage DNA Extraction.

References

optimizing storage conditions for bacteriophage VA5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on optimizing storage conditions for bacteriophage VA5, along with troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the optimal temperature and pH ranges for storing bacteriophage this compound?

A1: Bacteriophage this compound exhibits high stability across a broad range of conditions. It maintains good activity in a temperature range of -20°C to 70°C and a pH range of 2 to 10.[1][2] However, for long-term storage, it is recommended to store phage lysates at 4°C.[3]

Q2: What is a suitable buffer for storing bacteriophage this compound?

A2: A commonly used buffer for bacteriophage storage is the Salt-Magnesium (SM) buffer.[2][4][5] The composition of a standard SM buffer is provided in the protocols section below.

Q3: Can I freeze bacteriophage this compound for long-term storage?

A3: Yes, bacteriophage this compound can be stored at -20°C and -80°C.[1][2] Cryopreservation using cryoprotectants like glycerol is a common method for long-term phage storage.[3][6][7]

Q4: Is lyophilization (freeze-drying) a viable option for long-term storage of bacteriophage this compound?

A4: While not specifically detailed for this compound, lyophilization is a widely used method for the long-term preservation of bacteriophages and can maintain their viability for extended periods, especially when stored at 4°C post-lyophilization.[8][9]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Significant drop in phage titer after short-term storage at 4°C. Improper buffer composition or pH.Ensure the storage buffer is correctly prepared, typically SM buffer with a pH of 7.5.[2] Verify the pH of your phage lysate.
Loss of infectivity after storage at elevated temperatures (e.g., 50°C or 70°C). Thermal degradation of phage particles.While this compound is relatively thermostable, prolonged exposure to temperatures of 50°C and 70°C can lead to a decrease in titer.[1][2] For storage, maintain temperatures at 4°C or below.
Reduced phage activity after storage in a highly acidic or alkaline solution. pH-induced denaturation of phage proteins.Bacteriophage this compound is stable between pH 2 and 10, but its activity significantly decreases under more extreme pH conditions.[1][2] Adjust the pH of the suspension to the optimal range of 7.0-8.0 for storage.[10]
Phage aggregation observed in the storage solution. Suboptimal ionic strength or presence of certain salts in the buffer.Use a well-defined storage buffer like SM buffer.[2] If aggregation persists, consider evaluating the effect of different salt concentrations or the addition of a non-ionic surfactant at a low concentration.
Complete loss of infectivity after a freeze-thaw cycle. Cryodamage to phage particles.Use a cryoprotectant such as glycerol (10-50%) or Poly(ethylene glycol) (PEG) at around 1% to protect the phages during freezing.[6][7][11] Avoid repeated freeze-thaw cycles.[11]

Quantitative Data Summary

Table 1: Stability of Bacteriophage this compound under Different Conditions

ParameterConditionResultReference
Temperature -20°C to 40°CGood activity maintained for a long time.[1][2]
50°CTiter decreased by 2 logs over time.[1][2]
70°CTiter decreased by 3 logs over time.[1][2]
pH 2 - 10Good activity.[1][2]
< 2Significant decrease in activity.[1]
> 11Significant decrease in activity.[1]
UV Irradiation 10 minutesTiter decreased by 1 log.[1][2]
60 minutesSignificant decrease in titer.[1][2]

Experimental Protocols

Protocol 1: Preparation of SM Buffer

Objective: To prepare a standard buffer for the dilution and storage of bacteriophage this compound.

Materials:

  • NaCl

  • MgSO₄·7H₂O

  • 1 M Tris-HCl (pH 7.5)

  • Gelatin (optional)

  • Distilled water

Procedure:

  • To prepare 1 liter of SM buffer, dissolve the following in 800 mL of distilled water:

    • 5.8 g of NaCl

    • 2 g of MgSO₄·7H₂O

  • Add 50 mL of 1 M Tris-HCl (pH 7.5).

  • (Optional) Add 0.1 g of gelatin.

  • Adjust the final volume to 1 liter with distilled water.

  • Sterilize by autoclaving.

Protocol 2: Determination of Phage Thermal Stability

Objective: To assess the stability of bacteriophage this compound at different temperatures.

Materials:

  • Phage this compound lysate

  • SM buffer

  • Water baths or incubators set to desired temperatures (e.g., 4°C, 25°C, 37°C, 50°C, 70°C)

  • Microcentrifuge tubes

  • Host bacteria (Vibrio alginolyticus) culture

  • Double-layer agar plates

Procedure:

  • Aliquot the phage lysate into separate microcentrifuge tubes for each temperature and time point.

  • Incubate the tubes at the respective temperatures.

  • At designated time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove an aliquot from each temperature.

  • Perform serial dilutions of the phage aliquots in SM buffer.

  • Determine the phage titer using the double-layer agar plate method with the host bacteria.

  • Plot the log of the phage titer against time for each temperature.

Protocol 3: Determination of Phage pH Stability

Objective: To evaluate the stability of bacteriophage this compound at various pH values.

Materials:

  • Phage this compound lysate

  • A series of buffers with different pH values (e.g., pH 2, 4, 6, 8, 10, 12)

  • SM buffer (for control)

  • Microcentrifuge tubes

  • Host bacteria (Vibrio alginolyticus) culture

  • Double-layer agar plates

Procedure:

  • Mix the phage lysate with each of the different pH buffers in a 1:9 ratio (or other suitable ratio).

  • Incubate the mixtures at a constant temperature (e.g., 37°C) for a defined period (e.g., 1 hour).

  • After incubation, immediately neutralize the pH by diluting the samples in SM buffer.

  • Perform serial dilutions of the neutralized phage samples in SM buffer.

  • Determine the phage titer using the double-layer agar plate method.

  • Compare the titers at different pH values to the control (phage in SM buffer).

Visualizations

Experimental_Workflow_Thermal_Stability cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Titering cluster_analysis Data Analysis start Phage this compound Lysate aliquot Aliquot Phage Lysate start->aliquot temp1 Incubate at T1 aliquot->temp1 Distribute temp2 Incubate at T2 aliquot->temp2 Distribute temp3 Incubate at T3 aliquot->temp3 Distribute temp_n Incubate at Tn aliquot->temp_n Distribute sample Sample at Time Points temp1->sample temp2->sample temp3->sample temp_n->sample dilute Serial Dilution sample->dilute titer Plaque Assay dilute->titer analyze Compare Titers titer->analyze end Determine Thermal Stability analyze->end

Caption: Workflow for determining bacteriophage thermal stability.

Experimental_Workflow_pH_Stability cluster_prep Preparation cluster_incubation Incubation cluster_processing Processing & Titering cluster_analysis Data Analysis start Phage this compound Lysate mix Mix Phage with pH Buffers start->mix ph1 Incubate at pH 2 mix->ph1 Distribute ph2 Incubate at pH 4 mix->ph2 Distribute ph_n Incubate at pH 'n' mix->ph_n Distribute control Incubate in SM Buffer mix->control Distribute neutralize Neutralize pH ph1->neutralize ph2->neutralize ph_n->neutralize control->neutralize dilute Serial Dilution neutralize->dilute titer Plaque Assay dilute->titer analyze Compare Titers titer->analyze end Determine pH Stability analyze->end

Caption: Workflow for determining bacteriophage pH stability.

Caption: Troubleshooting logic for low bacteriophage titer.

References

Validation & Comparative

Comparative Analysis of Bacteriophage VA5 Lytic Activity

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the lytic activity of bacteriophage VA5 against its primary target, Vibrio alginolyticus, and other bacterial strains. The data presented is compiled from peer-reviewed studies to offer an objective assessment of its potential as a biocontrol agent. This document details the experimental protocols used to generate the data and includes visualizations of the underlying biological and experimental processes.

Quantitative Comparison of Lytic Parameters

Bacteriophage this compound demonstrates potent lytic capabilities against Vibrio alginolyticus, a significant pathogen in aquaculture. A comparison with another anti-Vibrio phage, vB_ValM_PVA8, highlights its relative efficacy.

ParameterBacteriophage this compoundBacteriophage vB_ValM_PVA8 (Alternative)
Primary Host Vibrio alginolyticus[1][2]Vibrio alginolyticus & Vibrio parahaemolyticus[3]
Latency Period 20 minutes[1][2]20 minutes[3]
Burst Size 92.26 PFU/cell[1][2]309 PFU/cell[3]
Optimal MOI 1[1][2]0.0000001 (minimum)[3]
Temperature Stability -20°C to 70°C[1][2]-80°C to 60°C[3]
pH Stability 2.0 - 10.0[1][2]4.0 - 11.0[3]

Host Range and Lytic Spectrum of Bacteriophage this compound

The efficacy of a bacteriophage is also determined by its host range. Phage this compound has been shown to lyse a variety of pathogenic bacteria, indicating its potential for broader applications in controlling multiple pathogens.[1]

Bacterial StrainLytic Activity of this compound
Vibrio alginolyticus+++
Vibrio parahaemolyticus+++
Pseudomonas fluorescens+++
Vibrio cholerae++
Vibrio vulnificus++
Aeromonas sobria++
Aeromonas salmonicida++
Aeromonas hydrophila++
Lactobacillus rhamnosus++
Bacillus subtilis++
Edwardsiella tarda++
Pseudomonas aeruginosa-
Bacillus carboniphilus-
Escherichia coli-
Data sourced from a 2023 study on the isolation and characterization of phage this compound.[1][4] Key: (+++) Strong Lysis, (++) Moderate Lysis, (-) No Lysis.

Mechanistic and Experimental Visualizations

To understand the lytic activity of bacteriophage this compound, it is essential to visualize both the biological process of lysis and the experimental workflows used to measure it.

G cluster_cycle Bacteriophage Lytic Cycle A 1. Attachment Phage binds to specific receptors on the host cell surface. B 2. Penetration Phage injects its genomic material into the host cell. A->B Injection C 3. Biosynthesis Host machinery is hijacked to replicate phage genome and synthesize phage proteins. B->C Replication D 4. Maturation New phage particles are assembled. C->D Assembly E 5. Lysis Host cell bursts, releasing hundreds of new virions. D->E Release E->A Infection of new cells

Caption: The lytic cycle of a bacteriophage, from attachment to host cell lysis.

cluster_workflow Plaque Assay Experimental Workflow prep Prepare Materials - Host bacteria culture (e.g., V. alginolyticus) - Phage sample (this compound) - Agar plates & soft agar dilute 1. Serial Dilution Create 10-fold serial dilutions of the phage stock. prep->dilute mix 2. Infection Mix a small volume of each phage dilution with host bacteria culture. dilute->mix adsorb 3. Pre-adsorption Incubate mixture for ~15-20 mins to allow phage to attach to bacteria. mix->adsorb overlay 4. Plating Add the mixture to molten soft agar and pour over a hard agar base plate. adsorb->overlay incubate 5. Incubation Incubate plates overnight until a confluent lawn of bacteria grows. overlay->incubate count 6. Titer Calculation Count plaques (zones of clearing) on plates with 30-300 plaques. Calculate phage titer in PFU/mL. incubate->count

Caption: Standard workflow for a plaque assay to determine phage titer.

Key Experimental Protocols

The following protocols are standard methods for quantifying the lytic activity of bacteriophages like this compound.

This method is used to quantify the concentration of infectious phage particles, expressed as Plaque Forming Units per milliliter (PFU/mL).

  • Preparation: Grow a liquid culture of the host bacterium (e.g., V. alginolyticus) to the exponential growth phase. Prepare serial 10-fold dilutions of the phage suspension in a suitable buffer (e.g., SM buffer).

  • Infection: In separate tubes, mix 100 µL of each phage dilution with 200-300 µL of the host bacterial culture.[5][6]

  • Adsorption: Incubate the mixtures at an appropriate temperature (e.g., 37°C) for 15-20 minutes to allow the phages to adsorb to the bacterial cells.[5][7]

  • Plating: Add the contents of each tube to 3-4 mL of molten soft agar (kept at ~50°C). Quickly vortex and pour the mixture evenly over the surface of a pre-warmed hard agar plate.[5][8]

  • Incubation: Allow the soft agar to solidify, then invert the plates and incubate overnight at the optimal growth temperature for the host bacteria.

  • Quantification: Count the number of plaques (clear zones) on the plates. Select plates with 30-300 plaques for accurate calculation. The titer (PFU/mL) is calculated using the formula: Titer (PFU/mL) = (Number of Plaques) / (Dilution Factor × Volume of Phage Plated in mL)

This experiment determines the key parameters of the phage lytic cycle: the latent period and the burst size.[9][10]

  • Infection: Infect an exponentially growing host bacterial culture with the bacteriophage at a low Multiplicity of Infection (MOI) (e.g., 0.1) to ensure most cells are infected by at most one phage. Allow a short period (e.g., 15-20 minutes) for adsorption.[1]

  • Neutralization/Dilution: Centrifuge the mixture to pellet the infected cells and remove unadsorbed phages by discarding the supernatant. Resuspend the cell pellet in fresh growth medium. Alternatively, dilute the culture significantly to prevent secondary infections.[10]

  • Sampling: Incubate the culture at the optimal temperature with shaking. Take samples at regular intervals (e.g., every 5-10 minutes) over a period of 60-90 minutes.[1]

  • Titer Determination: Immediately after collection, perform a plaque assay for each sample to determine the phage titer at each time point.

  • Data Analysis: Plot the phage titer (PFU/mL) against time.

    • Latent Period: The initial period where the phage titer remains constant.[10][11]

    • Rise Period (Burst): The period where the phage titer rapidly increases as host cells lyse.[10][11]

    • Burst Size: Calculated as the ratio of the final phage count to the initial number of infected bacterial cells.[1][11] For this compound, the burst size was calculated to be 92.26 PFU/cell.[1]

This is a rapid method to screen the lytic ability of a phage against multiple bacterial strains.

  • Bacterial Lawn Preparation: Prepare a lawn of each target bacterial strain by plating a mixture of the bacteria and soft agar onto separate hard agar plates, as described in the plaque assay protocol.

  • Phage Spotting: Once the soft agar has solidified, spot a small volume (5-10 µL) of a high-titer phage suspension onto the surface of each plate.

  • Incubation: Allow the spots to dry, then invert and incubate the plates overnight.

  • Observation: Examine the plates for zones of clearing at the location of the phage spots. The presence of a clear zone indicates that the phage can lyse that particular bacterial strain. The clarity and size of the zone can give a qualitative measure of lytic efficiency.

References

A Comparative Guide to Vibrio Phage VA5 and Other Lytic Vibrio Phages

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Vibrio phage VA5 with other notable lytic Vibrio phages. The information presented is based on publicly available experimental data to facilitate objective evaluation for research and therapeutic development purposes.

Comparative Performance Data

To provide a clear and concise overview, the following tables summarize the key genomic and lytic characteristics of Vibrio phage this compound and several other well-characterized Vibrio phages.

Genomic Characteristics
Phage NameHost SpeciesGenome Size (bp)GC Content (%)Number of ORFsAccession Number
Vibrio phage this compound Vibrio alginolyticus35,8664691OR754009
Vibrio phage KIT05 Vibrio parahaemolyticus50,62841.6360N/A
Vibrio phage PG288 Vibrio parahaemolyticus76,12048.83105OQ680630.1
Vibrio phage φpp2 Vibrio parahaemolyticus246,42142.55383JN849462
Vibrio phage KVP40 Vibrio parahaemolyticus244,83542.6386AY283928.2
Vibrio phage ICP1 Vibrio cholerae~126,00037~230N/A
Vibrio phage ICP2 Vibrio choleraeN/AN/AN/AN/A
Vibrio phage PVP-XSN Vibrio parahaemolyticus45,651N/A66N/A

N/A: Not available in the reviewed literature.

Lytic Characteristics
Phage NameOptimal MOILatent Period (min)Burst Size (PFU/cell)Host Range Highlights
Vibrio phage this compound 12092.26Lyses 11 pathogenic bacteria, including V. parahaemolyticus and P. fluorescens[1][2]
Vibrio phage KIT05 N/A~4018Specific to Vibrio parahaemolyticus
Vibrio phage PG288 N/A~50~92Broad host range, infects several distinct Vibrio species
Vibrio phage φpp2 N/AN/AN/ASpecific to V. parahaemolyticus and V. alginolyticus
Vibrio phage KVP40 N/AN/AN/ABroad host range against Vibrio species
Vibrio phage ICP1 N/AN/AN/ALimited to V. cholerae O1
Vibrio phage ICP2 N/AN/AN/AInfects V. cholerae O1 and non-O1 strains
Vibrio phage PVP-XSN N/AN/A167Specific to Vibrio parahaemolyticus

N/A: Not available in the reviewed literature.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize and compare bacteriophages.

Determination of Multiplicity of Infection (MOI)

The optimal MOI, the ratio of phage particles to bacterial cells that results in the most efficient lysis, is a critical parameter for phage characterization and application.

Protocol:

  • Bacterial Culture Preparation: Grow the host bacterium to the mid-logarithmic phase (OD₆₀₀ of ~0.4-0.6) in an appropriate liquid medium (e.g., Luria-Bertani broth for many Vibrio species).

  • Serial Dilution of Phage Stock: Prepare a series of 10-fold serial dilutions of the purified phage stock in a suitable buffer (e.g., SM buffer).

  • Infection: In a series of tubes, mix a constant number of bacterial cells with varying numbers of phage particles to achieve a range of MOIs (e.g., 0.001, 0.01, 0.1, 1, 10).

  • Incubation: Incubate the mixtures at the optimal growth temperature for the host bacterium for a set period (e.g., 4-6 hours), allowing for phage adsorption and lysis.

  • Titer Determination: After incubation, centrifuge the tubes to pellet the remaining bacterial cells and debris. Filter the supernatant through a 0.22 µm filter to remove any remaining bacteria.

  • Plaque Assay: Determine the titer (plaque-forming units per milliliter, PFU/mL) of the resulting phage lysate from each MOI using the double-layer agar method.

  • Analysis: The MOI that yields the highest phage titer is considered the optimal MOI.

MOI_Determination cluster_prep Preparation cluster_infection Infection cluster_incubation Incubation & Lysis cluster_analysis Analysis bact_culture Host Bacterial Culture (Mid-log phase) infection Mix Bacteria and Phage at various MOIs bact_culture->infection phage_dilutions Serial Dilutions of Phage Stock phage_dilutions->infection incubation Incubate at Optimal Temperature infection->incubation centrifuge Centrifuge & Filter incubation->centrifuge plaque_assay Plaque Assay (Determine Titer) centrifuge->plaque_assay optimal_moi Identify Optimal MOI (Highest Titer) plaque_assay->optimal_moi

Figure 1. Workflow for Determining the Optimal Multiplicity of Infection (MOI).
One-Step Growth Curve

A one-step growth curve experiment is performed to determine the latent period (the time from infection to the first release of progeny phages) and the burst size (the average number of phages released per infected bacterium).

Protocol:

  • Adsorption: Mix the host bacterial culture (in the logarithmic growth phase) with the phage stock at the predetermined optimal MOI. Allow a short period for phage adsorption (e.g., 10-15 minutes) at the optimal temperature.

  • Removal of Unadsorbed Phages: Centrifuge the mixture to pellet the infected bacteria. Discard the supernatant containing unadsorbed phages. Resuspend the pellet in fresh, pre-warmed medium. This step synchronizes the infection.

  • Growth and Sampling: Incubate the resuspended culture at the optimal temperature with shaking. At regular time intervals (e.g., every 5-10 minutes), take a small sample of the culture.

  • Titer Determination: Immediately after collection, serially dilute each sample and perform a plaque assay to determine the phage titer (PFU/mL).

  • Data Plotting and Analysis: Plot the phage titer against time. The resulting curve will show a latent period (a plateau in phage titer), a rise period (a sharp increase in phage titer), and a final plateau. The latent period is the time before the rise period begins. The burst size is calculated by dividing the final phage titer by the initial number of infected bacterial cells.

One_Step_Growth_Curve cluster_adsorption Adsorption cluster_synchronization Synchronization cluster_growth Growth & Sampling cluster_analysis Analysis mix Mix Bacteria and Phage (Optimal MOI) adsorb Allow Adsorption mix->adsorb centrifuge_resuspend Centrifuge to remove unadsorbed phage & Resuspend adsorb->centrifuge_resuspend incubate_sample Incubate and Sample at Intervals centrifuge_resuspend->incubate_sample plaque_assay Plaque Assay (Determine Titer) incubate_sample->plaque_assay plot Plot Titer vs. Time plaque_assay->plot determine_params Determine Latent Period & Burst Size plot->determine_params

Figure 2. Workflow for a One-Step Growth Curve Experiment.
Host Range Determination

Determining the host range of a bacteriophage is essential for understanding its potential applications.

Protocol:

  • Bacterial Lawn Preparation: Prepare a panel of different bacterial strains to be tested. For each strain, prepare a bacterial lawn by mixing a liquid culture with soft agar and pouring it over a solid agar plate.

  • Phage Spotting: Once the soft agar has solidified, spot a small volume (e.g., 5-10 µL) of a high-titer phage lysate onto the surface of the bacterial lawn.

  • Incubation: Incubate the plates overnight at the optimal growth temperature for the bacteria.

  • Observation and Interpretation: Observe the plates for the formation of clear zones (plaques) at the spot of phage application. The presence of a clear zone indicates that the phage can lyse that particular bacterial strain. The degree of clearing can be used to qualitatively assess the lytic efficiency.

Host_Range_Determination cluster_prep Preparation cluster_application Application cluster_incubation Incubation cluster_observation Observation bacterial_lawns Prepare Bacterial Lawns of Test Strains spot_phage Spot Phage Lysate onto Lawns bacterial_lawns->spot_phage incubate Incubate Overnight spot_phage->incubate observe_plaques Observe for Plaque Formation incubate->observe_plaques interpret Interpret Lytic Activity observe_plaques->interpret

Figure 3. Workflow for Host Range Determination using a Spot Test.

Concluding Remarks

This guide provides a comparative overview of Vibrio phage this compound and other lytic Vibrio phages based on available data. Vibrio phage this compound demonstrates a relatively short latent period and a moderate burst size, with a notable ability to lyse multiple pathogenic bacteria. The provided data tables and experimental protocols are intended to serve as a valuable resource for researchers and professionals in the field of phage therapy and antimicrobial drug development, enabling informed decisions and facilitating further research into the potential of these bacteriophages as therapeutic agents.

References

Comparative Analysis of Bacteriophage VA5 Host Range on Vibrio Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the lytic activity of bacteriophage VA5 against various Vibrio strains. The data presented is based on available published research to facilitate an objective assessment of its potential as a biocontrol agent.

Host Range Profile of Bacteriophage this compound

Bacteriophage this compound, originally isolated from seafood aquaculture water, has demonstrated a capacity to lyse several bacterial species, including prominent members of the Vibrio genus. The lytic spectrum of this compound is a critical determinant of its therapeutic and prophylactic potential in aquaculture and clinical settings.

Lytic Activity against Various Bacterial Strains

The host range of bacteriophage this compound has been evaluated against a panel of pathogenic bacteria. The results, summarized in Table 1, indicate a notable lytic efficiency against several Vibrio species.

Bacterial StrainLytic Activity
Vibrio alginolyticus+
Vibrio parahaemolyticus++
Vibrio fluvialis+
Vibrio mimicus+
Vibrio furnissii+
Vibrio cholerae+
Aeromonas salmonicida+
Aeromonas sobria+
Pseudomonas fluorescens++
Shewanella putrefaciens+
Escherichia coli+
Pseudomonas aeruginosa-
Bacillus carboniphilus-
(+) denotes lytic activity, (++) denotes strong lytic activity, and (-) denotes no lytic activity.

Source: Adapted from published studies on bacteriophage this compound.[1][2]

The data reveals that bacteriophage this compound exhibits a broad host range within the Vibrionaceae family, with particularly strong lytic activity observed against Vibrio parahaemolyticus and the primary host, Vibrio alginolyticus.[1][2] Its ability to lyse other pathogenic bacteria, such as Aeromonas and Pseudomonas fluorescens, further underscores its potential as a broad-spectrum antibacterial agent.[1][2]

Experimental Methodology for Host Range Determination

The assessment of a bacteriophage's host range is typically conducted using spot tests or efficiency of plating (EOP) assays. These methods provide qualitative and quantitative data, respectively, on the phage's ability to infect and lyse specific bacterial strains.

Detailed Protocol for Spot Assay

The spot assay is a common method for rapidly screening the lytic activity of a phage against multiple bacterial strains.

Materials:

  • High-titer phage lysate (e.g., 10⁸ PFU/mL)

  • Overnight cultures of test bacterial strains

  • Luria-Bertani (LB) agar plates

  • LB soft agar (0.7% agar)

  • Sterile pipettes and tips

  • Incubator

Procedure:

  • Preparation of Bacterial Lawns:

    • Inoculate 100 µL of an overnight culture of the test bacterium into 3 mL of molten soft agar maintained at 45-50°C.

    • Immediately pour the mixture onto a pre-warmed LB agar plate, ensuring even distribution to form a bacterial lawn.

    • Allow the soft agar to solidify for 15-20 minutes at room temperature.

  • Phage Spotting:

    • Prepare serial dilutions of the phage lysate.

    • Spot 10 µL of each phage dilution onto the surface of the bacterial lawn.

    • Allow the spots to dry completely before inverting the plates.

  • Incubation and Observation:

    • Incubate the plates overnight at the optimal growth temperature for the host bacterium (e.g., 37°C).

    • Observe the plates for the formation of clear zones (plaques) at the locations where the phage was spotted. The clarity and size of the zones indicate the lytic efficiency.

Experimental Workflow

The following diagram illustrates the typical workflow for determining the host range of a bacteriophage.

Host_Range_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Phage_Lysate High-Titer Phage Lysate Spot_Phage Spot Phage Dilutions Phage_Lysate->Spot_Phage Bacterial_Cultures Overnight Bacterial Cultures Prepare_Lawn Prepare Bacterial Lawn Bacterial_Cultures->Prepare_Lawn Prepare_Lawn->Spot_Phage Incubate Incubate Overnight Spot_Phage->Incubate Observe Observe for Plaques Incubate->Observe Record Record Lytic Activity Observe->Record

Caption: Workflow for Bacteriophage Host Range Determination.

Concluding Remarks

Bacteriophage this compound demonstrates a promising lytic profile against a range of clinically and economically relevant Vibrio species. Its broad host range suggests its potential utility in controlling vibriosis in aquaculture. Further quantitative analysis, such as determining the efficiency of plating on each susceptible host, would provide a more detailed understanding of its lytic capabilities and inform the development of effective phage-based therapies. The methodologies described provide a standardized framework for such comparative studies.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[CITY, STATE] – [Date] – In a new comparative guide released today, researchers and drug development professionals now have access to a detailed genomic comparison of bacteriophage VA5, a virus that infects the bacterium Vibrio alginolyticus, and its closely related phages. This guide provides a comprehensive overview of their genetic makeup, experimental methodologies for their analysis, and visual representations of key biological and experimental processes, offering critical insights for the development of novel antibacterial therapeutics.

Bacteriophage this compound, a member of the Longtaviridae family, presents a promising avenue for phage therapy, a burgeoning field in the fight against antibiotic-resistant bacteria. Understanding its genomic architecture in comparison to other Vibrio phages is paramount for assessing its therapeutic potential, safety, and efficacy. This guide serves as a vital resource for scientists working to harness the power of bacteriophages.

At a Glance: Genomic Features of this compound and Related Vibrio Phages

A comparative analysis of key genomic features reveals both conserved and unique characteristics among bacteriophage this compound and its relatives. These data are crucial for phylogenetic classification and for identifying genes that may contribute to lytic activity, host range, and other therapeutically relevant traits.

FeatureBacteriophage this compoundVibrio phage vB_ValM_PVA8Vibrio phage ValKK3Vibrio phage VH7DVibrio phage KVP40
Genome Size (bp) 35,866[1]246,348[2][3]Information not available246,964[1]244,835[4]
GC Content (%) 46[1]42.6[2][3]Information not available41.31[1]42.6[4]
Number of ORFs 91 (protein-coding)[1]388[2][3]Information not availableInformation not available386[4]
Host Vibrio alginolyticus[1]Vibrio alginolyticus, Vibrio parahaemolyticus[2]Vibrio alginolyticusVibrio rotiferianus, Vibrio harveyi[1]Broad host range within Vibrio

Unveiling the Blueprint: Experimental Protocols

The following section details the standard methodologies employed in the genomic analysis of bacteriophages like this compound. These protocols provide a foundation for reproducible research in phage genomics.

Bacteriophage DNA Extraction and Sequencing

High-purity genomic DNA is a prerequisite for accurate whole-genome sequencing. A common and effective method is the phenol-chloroform extraction protocol.

Protocol:

  • Phage Lysate Preparation: A high-titer phage lysate is treated with DNase I and RNase A to remove any contaminating nucleic acids from the bacterial host.

  • Capsid Digestion: The phage capsid proteins are digested using Proteinase K in the presence of EDTA and SDS. This step releases the phage's genomic DNA.

  • Phenol-Chloroform Extraction: The mixture is then subjected to a series of extractions with phenol, phenol-chloroform-isoamyl alcohol, and chloroform-isoamyl alcohol to remove proteins and other cellular debris.

  • DNA Precipitation: The purified DNA is precipitated from the aqueous phase using isopropanol or ethanol, washed, and resuspended in a suitable buffer.

  • Sequencing: The extracted genomic DNA is then sequenced using next-generation sequencing platforms, such as Illumina, to generate high-throughput sequence data. The resulting reads are assembled de novo to reconstruct the complete phage genome.

Genome Annotation and ORF Prediction

Genome annotation is the process of identifying the locations of genes and all of the coding regions in a genome and determining what those genes do.

Protocol:

  • Open Reading Frame (ORF) Prediction: Putative ORFs are identified using gene prediction software such as Glimmer, GeneMark, or Prodigal. These tools utilize algorithms to detect start and stop codons and identify potential protein-coding sequences.

  • Functional Annotation: The predicted protein sequences are then compared against public protein databases (e.g., NCBI non-redundant protein database, UniProt) using tools like BLASTp to assign putative functions based on sequence similarity to known proteins.

  • tRNA Gene Identification: Transfer RNA (tRNA) genes are identified using specialized software like tRNAscan-SE.

  • Manual Curation: Automated annotations are often followed by manual curation to refine gene start sites, correct errors, and improve the overall quality of the annotation.

Phylogenetic Analysis

Phylogenetic analysis helps to understand the evolutionary relationships between different bacteriophages.

Protocol:

  • Sequence Alignment: Homologous sequences of conserved genes, such as the large terminase subunit or major capsid protein, are aligned using multiple sequence alignment programs like ClustalW or MUSCLE.

  • Phylogenetic Tree Construction: A phylogenetic tree is constructed from the aligned sequences using methods such as Neighbor-Joining, Maximum Likelihood, or Bayesian inference. The reliability of the tree topology is assessed using bootstrap analysis.

  • Tree Visualization: The resulting phylogenetic tree is visualized using software such as MEGA or FigTree.

Visualizing the Process: Workflows and Pathways

To further elucidate the processes involved in bacteriophage genomic comparison, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a conceptual signaling pathway for phage-host interaction.

Experimental_Workflow cluster_isolation Phage Isolation & Propagation cluster_genomics Genomic Analysis cluster_comparison Comparative Genomics A Sample Collection (e.g., sewage, seawater) B Phage Enrichment with Host Bacteria A->B C Plaque Assay & Purification B->C D High-Titer Lysate Production C->D E DNA Extraction D->E F Genome Sequencing (e.g., Illumina) E->F G Genome Assembly F->G H Genome Annotation (ORF Prediction, Functional Assignment) G->H I Phylogenetic Analysis H->I L Identification of Conserved & Unique Genes H->L I->L J Data Extraction for Related Phages K Creation of Comparative Data Table J->K

A high-level workflow for the genomic comparison of bacteriophages.

Phage_Host_Interaction cluster_adsorption Adsorption & Injection cluster_lytic_cycle Lytic Cycle cluster_lysogenic_cycle Lysogenic Cycle (Temperate Phages) Phage Bacteriophage Receptor Host Cell Receptor Phage->Receptor Binding Injection DNA Injection Receptor->Injection Replication Phage DNA Replication Injection->Replication Integration Integration of Phage DNA into Host Genome (Prophage) Injection->Integration Transcription Transcription & Translation of Phage Genes Replication->Transcription Assembly Assembly of New Phage Particles Transcription->Assembly Lysis Host Cell Lysis & Release of Progeny Phages Assembly->Lysis Replication_Host Replication with Host Chromosome Integration->Replication_Host Induction Induction (Entry into Lytic Cycle) Replication_Host->Induction Induction->Replication

A conceptual diagram of bacteriophage lytic and lysogenic cycles.

This comparative guide aims to be a valuable tool for the scientific community, fostering a deeper understanding of bacteriophage genomics and accelerating the development of phage-based technologies to combat bacterial infections.

References

A Comparative Analysis of Bacteriophage VA5 and Antibiotics for the Control of Vibrio Infections

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing prevalence of antibiotic-resistant Vibrio species, significant pathogens in both aquaculture and human health, necessitates the exploration of alternative therapeutic strategies. This guide provides a comprehensive comparison of the efficacy of bacteriophage VA5 versus conventional antibiotics for the control of Vibrio infections, with a focus on Vibrio alginolyticus. The information presented is based on available experimental data to assist researchers and drug development professionals in evaluating the potential of phage therapy as a viable alternative to antibiotics.

Efficacy of Bacteriophage this compound

Bacteriophage this compound, a lytic phage that specifically targets Vibrio species, has demonstrated significant efficacy in controlling V. alginolyticus infections, particularly in aquaculture settings.

Experimental Data: Bacteriophage this compound Efficacy in Shrimp

A key study investigating the therapeutic potential of bacteriophage this compound in Litopenaeus vannamei (whiteleg shrimp) infected with V. alginolyticus provides valuable in vivo data. The study demonstrated a significant reduction in shrimp mortality following treatment with phage this compound.

Treatment GroupDosage/ConcentrationMortality Rate at 24hReference
VA (V. alginolyticus infected)-Significantly higher than BP groups[1]
BP1 (V. alginolyticus + 1 mL phage this compound)1 mL of phage solutionSignificantly lower than VA group[1]
BP2 (V. alginolyticus + 2 mL phage this compound)2 mL of phage solutionLowest mortality rate[1]
P (Phage this compound only)-Lower than control (CK) group[1]
CK (Control)-Higher than P group[1]

Table 1: Summary of in vivo efficacy of bacteriophage this compound in controlling V. alginolyticus infection in shrimp.[1]

Efficacy of Antibiotics

Antibiotics have long been the primary treatment for bacterial infections, including those caused by Vibrio species. However, the emergence of antibiotic resistance is a growing concern. The efficacy of antibiotics is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Experimental Data: Antibiotic Susceptibility of Vibrio alginolyticus

Several studies have reported the MIC values of various antibiotics against V. alginolyticus isolates. This data provides an in vitro measure of their potential effectiveness. It is important to note that resistance patterns can vary significantly between different bacterial strains and geographical locations.[2][3]

AntibioticMIC Range (µg/mL)Reference
Cefotaxime0.1 - 0.36[4]
AmpicillinHigh resistance reported[2][3][5]
CeftriaxoneResistant[6]
CefotaximeResistant[6]
Amoxicillin/clavulanateResistant[6]
Trimethoprim/sulfamethoxazoleResistant[6]
Imipenem1[6]
Meropenem0.125[6]
Ciprofloxacin0.06[6]
Tetracycline0.5[6]
GentamicinHighly sensitive[5]
OxytetracyclineHighly sensitive[5]

Table 2: Minimum Inhibitory Concentration (MIC) of various antibiotics against Vibrio alginolyticus. Note: "Resistant" indicates that the MIC is above the clinical breakpoint.[4][5][6]

Experimental Protocols

Bacteriophage this compound Isolation and In Vivo Efficacy Trial

The isolation and assessment of bacteriophage this compound efficacy typically involves the following steps:

  • Sample Collection: Water and sediment samples are collected from aquaculture environments where Vibrio species are prevalent.

  • Phage Isolation: The samples are enriched with a culture of the target bacterium, V. alginolyticus, to allow for the proliferation of specific phages. The phages are then isolated using the double-layer agar method.

  • Phage Purification and Characterization: Isolated phages are purified through multiple rounds of plaque assays. Characterization includes determining the phage morphology via transmission electron microscopy, host range, and genomic analysis.

  • In Vivo Efficacy Trial (Shrimp Model):

    • Healthy shrimp are divided into experimental groups (e.g., control, V. alginolyticus infected, V. alginolyticus infected and phage-treated).

    • The infected groups are challenged with a pathogenic dose of V. alginolyticus.

    • The phage-treated group receives a specific dosage of purified bacteriophage this compound.

    • Mortality rates are monitored and recorded over a defined period (e.g., 24-48 hours).

Antibiotic Susceptibility Testing (Disk Diffusion and MIC Determination)

Standardized methods are used to determine the susceptibility of Vibrio isolates to various antibiotics:

  • Bacterial Isolate Preparation: A pure culture of the Vibrio isolate is grown on an appropriate medium.

  • Inoculum Preparation: A standardized inoculum of the bacteria is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

  • Disk Diffusion Method (Kirby-Bauer Test):

    • The standardized bacterial inoculum is swabbed onto the surface of a Mueller-Hinton agar plate.

    • Paper disks impregnated with specific concentrations of different antibiotics are placed on the agar surface.

    • The plate is incubated, and the diameter of the zone of inhibition around each disk is measured. The size of the zone indicates the susceptibility or resistance of the bacterium to the antibiotic.

  • Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution):

    • Serial dilutions of each antibiotic are prepared in a liquid growth medium in microtiter plates.

    • Each well is inoculated with the standardized bacterial suspension.

    • The plates are incubated, and the lowest concentration of the antibiotic that inhibits visible bacterial growth is determined as the MIC.

Visualizing the Mechanisms and Workflows

To better understand the processes involved, the following diagrams illustrate the lytic cycle of bacteriophage this compound, the experimental workflow for evaluating its efficacy, and a simplified representation of Vibrio alginolyticus pathogenesis.

Bacteriophage_Lytic_Cycle cluster_host Host Bacterium (Vibrio) Replication Replication Assembly Assembly Replication->Assembly New phage components are synthesized Lysis Lysis Assembly->Lysis Mature phages are formed Release Release Lysis->Release Host cell bursts Attachment Attachment Penetration Penetration Attachment->Penetration Phage injects DNA Penetration->Replication Phage DNA takes over host machinery

Caption: The lytic cycle of bacteriophage this compound, resulting in the destruction of the host Vibrio cell.

Experimental_Workflow cluster_phage Bacteriophage this compound Arm cluster_antibiotic Antibiotic Arm Isolate_Phage Isolate & Purify Bacteriophage this compound Challenge_Phage Infect Shrimp with V. alginolyticus + Treat with Phage this compound Isolate_Phage->Challenge_Phage Monitor_Phage Monitor Shrimp Mortality Challenge_Phage->Monitor_Phage Comparison Comparison Monitor_Phage->Comparison Isolate_Vibrio Isolate V. alginolyticus MIC_Test Perform Antibiotic Susceptibility Testing (MIC) Isolate_Vibrio->MIC_Test Analyze_Data Analyze MIC Data MIC_Test->Analyze_Data Analyze_Data->Comparison Start Start Start->Isolate_Phage Start->Isolate_Vibrio

Caption: Experimental workflow for comparing the efficacy of bacteriophage this compound and antibiotics.

Vibrio_Pathogenesis Vibrio Vibrio Quorum_Sensing Quorum_Sensing Vibrio->Quorum_Sensing High cell density Host_Cell Host_Cell Cell_Damage Cell_Damage Host_Cell->Cell_Damage Virulence_Factors Virulence_Factors Quorum_Sensing->Virulence_Factors Activation Toxins Toxins Virulence_Factors->Toxins Adhesins Adhesins Virulence_Factors->Adhesins Enzymes Enzymes Virulence_Factors->Enzymes Toxins->Cell_Damage Adhesins->Host_Cell Attachment Enzymes->Cell_Damage

Caption: Simplified signaling pathway of Vibrio alginolyticus pathogenesis.

Conclusion

Bacteriophage this compound presents a promising alternative to antibiotics for the control of Vibrio alginolyticus infections, particularly in the context of aquaculture. The in vivo data demonstrates its ability to significantly reduce mortality in infected shrimp. In contrast, the widespread resistance of V. alginolyticus to several commonly used antibiotics, as indicated by high MIC values, underscores the limitations of current antibiotic therapies.

While direct comparative studies are limited, the available evidence suggests that phage therapy with this compound offers a targeted and effective approach to combat Vibrio infections. Further research, including head-to-head clinical trials and the investigation of phage cocktails to mitigate the development of phage resistance, is warranted to fully establish the therapeutic potential of bacteriophage this compound in both veterinary and human medicine.

References

Validating the Safety of Bacteriophage VA5 for Aquaculture: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing prevalence of antibiotic-resistant bacterial pathogens in aquaculture poses a significant threat to global food security and ecosystem health. Vibrio alginolyticus, a Gram-negative bacterium, is a major contributor to vibriosis, a disease responsible for substantial economic losses in the shrimp and fish farming industries. Bacteriophage therapy has emerged as a promising, targeted, and eco-friendly alternative to traditional antibiotics. This guide provides a comprehensive analysis of the safety and efficacy of bacteriophage VA5, a lytic phage targeting V. alginolyticus, and compares its performance with other bacteriophages developed for similar applications.

Performance Comparison of Bacteriophages Against Vibrio alginolyticus

The following tables summarize the key performance indicators of bacteriophage this compound and its alternatives. The data is compiled from peer-reviewed scientific studies to provide an objective comparison for researchers and drug development professionals.

Table 1: In Vivo Safety and Efficacy of Bacteriophages

Bacteriophage(s)Host Animal ModelBacterial ChallengeKey FindingSurvival Rate (Phage Treatment)Survival Rate (Control/Infected)Citation
This compound Whiteleg Shrimp (Litopenaeus vannamei)Vibrio alginolyticusSignificantly reduced mortality.70%30%[1]
Φ-5, Φ-6, Φ-7 (Cocktail) Sydney Rock Oyster (Saccostrea glomerata) larvaeVibrio alginolyticusSignificantly reduced mortality.71.8%22.1%[2]
P122, P125, P160 (Cocktail) Greater Wax Moth (Galleria mellonella) larvaeVibrio alginolyticusSignificantly reduced mortality.Not specified, but mortality reduced by 31% compared to untreated.Not specified[3]
φSt2, φGrn1 (Cocktail) Brine Shrimp (Artemia salina)Presumptive Vibrio speciesSignificantly reduced Vibrio load.Not applicable (measured bacterial load)Not applicable[4][5][6]

Table 2: In Vitro Characteristics of Bacteriophage this compound

ParameterValueConditionsCitation
Optimal Multiplicity of Infection (MOI) 1-[1]
Latency Period 20 minutes-[1]
Burst Size 92.26 PFU/cell-[1]
Temperature Stability Stable from -20°C to 70°C1-hour incubation[1]
pH Stability Stable from pH 2 to 101-hour incubation[1]

Table 3: Comparative Host Range of Bacteriophage this compound

Bacterial SpeciesLytic Activity
Vibrio alginolyticus+++
Vibrio parahaemolyticus++
Pseudomonas fluorescens++
Vibrio harveyi+
Vibrio anguillarum+
Vibrio scophthalmi+
Vibrio splendidus+
Vibrio vulnificus+
Aeromonas salmonicida+
Edwardsiella tarda+
Escherichia coli+
Pseudomonas aeruginosa-
Bacillus carboniphilus-
+++: Strong Lysis, ++: Moderate Lysis, +: Weak Lysis, -: No Lysis

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the experimental protocols used in the characterization and safety assessment of bacteriophage this compound.

Bacteriophage this compound Isolation and Purification
  • Source: Water samples were collected from seafood aquaculture and environmental sewage.

  • Host Bacterium: Vibrio alginolyticus.

  • Method: The double-layer agar plate method was used for phage isolation.

  • Purification: Phage plaques were selected and sub-cultured repeatedly until uniform plaque morphology was achieved, resulting in the pure phage strain this compound.

In Vivo Safety and Efficacy in Shrimp
  • Animal Model: Healthy whiteleg shrimp (Litopenaeus vannamei) with an average length of 5-6 cm.

  • Acclimation: Shrimp were acclimated in aerated seawater at 25°C for 3 days.

  • Experimental Groups:

    • Control Group (CK): Injected with 10 µL of sterile PBS.

    • Phage-only Group (P): Sprayed with 100 µL of this compound phage suspension (10⁷ PFU/mL).

    • Infection Group (V): Injected with 10 µL of V. alginolyticus suspension (10⁵ CFU/mL).

    • Treatment Group (V+P): Injected with V. alginolyticus and subsequently sprayed with this compound phage suspension.

  • Procedure:

    • Shrimp in the V and V+P groups were injected with V. alginolyticus at the second abdominal segment.

    • After 1 hour, shrimp in the V+P and P groups were sprayed with the this compound phage suspension.

    • Shrimp were returned to their respective tanks.

  • Observation: Mortality was recorded every 6 hours for a total of 48 hours. Each experiment was performed in triplicate.

Temperature and pH Stability Assays
  • Phage Preparation: Purified this compound phage lysate (10⁷ PFU/mL).

  • Temperature Stability:

    • Phage lysate was incubated at various temperatures (-20°C, 4°C, 25°C, 37°C, 50°C, 60°C, 70°C, and 80°C) for 1 hour.

    • The titer of the phage at each temperature was determined using the double-layer agar method.

  • pH Stability:

    • Phage lysate was incubated in buffers with different pH values (ranging from 2 to 11) for 1 hour.

    • The phage titer for each pH value was then determined.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams were generated using the DOT language.

Experimental_Workflow_In_Vivo_Shrimp_Study cluster_setup Experimental Setup cluster_groups Experimental Groups cluster_procedure Procedure shrimp Healthy Litopenaeus vannamei (5-6 cm) acclimation Acclimation (3 days at 25°C) shrimp->acclimation CK Control (CK) (PBS Injection) P Phage-only (P) (this compound Spray) V Infection (V) (V. alginolyticus Injection) VP Treatment (V+P) (V. alginolyticus + this compound) injection Bacterial Injection (V and V+P groups) spraying Phage Spraying (P and V+P groups, 1h post-injection) P->spraying This compound V->injection V. alginolyticus VP->injection V. alginolyticus VP->spraying This compound injection->spraying observation Mortality Recording (Every 6h for 48h) spraying->observation

In Vivo Safety and Efficacy Study Workflow.

Phage_Stability_Assay_Workflow cluster_temp Temperature Stability cluster_ph pH Stability start Purified this compound Phage Lysate (10⁷ PFU/mL) temp_incubate Incubate at various temperatures (-20°C to 80°C) for 1h start->temp_incubate ph_incubate Incubate in various pH buffers (pH 2 to 11) for 1h start->ph_incubate temp_titer Determine Phage Titer (Double-layer agar) temp_incubate->temp_titer end_temp Temperature Stability Profile temp_titer->end_temp Results ph_titer Determine Phage Titer (Double-layer agar) ph_incubate->ph_titer end_ph pH Stability Profile ph_titer->end_ph Results

In Vitro Stability Assay Workflow.

Conclusion

The experimental data strongly support the safety and efficacy of bacteriophage this compound as a biocontrol agent against Vibrio alginolyticus in an aquaculture setting. The in vivo study in Litopenaeus vannamei demonstrated a significant increase in survival rates, from 30% in the infected group to 70% in the phage-treated group, with no adverse effects observed in the phage-only control group.[1] This indicates a high degree of safety for the host animal.

Furthermore, this compound exhibits a robust stability profile, maintaining its viability across a broad range of temperatures and pH levels, which is crucial for its practical application in the variable environmental conditions of aquaculture ponds. Its broad host range against several pathogenic Vibrio species, while not affecting all bacteria, suggests it could be effective in managing mixed bacterial infections.

In comparison to other anti-Vibrio alginolyticus phages, this compound's performance is comparable and, in some aspects, better characterized. While cocktails of phages like Φ-5, Φ-6, and Φ-7 have shown high efficacy in oyster larvae, and φSt2 and φGrn1 have been effective in disinfecting live feed, the detailed stability and in vivo efficacy data for this compound in a commercially important species like whiteleg shrimp are particularly compelling. The absence of known virulence or antibiotic resistance genes in the genomes of the comparative phages, where analyzed, aligns with the expected safety profile of therapeutic phages.

Overall, bacteriophage this compound presents a promising, safe, and effective alternative to antibiotics for controlling Vibrio alginolyticus infections in aquaculture. Further research, including large-scale field trials and investigation into potential resistance development, is warranted to fully realize its commercial potential.

References

A Comparative Analysis of Vibrio Phages VA5 and vB_VhaS-R18L: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of two lytic bacteriophages, VA5 and vB_VhaS-R18L, which both target the pathogenic bacterium Vibrio alginolyticus. This document synthesizes key experimental data on their biological characteristics, genomic features, and stability, offering a valuable resource for the evaluation of their potential as therapeutic agents.

I. Quantitative Data Summary

A direct comparison of the fundamental characteristics of phages this compound and vB_VhaS-R18L reveals distinct profiles that may influence their suitability for different applications. The following table summarizes the key quantitative data for each phage.

CharacteristicPhage this compoundPhage vB_VhaS-R18L
Morphology Long tailSiphovirus-like (icosahedral head, long non-contractile tail)
Genome Size (bp) 35,86680,965[1]
GC Content (%) 46%44.96%[1]
Latent Period (min) 20~40[1]
Burst Size (PFU/cell) 92.26~54[1]
Optimal MOI 1Not explicitly stated
pH Stability 2-106-11[1]
Temperature Stability -20°C to 70°C4°C to 50°C[1]
Host Range Lytic against at least 11 pathogenic bacteriaLytic against at least 5 Vibrio species

II. Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide, providing a framework for the replication and validation of these findings.

One-Step Growth Curve

The one-step growth experiment is fundamental to determining the latent period and burst size of a bacteriophage.

Protocol:

  • Host Preparation: A mid-logarithmic phase culture of the host bacterium (Vibrio alginolyticus) is prepared.

  • Adsorption: The phage suspension is mixed with the bacterial culture at a specific Multiplicity of Infection (MOI) and incubated for a short period (e.g., 10-15 minutes) to allow for phage adsorption to the host cells.

  • Removal of Unadsorbed Phages: The mixture is centrifuged to pellet the infected bacteria, and the supernatant containing unadsorbed phages is discarded. The pellet is washed to remove any remaining free phages.

  • Culture Initiation: The washed pellet of infected cells is resuspended in fresh culture medium and incubated at the optimal growth temperature for the host.

  • Sampling: Samples are taken at regular intervals over a period that extends beyond the expected lytic cycle.

  • Plaque Assay: Each sample is immediately diluted and plated using the double-layer agar technique to determine the number of plaque-forming units (PFU).

  • Data Analysis: The PFU/mL is plotted against time. The latent period is the time until the first rise in phage titer, and the burst size is calculated by dividing the final phage count by the initial number of infected bacterial cells.

Temperature and pH Stability Assays

These assays determine the environmental resilience of the phages, a critical factor for therapeutic and industrial applications.

Temperature Stability Protocol:

  • Aliquots of the phage suspension are incubated at various temperatures (e.g., -20°C, 4°C, 25°C, 37°C, 50°C, 60°C, 70°C) for a defined period (e.g., 1-2 hours).

  • After incubation, the samples are cooled to room temperature.

  • The phage titer in each sample is determined using a plaque assay.

  • The survival rate is calculated as the percentage of the initial phage titer.

pH Stability Protocol:

  • Phage suspensions are incubated in buffers with a range of pH values (e.g., pH 2 to 11) for a set duration (e.g., 1-2 hours) at a constant temperature.

  • Following incubation, the pH of each sample is neutralized.

  • The phage titer for each pH value is determined by a plaque assay.

  • The stability is expressed as the percentage of the initial phage titer that remains after treatment at each pH.

III. Visualizing Key Processes and Concepts

To further elucidate the characteristics and experimental evaluation of these bacteriophages, the following diagrams provide visual representations of critical workflows and biological processes.

G Experimental Workflow for Phage Characterization cluster_isolation Isolation & Purification cluster_characterization Characterization Sample Environmental Sample Enrichment Enrichment Culture Sample->Enrichment Isolation Plaque Assay for Isolation Enrichment->Isolation Purification Single Plaque Purification Isolation->Purification Morphology TEM for Morphology Purification->Morphology HostRange Host Range Determination Purification->HostRange OneStep One-Step Growth Curve Purification->OneStep Stability pH & Temperature Stability Purification->Stability Genomics Genomic Analysis Purification->Genomics

Caption: A generalized workflow for the isolation and characterization of bacteriophages.

G Bacteriophage Lytic Cycle cluster_cell Host Bacterium A 1. Attachment B 2. Penetration A->B C 3. Biosynthesis B->C D 4. Maturation C->D E 5. Lysis D->E

Caption: The lytic cycle of a bacteriophage, resulting in host cell destruction.

G Simplified Genomic Organization Comparison This compound Phage this compound Genome Size: 35,866 bp GC Content: 46% Predicted ORFs: 91 vB_VhaS_R18L Phage vB_VhaS-R18L Genome Size: 80,965 bp GC Content: 44.96% Predicted ORFs: 118

Caption: A comparative overview of the genomic features of phages this compound and vB_VhaS-R18L.

IV. Host Signaling and Interaction

While specific signaling pathways in Vibrio alginolyticus directly modulated by this compound or vB_VhaS-R18L have not been extensively detailed in the literature, broader studies on Vibrio phages indicate significant host responses to infection. Phage infection can trigger a cascade of transcriptional changes in the host, affecting metabolic processes, nutrient transport, and virulence factor expression.[2]

Notably, quorum sensing (QS), a cell-density dependent communication system in bacteria, has been shown to influence the susceptibility of V. alginolyticus to certain phages. QS can upregulate the expression of capsular polysaccharide (CPS) receptors, which some phages use for attachment, thereby increasing the rate of phage adsorption and infection.[3][4] This complex interplay suggests that the physiological state of the host, governed by signaling networks like QS, is a critical determinant of phage efficacy. Further research into the specific molecular interactions between this compound, vB_VhaS-R18L, and their host's signaling pathways will be crucial for optimizing their therapeutic application.

References

Electron Microscopy Validation of Virus-Like Particle (VLP) Morphology: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of virus-like particle (VLP) morphology using electron microscopy, with a focus on adeno-associated virus (AAV) capsids as a representative example. While this guide is intended to be broadly applicable, specific data for a VLP designated as "VA5" is not publicly available within the reviewed scientific literature. The methodologies and comparisons presented herein are based on well-characterized VLPs and serve as a framework for the morphological assessment of novel candidates.

Comparative Analysis of VLP Morphology

Transmission Electron Microscopy (TEM) and its cryogenic variant (Cryo-TEM) are considered gold-standard techniques for the characterization of VLP morphology, providing high-resolution insights into size, shape, and structural integrity.[1][2] Quantitative analysis of electron micrographs allows for the precise determination of critical quality attributes.

Below is a comparative summary of morphological and biophysical characteristics for various VLPs, primarily focusing on different AAV serotypes, which are prominent in gene therapy research.[3][4]

VLP TypePredominant MorphologyAverage Diameter (nm)Key Morphological FeaturesFull/Empty Capsid Distinctions
Adeno-Associated Virus (AAV2) Icosahedral~25-26Depression at 2-fold and 5-fold axes, three protrusions around 3-fold axis.[3]Full capsids appear electron-dense and uniform; empty capsids have a dark center with a light rim in negative stain TEM.[5]
Adeno-Associated Virus (AAV9) Icosahedral~25Similar icosahedral symmetry to other AAV serotypes.Distinguishable by electron density differences between genome-containing (full) and empty particles.[5][6]
Hepatitis B Virus (HBV) VLP Spherical~22Composed of the small surface antigen (HBsAg).Uniformly spherical particles.
Human Papillomavirus (HPV) VLP Icosahedral~55-60Composed of L1 major capsid protein, forms larger particles than AAVs.[7]Self-assembles into a T=7 icosahedral lattice.
Influenza VLPs Pleomorphic/Spherical~120Enveloped particles displaying hemagglutinin (HA) and neuraminidase (NA) surface proteins.[8][9]Larger and more variable in shape compared to non-enveloped VLPs.
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available

Experimental Protocol: VLP Morphology Validation by Transmission Electron Microscopy

This protocol outlines the key steps for preparing and imaging VLPs to validate their morphology.

Objective: To assess the size, shape, and integrity of VLP samples and to determine the ratio of full to empty capsids.

Materials:

  • VLP sample in a suitable buffer (e.g., PBS)

  • TEM grids (e.g., 400-mesh copper grids with a carbon support film)

  • Negative stain solution (e.g., 2% uranyl acetate or 2% phosphotungstic acid, pH 7.0)

  • Pipettes and sterile, filtered pipette tips

  • Filter paper

  • Forceps for handling TEM grids

  • Transmission Electron Microscope

Methodology:

  • Sample Preparation:

    • Thaw the VLP sample on ice.

    • Dilute the sample to an appropriate concentration with a suitable buffer. The optimal concentration will need to be determined empirically but is typically in the range of 0.1-1 mg/mL.

    • Ensure the sample is well-dispersed; if aggregation is a concern, brief, gentle sonication can be applied.

  • Grid Preparation and Staining:

    • Using forceps, hold a TEM grid by its edge.

    • Apply a 5 µL drop of the diluted VLP sample onto the carbon-coated side of the grid and allow it to adsorb for 1-2 minutes.

    • Blot away the excess liquid from the edge of the grid using filter paper. Do not allow the grid surface to dry completely.

    • Immediately apply a 5 µL drop of the negative stain solution to the grid for 30-60 seconds.

    • Blot away the excess stain using filter paper.

    • Allow the grid to air dry completely before loading it into the TEM.

  • TEM Imaging:

    • Load the prepared grid into the TEM sample holder and insert it into the microscope.

    • Following standard operating procedures for the specific TEM, begin imaging at a low magnification to assess the overall grid quality and particle distribution.

    • Increase the magnification to a level suitable for resolving individual VLP morphology (e.g., 50,000x to 150,000x).

    • Acquire multiple images from different areas of the grid to ensure a representative sample analysis. Capture images of both individual particles and small clusters.

  • Image Analysis:

    • Use image analysis software (e.g., ImageJ) to perform quantitative measurements on the acquired micrographs.

    • Measure the diameter of a statistically significant number of individual particles (e.g., >100) to determine the size distribution.

    • Assess the particle morphology by observing their shape (e.g., icosahedral, spherical) and surface features.

    • For relevant samples like AAVs, differentiate between full and empty capsids based on their appearance in the negative stain. Count the number of each to calculate the full-to-empty ratio.

Experimental Workflow for VLP Morphology Validation

VLP_Morphology_Validation_Workflow Workflow for VLP Morphological Validation via TEM cluster_prep Sample & Grid Preparation cluster_imaging TEM Analysis cluster_analysis Data Analysis SampleDilution VLP Sample Dilution GridAdsorption Adsorption onto TEM Grid SampleDilution->GridAdsorption NegativeStaining Negative Staining GridAdsorption->NegativeStaining AirDry Air Drying NegativeStaining->AirDry TEM_Loading Grid Loading into TEM AirDry->TEM_Loading LowMagScan Low Magnification Scan TEM_Loading->LowMagScan HighMagImaging High Magnification Imaging LowMagScan->HighMagImaging ImageProcessing Image Processing & Calibration HighMagImaging->ImageProcessing QuantitativeAnalysis Quantitative Measurements (Size, Shape, Integrity) ImageProcessing->QuantitativeAnalysis FullEmptyRatio Full vs. Empty Capsid Ratio QuantitativeAnalysis->FullEmptyRatio FinalReport Final Report & Comparison QuantitativeAnalysis->FinalReport FullEmptyRatio->FinalReport

References

A Comparative Guide to Whole-Genome Sequencing for Identity Confirmation of Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

In modern research and drug development, establishing the precise identity of biological materials is paramount to ensure the validity and reproducibility of experimental results. Whole-genome sequencing (WGS) has emerged as a powerful and comprehensive method for the identity confirmation of various biological samples, including cell lines and microbial cultures. This guide provides an objective comparison of WGS with established alternative methods, supported by experimental data and detailed protocols, to assist researchers, scientists, and drug development professionals in selecting the most appropriate technique for their needs. For the purpose of this guide, we will refer to the sample as "Sample X".

Quantitative Comparison of Identity Confirmation Methods

The choice of an identity confirmation method often depends on a balance of resolution, turnaround time, cost, and the specific information required. The following tables summarize the key quantitative metrics for WGS compared to Short Tandem Repeat (STR) profiling for human cell line authentication and 16S rRNA sequencing for bacterial identification.

Table 1: Comparison of WGS and STR Profiling for Human Cell Line Authentication

FeatureWhole-Genome Sequencing (WGS)Short Tandem Repeat (STR) Profiling
Resolution High (whole-genome)Low (targets 8-16 specific loci)[1][2]
Information Provided Comprehensive genomic data, including SNPs, indels, structural variations, and copy number variations.A unique numerical code based on the number of repeats at specific loci.[3]
Detection of Contamination High sensitivity for detecting cross-contamination, even at low levels.Can detect cross-contamination, but with a sensitivity of around 5-10%.
Ability to Differentiate Related Cell Lines HighLimited; cell lines from the same donor will have very similar or identical STR profiles.[1]
Typical Turnaround Time 5 days to 8 weeks1-3 business days
Estimated Cost per Sample $500 - $3,000+[4]$50 - $200

Table 2: Comparison of WGS and 16S rRNA Sequencing for Bacterial Identification

FeatureWhole-Genome Sequencing (WGS)16S rRNA Gene Sequencing
Resolution High (whole-genome), strain-level identification.[5]Low to moderate, typically genus or species-level identification.[5][6]
Information Provided Complete genome sequence, enabling identification of virulence factors, antibiotic resistance genes, and phylogenetic analysis.Sequence of the 16S rRNA gene, used for taxonomic classification.[7][8]
Detection of Novel Species High capabilityLimited
Analysis of Mixed Cultures Can identify multiple species in a mixed sample.Can identify multiple species, but may be biased by PCR amplification.[4]
Typical Turnaround Time 3 days to a few weeks[9]1-5 business days
Estimated Cost per Sample ~$200+[10]~$80 per sample[10]

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments discussed in this guide.

1. Whole-Genome Sequencing (WGS) for Identity Confirmation of Sample X

This protocol outlines the general steps for using WGS to confirm the identity of a biological sample, applicable to both cell lines and microbial cultures.

  • 1. DNA Extraction:

    • For cell lines, harvest approximately 1-5 million cells. For microbial cultures, pellet a sufficient quantity of bacteria from a pure culture.

    • Extract high-molecular-weight genomic DNA using a suitable commercially available kit, ensuring the DNA has an A260/A280 ratio of 1.8-2.0.[9]

    • Quantify the extracted DNA using a fluorometric method (e.g., Qubit) to ensure sufficient input for library preparation.

  • 2. Library Preparation:

    • Fragment the genomic DNA to a desired size range (typically 200-500 bp) using enzymatic or mechanical methods.

    • Perform end-repair and A-tailing of the DNA fragments.

    • Ligate sequencing adapters to the ends of the DNA fragments. These adapters contain sequences for binding to the sequencer flow cell and for indexing (barcoding) if multiple samples are to be sequenced in the same run.

    • Perform PCR amplification to enrich for the adapter-ligated DNA fragments and to add the full-length adapter sequences.

    • Purify the final library and assess its quality and quantity using a bioanalyzer and qPCR.

  • 3. Sequencing:

    • Pool multiple libraries if indexed.

    • Load the library or library pool onto a next-generation sequencing (NGS) platform (e.g., Illumina NovaSeq, MiSeq).

    • Perform sequencing to generate raw sequencing reads (FASTQ files).

  • 4. Data Analysis:

    • Perform quality control on the raw sequencing reads to trim adapters and remove low-quality bases.

    • Align the quality-filtered reads to a reference genome. For a known cell line or microbial species, a high-quality reference genome should be used.

    • Perform variant calling to identify single nucleotide polymorphisms (SNPs), insertions/deletions (indels), and other genetic variations compared to the reference.

    • Compare the genetic profile of Sample X to the known profile of the reference cell line or microbial strain. For cell lines, this involves comparing the SNP profile. For microbes, this can involve multi-locus sequence typing (MLST) from the WGS data.[9][11]

    • Generate a report summarizing the identity match or mismatch.

2. Short Tandem Repeat (STR) Profiling for Human Cell Line Authentication

This protocol describes the standard method for authenticating human cell lines.

  • 1. DNA Extraction:

    • Extract genomic DNA from the cell line sample as described in the WGS protocol. The required amount of DNA is typically lower.

  • 2. PCR Amplification:

    • Amplify a set of core STR loci (typically 8 to 16) and the amelogenin locus for sex determination using a commercially available STR profiling kit.[1][2] These kits contain fluorescently labeled primers for each locus.

    • Perform multiplex PCR according to the kit's instructions.

  • 3. Capillary Electrophoresis:

    • Separate the fluorescently labeled PCR products by size using capillary electrophoresis.[3]

    • An internal size standard is included with each sample to ensure accurate sizing of the fragments.

  • 4. Data Analysis:

    • The electrophoresis software generates an electropherogram showing peaks for each STR allele.

    • Determine the number of repeats for each allele based on the size of the fragments.[3]

    • The resulting STR profile is a series of numbers representing the alleles at each locus.

    • Compare the obtained STR profile to a reference database (e.g., ATCC, DSMZ) to authenticate the cell line. A match of ≥80% is generally required for authentication.[2]

3. 16S rRNA Gene Sequencing for Bacterial Identification

This protocol is a targeted sequencing approach for identifying bacteria.

  • 1. DNA Extraction:

    • Extract genomic DNA from a pure bacterial culture as described in the WGS protocol.

  • 2. PCR Amplification:

    • Amplify one or more hypervariable regions of the 16S rRNA gene (e.g., V3-V4) using universal primers that flank the chosen region.[7]

    • The primers often include adapter sequences for subsequent sequencing.

  • 3. Library Preparation and Sequencing:

    • Purify the PCR product.

    • If not already present, add sequencing adapters and indices through a second round of PCR.

    • Quantify and pool the libraries.

    • Sequence the libraries on an NGS platform.

  • 4. Data Analysis:

    • Process the raw sequencing reads to remove low-quality sequences and chimeras.

    • Cluster the sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).

    • Compare the representative sequences of OTUs/ASVs to a curated 16S rRNA database (e.g., Greengenes, SILVA) to assign taxonomic classification.[4]

    • Generate a report of the bacterial species identified in the sample.

Visualizing the Workflow: Whole-Genome Sequencing for Identity Confirmation

The following diagram illustrates the key steps in the WGS workflow for confirming the identity of a biological sample.

WGS_Workflow cluster_wet_lab Wet Lab Procedures cluster_dry_lab Bioinformatics Analysis cluster_output Result DNA_Extraction 1. DNA Extraction (from Sample X) Library_Prep 2. Library Preparation (Fragmentation, Adapter Ligation, PCR) DNA_Extraction->Library_Prep Sequencing 3. Next-Generation Sequencing Library_Prep->Sequencing QC 4. Quality Control (FASTQ files) Sequencing->QC Raw Data Alignment 5. Alignment to Reference Genome QC->Alignment Variant_Calling 6. Variant Calling (SNPs, Indels) Alignment->Variant_Calling Comparison 7. Profile Comparison Variant_Calling->Comparison Report Identity Confirmation Report Comparison->Report

WGS workflow for identity confirmation.

References

Safety Operating Guide

A Guide to the Proper Disposal of Laboratory Chemicals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "VA5" does not correspond to a recognized chemical identifier in standard databases. The following information provides a general framework for the safe disposal of laboratory chemicals. Researchers must always consult the specific Safety Data Sheet (SDS) and their institution's environmental health and safety (EHS) guidelines before disposing of any chemical substance.

Essential Safety and Logistical Information for Chemical Disposal

Proper disposal of laboratory chemicals is a critical aspect of ensuring the safety of personnel and protecting the environment. The primary resource for handling and disposal information is the chemical's Safety Data Sheet (SDS).

Key Steps for Safe Disposal:

  • Identify the Chemical: Never attempt to dispose of an unknown substance. Ensure the chemical is clearly labeled. If the identity of the waste is uncertain, it must be treated as hazardous until identified.

  • Consult the Safety Data Sheet (SDS): The SDS is the most important document for determining the appropriate disposal method. Key sections to review include Section 7: Handling and Storage, Section 8: Exposure Controls/Personal Protection, and Section 13: Disposal Considerations.

  • Segregate Waste: Never mix different types of chemical waste unless explicitly instructed to do so by established protocols. Incompatible chemicals can react violently, producing heat, toxic gases, or explosions. Waste should be segregated into categories such as:

    • Halogenated solvents

    • Non-halogenated solvents

    • Acids

    • Bases

    • Heavy metal waste

    • Solid waste

  • Use Appropriate Containers: Waste must be stored in containers that are compatible with the chemical. The container must be in good condition, properly sealed, and clearly labeled with the contents.

  • Follow Institutional Procedures: Your institution's Environmental Health and Safety (EHS) department will have specific protocols for waste collection and disposal. Familiarize yourself with these procedures, including labeling requirements and pickup schedules.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, as specified in the SDS, when handling chemical waste. This typically includes safety glasses or goggles, a lab coat, and chemical-resistant gloves.

Quantitative Data from Safety Data Sheets

The SDS contains critical quantitative data that informs safe handling and disposal. Below is a summary of relevant information typically found in an SDS.

Data PointDescriptionRelevance to Disposal
pH A measure of the acidity or alkalinity of a substance.Determines if the waste needs to be neutralized before disposal and dictates the type of container to be used.
Flash Point The lowest temperature at which a liquid can form an ignitable mixture in air.Indicates the flammability hazard and the need for storage away from ignition sources.
Boiling Point The temperature at which a liquid turns into a vapor.Informs about the potential for inhalation exposure and the need for well-ventilated handling areas.
LD50 / LC50 (Lethal Dose/Lethal Concentration, 50%) The amount of a substance that is lethal to 50% of a test population.Indicates the acute toxicity of the chemical, highlighting the need for stringent containment and PPE.
NFPA/HMIS Ratings Numerical ratings for Health, Flammability, and Instability/Reactivity hazards.[1]Provides a quick, at-a-glance assessment of the chemical's hazards to inform handling and emergency procedures.

Experimental Protocols

While no specific experimental protocols for a substance "this compound" could be found, a general protocol for chemical waste disposal is outlined below.

General Protocol for Laboratory Chemical Waste Disposal:

  • Characterization: Identify all components of the waste stream.

  • SDS Review: Obtain and review the SDS for each chemical component.

  • Segregation: Collect waste in a designated, compatible container. Do not mix incompatible waste streams.

  • Labeling: Affix a hazardous waste label to the container. Fill in all required information, including the full chemical names of all components and their approximate concentrations.

  • Storage: Store the waste container in a designated satellite accumulation area. Ensure the container is closed at all times except when adding waste.

  • Disposal Request: When the container is full or you are finished generating that waste stream, submit a chemical waste pickup request to your institution's EHS department.

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for proper chemical disposal in a laboratory setting.

G cluster_start Start cluster_process Disposal Procedure cluster_end End start Chemical Waste Generated identify Identify Chemical & Consult SDS start->identify segregate Segregate Waste into Compatible Container identify->segregate label_container Label Container with Contents & Hazards segregate->label_container store Store in Designated Satellite Accumulation Area label_container->store request_pickup Request Pickup by EHS Department store->request_pickup end_node Proper Disposal request_pickup->end_node

Caption: Workflow for the safe disposal of laboratory chemical waste.

References

Essential Safety and Handling Guide for Vancomycin (VA5)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety and logistical information for the handling of Vancomycin, herein referred to as VA5. The following procedural guidance is intended to ensure the safe operational use and disposal of this compound in a laboratory setting, aligning with best practices to build a culture of safety and trust in chemical handling.

Hazard Identification and Personal Protective Equipment (PPE)

Vancomycin hydrochloride is a glycopeptide antibiotic that presents as a tan to brown, free-flowing powder. While essential in research and clinical settings, it is crucial to handle it with care due to its potential hazards.

Hazard Summary:

Hazard StatementDescription
H317 May cause an allergic skin reaction.
H334 May cause allergy or asthma symptoms or breathing difficulties if inhaled.

Recommended Personal Protective Equipment (PPE):

A comprehensive PPE strategy is critical to minimize exposure risk. The following table summarizes the required PPE for handling this compound in both powder and solution form.

PPE CategorySpecificationRationale
Hand Protection Nitrile or latex gloves.Prevents skin contact and potential allergic reactions.
Eye Protection Safety glasses with side shields or goggles.Protects eyes from dust particles and splashes.
Respiratory Protection NIOSH-approved respirator (e.g., N95)Necessary when handling the powder form to prevent inhalation and potential respiratory sensitization.
Body Protection Laboratory coat.Protects skin and personal clothing from contamination.

Operational Plan: From Preparation to Disposal

A systematic workflow is essential for the safe handling of this compound. The following sections provide step-by-step guidance for key laboratory procedures.

This protocol details the preparation of a stock solution from powdered Vancomycin hydrochloride.

Materials:

  • Vancomycin hydrochloride powder

  • Sterile water for injection

  • Sterile conical tubes or vials

  • Calibrated analytical balance

  • Micropipettes and sterile tips

  • Vortex mixer

  • Biological safety cabinet (BSC) or fume hood

Procedure:

  • Preparation: Don all required PPE as outlined in the table above. Perform all powder handling within a BSC or fume hood to minimize inhalation risk.

  • Weighing: Accurately weigh the desired amount of Vancomycin hydrochloride powder using a calibrated analytical balance.

  • Reconstitution: Add the appropriate volume of sterile water for injection to the powder to achieve a final concentration of 10 mg/mL.

  • Dissolution: Gently vortex the solution until the powder is completely dissolved.

  • Sterilization (Optional): If required for the experiment, filter-sterilize the solution through a 0.22 µm syringe filter into a sterile container.

  • Labeling and Storage: Clearly label the container with the chemical name, concentration, preparation date, and your initials. Store the solution according to the stability data provided in the table below.

Quantitative Data Summary: this compound Solubility and Solution Stability

ParameterValueConditions
Solubility in Water >100 mg/mL[1]
Solubility in Methanol Moderately soluble[1]
Solubility in Higher Alcohols, Acetone, Ether Insoluble[1]
Stability of Reconstituted Solution (5 mg/mL) 24 hours at 4°C, then 2 hours at room temperatureIn 5-30% dextrose injection[1]
Stability of Diluted Solution (5 mg/mL) At least 17 days at 24°C; At least 63 days at 5°C or -10°CIn 0.9% sodium chloride or 5% dextrose injection[1]

The following diagram illustrates a typical experimental workflow for handling this compound, from initial preparation to final disposal.

G cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_start Start don_ppe Don Appropriate PPE prep_start->don_ppe prep_solution Prepare this compound Solution in BSC/Fume Hood don_ppe->prep_solution conduct_exp Conduct Experiment prep_solution->conduct_exp record_data Record Observations and Data conduct_exp->record_data decontaminate Decontaminate Work Surfaces record_data->decontaminate dispose_waste Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands G cluster_cell Bacterial Cell vancomycin Vancomycin (this compound) precursor Peptidoglycan Precursor (with D-Ala-D-Ala terminus) vancomycin->precursor Binds to transglycosylase Transglycosylase precursor->transglycosylase Substrate for transpeptidase Transpeptidase precursor->transpeptidase Substrate for cell_wall Bacterial Cell Wall Synthesis transglycosylase->cell_wall Elongates peptidoglycan chains transpeptidase->cell_wall Cross-links peptidoglycan chains lysis Cell Lysis cell_wall->lysis Inhibition leads to

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.